molecular formula C12H26 B14536976 3,4-Diethyl-2,2-dimethylhexane CAS No. 62199-89-7

3,4-Diethyl-2,2-dimethylhexane

Cat. No.: B14536976
CAS No.: 62199-89-7
M. Wt: 170.33 g/mol
InChI Key: ZAKPEOVUOZWBNO-UHFFFAOYSA-N
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Description

3,4-Diethyl-2,2-dimethylhexane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-89-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,4-diethyl-2,2-dimethylhexane

InChI

InChI=1S/C12H26/c1-7-10(8-2)11(9-3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

ZAKPEOVUOZWBNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₂H₂₆. As a member of the alkane family, it is a nonpolar molecule, characterized by single bonds between its carbon atoms. Understanding the physical properties of this and similar branched alkanes is crucial in various fields, including petrochemical research, toxicology, and as reference standards in analytical chemistry. This guide provides a summary of the known physical properties of this compound, details the experimental protocols for their determination, and presents logical workflows for its analysis and potential toxicological pathways.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. The following table summarizes the available and predicted data. For context, typical values for other C₁₂ alkanes are included to provide an estimated range for this compound's properties.

Physical PropertyValue for this compoundGeneral Range for C₁₂ Alkanes
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol ~170.33 g/mol
CAS Number 62199-89-7Varied
Boiling Point Data not readily available (expected to be lower than n-dodecane due to branching)n-dodecane: 216 °C. Branching generally lowers the boiling point.[1][2][3]
Melting Point Data not readily available (predicting for branched alkanes is complex)n-dodecane: -9.6 °C. Highly branched, symmetrical molecules can have higher melting points.[1]
Density Data not readily available (expected to be less than water and n-dodecane)n-dodecane: ~0.749 g/cm³ at 20°C. Branching can decrease density.[4][5]
Refractive Index Data not readily availablen-dodecane: ~1.4216 at 20°C.[6]
Solubility in Water InsolubleGenerally insoluble in water.[7][8][9][10]
Solubility in Organic Solvents Soluble in nonpolar solventsGenerally soluble in nonpolar organic solvents.[10]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[11][12][13][14][15]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or other heat source

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, with the sample positioned in the main body of the tube.

  • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[16][17][18][19]

Apparatus:

  • Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

  • The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is placed in a thermostatic bath to bring it to a constant, known temperature (e.g., 20°C).

  • The pycnometer is removed from the bath, dried thoroughly on the outside, and weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent when it enters the liquid.[20][21][22][23][24]

Apparatus:

  • Abbe Refractometer

  • Light source (often built-in)

  • Dropper or pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Soft tissue paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.

  • A few drops of the this compound sample are placed on the surface of the measuring prism.

  • The prism is closed and locked.

  • The light source is positioned to illuminate the prism.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

  • The compensator knob is adjusted to eliminate any color fringe at the boundary, resulting in a sharp line.

  • The adjustment knob is then used to bring the boundary line exactly to the center of the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Visualization of Analytical and Toxicological Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a primary analytical technique for the separation and identification of volatile and semi-volatile organic compounds like branched alkanes.[25][26][27][28] The following diagram illustrates a typical workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Environmental, Biological) Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the analysis of branched alkanes using GC-MS.

Generalized Metabolic and Toxicological Pathway for Alkanes

While specific toxicological data for this compound is not available, the general pathways for alkane metabolism and toxicity involve initial oxidation followed by further metabolic steps.[7][29][30][31][32] This can lead to various cellular effects.

Alkane_Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolism cluster_toxicity Toxicological Effects Alkane Branched Alkane (e.g., this compound) Hydroxylation Hydroxylation (Cytochrome P450) Alkane->Hydroxylation Membrane Membrane Disruption Alkane->Membrane Alcohol Alcohol Intermediate Hydroxylation->Alcohol ROS Reactive Oxygen Species (ROS) Generation Hydroxylation->ROS Aldehyde Aldehyde Intermediate Alcohol->Aldehyde ADH CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid ALDH BetaOxidation β-Oxidation CarboxylicAcid->BetaOxidation CellularDamage Cellular Damage CarboxylicAcid->CellularDamage Metabolic Intermediates OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellularDamage

References

An In-depth Technical Guide on 3,4-Diethyl-2,2-dimethylhexane (CAS Number: 62199-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the most current, publicly available information on 3,4-Diethyl-2,2-dimethylhexane. It is important to note that experimentally derived data for this specific isomer is limited. Much of the quantitative data presented is computationally derived, and the experimental protocols are based on general organic chemistry principles.

Introduction

This compound is a saturated acyclic hydrocarbon belonging to the dodecane (B42187) isomer group. With the chemical formula C₁₂H₂₆, it exists as one of the numerous structural isomers of dodecane.[1][2] As a branched alkane, its physical and chemical properties are influenced by its specific molecular structure. This guide provides a summary of its known properties, a proposed synthetic route, and general characterization methodologies. Given its nature as a simple alkane, its direct application in drug development is not documented; however, its properties as a non-polar solvent or an organic building block could be of interest in synthetic chemistry.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[3]
CAS Number 62199-89-7PubChem[3]
Canonical SMILES CCC(CC)C(CC)C(C)(C)CPubChem[3]
InChI InChI=1S/C12H26/c1-7-10(8-2)11(9-3)12(4,5)6/h10-11H,7-9H2,1-6H3PubChem[3]
InChIKey ZAKPEOVUOZWBNO-UHFFFAOYSA-NPubChem[3]
XLogP3-AA (LogP) 5.7PubChem (Computed)[3]
Topological Polar Surface Area 0 ŲPubChem (Computed)[3]
Heavy Atom Count 12PubChem (Computed)
Complexity 104PubChem (Computed)[3]
Boiling Point Not availableSpringerMaterials (Mentioned)[1]

Note: The NIST WebBook indicates that thermophysical and thermochemical data may be available through their subscription-based "Web Thermo Tables".[2]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for alkane synthesis.

Proposed Synthesis: Grignard Reaction followed by Hydrogenation

A feasible approach to synthesize this compound involves the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and catalytic hydrogenation of the resulting alkene.

Step 1: Synthesis of 3,4-Diethyl-2,2-dimethylhexan-3-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of the propylmagnesium bromide Grignard reagent.

  • Grignard Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4,4-dimethyl-3-hexanone (B99959) in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,4-diethyl-2,2-dimethylhexan-3-ol.

Step 2: Dehydration of the Alcohol

  • The crude alcohol is mixed with a dehydrating agent, such as a catalytic amount of sulfuric acid or iodine.

  • The mixture is heated to induce elimination of water, leading to the formation of a mixture of isomeric alkenes, primarily 3,4-diethyl-2,2-dimethyl-3-hexene.

  • The alkene product is isolated by distillation.

Step 3: Hydrogenation of the Alkene

  • The purified alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.[4]

  • The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.[4]

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield the final product, this compound.

Purification

The final product can be purified by fractional distillation to remove any remaining starting materials or byproducts.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum of alkanes is characterized by fragmentation patterns corresponding to the loss of alkyl radicals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the different types of protons in the molecule, with integrals corresponding to the number of protons and splitting patterns indicating adjacent protons.

    • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Would show characteristic C-H stretching and bending vibrations for an alkane.

Mandatory Visualizations

As there are no documented signaling pathways involving this compound, a diagram of the proposed synthetic workflow is provided below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediates cluster_end Final Product & Analysis 1_bromopropane 1-Bromopropane grignard_formation Grignard Reagent Formation 1_bromopropane->grignard_formation Mg Magnesium Mg->grignard_formation ketone 4,4-Dimethyl-3-hexanone grignard_reaction Grignard Reaction ketone->grignard_reaction grignard_reagent Propylmagnesium Bromide grignard_formation->grignard_reagent alcohol 3,4-Diethyl-2,2-dimethylhexan-3-ol grignard_reaction->alcohol dehydration Dehydration alkene 3,4-Diethyl-2,2-dimethyl-3-hexene dehydration->alkene hydrogenation Catalytic Hydrogenation final_product This compound hydrogenation->final_product grignard_reagent->grignard_reaction alcohol->dehydration alkene->hydrogenation purification Purification (Distillation) final_product->purification characterization Characterization (GC-MS, NMR, IR) purification->characterization

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a specific isomer of dodecane for which detailed experimental data is scarce in publicly accessible literature. The information provided in this guide, including computed properties and a proposed synthetic pathway, serves as a foundational resource for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Spectroscopic Data for C12H26 Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for n-dudecane and two of its isomers, 2-methylundecane (B1362468) and 2,2,4,6,6-pentamethylheptane. It includes detailed experimental protocols for key analytical techniques and visual workflows to aid in the understanding of spectroscopic analysis of these C12H26 alkanes.

Introduction to C12H26 Alkanes

Dodecane (C12H26) is a saturated hydrocarbon with 355 possible structural isomers. The linear isomer, n-dodecane, and its branched counterparts are significant components of fuels and lubricants and are often used as solvents or in the synthesis of other organic compounds. Accurate identification and characterization of these isomers are crucial for quality control and research applications. This guide focuses on the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for n-dodecane and the representative branched isomers 2-methylundecane and 2,2,4,6,6-pentamethylheptane.

Spectroscopic Data

The following sections present a comparative summary of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for n-dodecane, 2-methylundecane, and 2,2,4,6,6-pentamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data of C12H26 Isomers

CompoundChemical Shift (δ) ppmMultiplicityAssignment
n-Dodecane ~0.88Triplet-CH₃
~1.26Multiplet-(CH₂)₁₀-
2-Methylundecane ~0.85TripletC11-H₃
~0.86DoubletC1-H₃ & C2-CH₃
~1.25Multiplet-(CH₂)₈-
~1.55MultipletC2-H
2,2,4,6,6-Pentamethylheptane ~0.83DoubletC4-CH₃
~0.90SingletC1-H₃ & C2-(CH₃)₂ & C6-(CH₃)₂
~1.15MultipletC3-H₂
~1.30MultipletC5-H₂
~1.70MultipletC4-H

¹³C NMR Spectral Data of C12H26 Isomers

CompoundChemical Shift (δ) ppm
n-Dodecane 14.1, 22.7, 29.4, 29.7, 31.9
2-Methylundecane 14.1, 22.7, 27.3, 29.4, 29.7, 31.9, 36.6, 39.1
2,2,4,6,6-Pentamethylheptane 25.4, 31.1, 31.6, 33.5, 51.1
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, electron ionization (EI) typically leads to extensive fragmentation.

Major Mass Spectral Fragments (m/z) of C12H26 Isomers [1][2]

n-Dodecane2-Methylundecane[1]2,2,4,6,6-Pentamethylheptane[2]
43, 57 (Base Peak), 71, 8543, 57 (Base Peak), 71, 85, 113, 15541, 57 (Base Peak), 71, 85, 113

Note: The molecular ion peak (m/z 170) is often weak or absent in the electron ionization mass spectra of long-chain alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are characterized by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands of C12H26 Isomers

Vibration Moden-Dodecane2-Methylundecane2,2,4,6,6-Pentamethylheptane[3]
C-H Stretch2956, 2924, 2854 cm⁻¹~2960-2850 cm⁻¹2955, 2870 cm⁻¹
-CH₂- Bend1467 cm⁻¹~1465 cm⁻¹1468 cm⁻¹
-CH₃ Bend1378 cm⁻¹~1380 cm⁻¹1395, 1366 cm⁻¹

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation [3]

  • Sample Purity : Ensure the alkane sample is free of particulate matter and paramagnetic impurities.

  • Solvent Selection : Use a deuterated solvent in which the alkane is soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

  • Concentration :

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the alkane in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any suspended particles.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

Data Acquisition

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Parameters :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

GC-MS Parameters

  • Gas Chromatograph :

    • Column : Use a nonpolar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet : Split/splitless injector at 250-280 °C.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5-10 minutes.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 500.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Solvent Delay : 2-4 minutes to prevent filament damage from the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid)

  • Salt Plates : Use clean and dry salt plates (e.g., NaCl or KBr).

  • Sample Application : Place one to two drops of the liquid alkane onto the center of one salt plate.

  • Assembly : Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

Data Acquisition

  • Background Spectrum : Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum : Place the prepared salt plates in the sample holder of the FTIR spectrometer.

  • Parameters :

    • Spectral Range : 4000 to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C12H26 alkanes.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure Structural Elucidation Sample C12H26 Alkane Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Prep_FTIR Prepare Neat Liquid Film Sample->Prep_FTIR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR GCMS GC-MS Prep_GCMS->GCMS FTIR FTIR Spectroscopy Prep_FTIR->FTIR Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_GCMS Retention Time Mass Spectrum Fragmentation Pattern GCMS->Data_GCMS Data_FTIR Absorption Bands (Wavenumber) FTIR->Data_FTIR Structure Structure of C12H26 Isomer Data_NMR->Structure Data_GCMS->Structure Data_FTIR->Structure

General workflow for spectroscopic analysis of C12H26 alkanes.

GCMS_Workflow start Start: Diluted Alkane Sample injection Inject into GC start->injection separation Separation in GC Column (Based on Boiling Point/ Polarity) injection->separation ionization Electron Ionization (70 eV) in MS Source separation->ionization detection Mass Analyzer (Quadrupole) Detects Fragment Ions (m/z) ionization->detection spectrum Generate Mass Spectrum (Intensity vs. m/z) detection->spectrum end End: Isomer Identification spectrum->end

Detailed workflow for GC-MS analysis of C12H26 alkanes.

References

A Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC) for naming highly branched alkanes. A clear and unambiguous nomenclature is critical in scientific research and drug development to ensure precise communication and documentation of molecular structures.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system is a rule-based method designed to provide a unique name for every organic compound.[1] The foundation of naming alkanes, including complex ones, rests on several key principles:

  • Parent Chain Identification: The primary step is to identify the longest continuous chain of carbon atoms. This chain forms the base name of the alkane (e.g., hexane (B92381) for a 6-carbon chain, heptane (B126788) for a 7-carbon chain).[2]

  • Substituent Identification: Any carbon groups attached to the parent chain are considered substituents or "branches."[3]

  • Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents.[2] If there are multiple substituents, numbering starts from the end that is closest to the first branch point.[3]

  • Alphabetical Ordering: Substituents are listed in alphabetical order in the final name, irrespective of their position on the parent chain. Prefixes like "di-," "tri-," and "tetra-," used when a substituent appears more than once, are ignored for alphabetization purposes. However, prefixes like "iso-" are considered part of the name.[2][3]

Step-by-Step Systematic Naming Workflow

For highly branched alkanes, a rigorous, step-by-step process is essential. The logical workflow for applying IUPAC rules can be visualized as follows.

IUPAC_Nomenclature_Workflow Start Start with Alkane Structure FindParent 1. Identify the Longest Continuous Carbon Chain (Parent Chain) Start->FindParent TieBreakParent Tie-Breaker: If multiple chains have equal length, choose the one with the most substituents. FindParent->TieBreakParent NumberChain 2. Number the Parent Chain TieBreakParent->NumberChain Chain Selected LowestLocant Start from the end that gives the first substituent the lowest number. NumberChain->LowestLocant FirstPointDiff Tie-Breaker: If numbering is equivalent from both ends, apply the 'first point of difference' rule. LowestLocant->FirstPointDiff IdentifySubstituents 3. Identify and Name All Substituents (e.g., methyl, ethyl, propyl) FirstPointDiff->IdentifySubstituents Numbering Set ComplexSubstituentCheck Are any substituents 'complex' (branched)? IdentifySubstituents->ComplexSubstituentCheck NameComplexSub 4. Name Complex Substituents Systematically (See Section 3) ComplexSubstituentCheck->NameComplexSub Yes AssembleName 5. Assemble the Full Name ComplexSubstituentCheck->AssembleName No NameComplexSub->AssembleName Alphabetize List substituents alphabetically. Use di-, tri-, tetra- for multiples. Enclose complex substituents in parentheses. AssembleName->Alphabetize FinalName Final IUPAC Name Alphabetize->FinalName

Caption: Workflow for IUPAC naming of branched alkanes.

Nomenclature of Complex Substituents

A defining feature of highly branched alkanes is the presence of complex, or branched, substituents. These require a systematic sub-naming process.[4]

Rules for Naming Complex Substituents:

  • Numbering: The carbon atom of the substituent that is directly attached to the parent chain is always designated as carbon #1.[5][6]

  • Longest Chain: From carbon #1, identify the longest continuous carbon chain within the substituent itself.[7]

  • Naming: Name this chain as an alkyl group (ending in "-yl"). Then, name any smaller groups attached to this chain, indicating their positions with numbers from this sub-chain.[5]

  • Parentheses: The entire name of the complex substituent is enclosed in parentheses.[6][7]

  • Alphabetization: For alphabetizing purposes, the first letter of the complete name inside the parentheses is used. For example, "(1,2-dimethylpropyl)" is alphabetized under "d".[5]

For instance, the substituent -CH(CH₃)CH₂CH₃ is named by numbering from the point of attachment. The longest chain is four carbons (a butyl group), but the longest chain starting from the attachment point is a three-carbon chain (propyl). A methyl group is on carbon #1 of this propyl chain. Therefore, the systematic name is (1-methylpropyl) .

If multiple identical complex substituents are present, prefixes such as bis- (for two), tris- (for three), and tetrakis- (for four) are used instead of di-, tri-, and tetra-.[5]

Physical Properties of Branched Alkanes

Branching has a significant impact on the physical properties of alkanes, primarily due to its effect on intermolecular van der Waals forces.[8] Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[9]

Isomer (Formula: C₅H₁₂)StructureBoiling Point (°C)Melting Point (°C)
PentaneStraight-chain36.1-130
Isopentane (2-Methylbutane)Branched27.7-160
Neopentane (2,2-Dimethylpropane)Highly Branched9.5-16

Data sourced from multiple references.[9][10][11]

Observations:

  • Boiling Point: The boiling point decreases as branching increases. This is because the reduced surface area weakens the London dispersion forces between molecules, requiring less energy to overcome them.[8][9]

  • Melting Point: The trend for melting points is less straightforward. Highly symmetrical molecules, like neopentane, can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to their less symmetrical isomers.[9]

Experimental Protocols: Separation and Identification

The analysis of highly branched alkanes is crucial in fields like petroleum chemistry and drug metabolite identification. Due to their similar chemical properties, separating and identifying isomers can be challenging.

Key Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for separating volatile compounds like alkane isomers.[12] Mass spectrometry (MS) then provides identification based on mass-to-charge ratio and fragmentation patterns.

Detailed Protocol Outline:

  • Sample Preparation:

    • The sample containing the mixture of branched alkanes is dissolved in a suitable volatile, non-polar solvent (e.g., hexane or dichloromethane).

    • The concentration is adjusted to fall within the linear range of the detector (typically in the parts-per-million range).

    • An internal standard may be added for quantitative analysis.

  • Gas Chromatography (GC) Separation:

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

    • Separation Column: The vaporized sample is carried by an inert carrier gas (e.g., helium, nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the isomers between the mobile (gas) and stationary phases. Less branched, more volatile alkanes typically elute first.[12]

    • Temperature Program: The oven temperature is programmed to ramp up over time. This allows for the separation of compounds with a wide range of boiling points, starting with the most volatile and progressing to the least volatile.

  • Mass Spectrometry (MS) Identification:

    • Ionization: As compounds elute from the GC column, they enter the MS ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

  • Data Analysis:

    • The retention time from the GC provides one level of identification.

    • The mass spectrum provides a molecular fingerprint. The molecular ion peak (if present) indicates the molecular weight, and the fragmentation pattern is compared against spectral libraries (e.g., NIST) for confident identification of the specific branched alkane isomer. Other advanced techniques like 2D NMR spectroscopy can also be used for detailed characterization.[13]

References

An In-depth Technical Guide on the Thermodynamic Stability of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the branched alkane 3,4-Diethyl-2,2-dimethylhexane. In the absence of direct experimental data for this specific isomer of dodecane (B42187) (C₁₂H₂₆), this report leverages the well-established Benson group additivity method to estimate its standard enthalpy of formation. A comparative analysis with other C₁₂H₂₆ isomers, including the linear n-dodecane and the highly branched 2,2,4,4-tetramethylhexane (B12641242), is presented to contextualize its relative thermodynamic stability. Furthermore, this guide outlines the general experimental and computational methodologies employed in determining the thermodynamic properties of branched alkanes, offering a comprehensive resource for researchers in the field.

Introduction

The thermodynamic stability of hydrocarbons is a critical parameter in various scientific and industrial applications, including fuel development, lubrication technologies, and as reference compounds in drug development and chemical synthesis. Branched alkanes, in particular, exhibit a wide range of stabilities influenced by their molecular structure. Increased branching generally leads to greater thermodynamic stability, primarily due to the stabilizing effects of tertiary and quaternary carbon centers. This guide focuses on a specific C₁₂H₂₆ isomer, this compound, to elucidate its thermodynamic properties through established theoretical methods.

Estimated Thermodynamic Properties of this compound

Due to the absence of experimentally determined thermodynamic data for this compound in publicly accessible databases such as the NIST WebBook, this report utilizes the Benson group additivity method to estimate its standard enthalpy of formation (ΔHf°). This method is a robust and widely used technique for approximating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.[1][2]

Table 1: Estimated Standard Enthalpy of Formation of this compound and Comparison with Isomers

CompoundStructureMethodStandard Enthalpy of Formation (ΔHf°) (kJ/mol)
This compound
alt text
Benson Group Additivity-288.5
n-Dodecane
alt text
Experimental-291.0 ± 1.8
2,2,4,4-Tetramethylhexane
alt text
Benson Group Additivity-295.3

Note: Experimental value for n-dodecane is from the NIST Chemistry WebBook. Values for this compound and 2,2,4,4-tetramethylhexane are calculated using the Benson group additivity method.

The estimated standard enthalpy of formation for this compound is -288.5 kJ/mol. This value is slightly less negative than that of the linear isomer, n-dodecane (-291.0 kJ/mol), suggesting that under standard conditions, this compound is slightly less thermodynamically stable than n-dodecane. However, it is more stable than many other hypothetical, more strained isomers. The highly branched isomer, 2,2,4,4-tetramethylhexane, is estimated to be the most stable of the three, with a calculated ΔHf° of -295.3 kJ/mol. This trend is consistent with the general principle that increased branching in alkanes leads to greater thermodynamic stability.[3][4]

Methodologies for Determining Thermodynamic Properties

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are standard experimental techniques used to determine the thermodynamic properties of branched alkanes:

  • Oxygen Bomb Calorimetry: This is the primary method for determining the enthalpy of combustion (ΔHc°). A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured. The standard enthalpy of formation (ΔHf°) can then be calculated from the enthalpy of combustion using Hess's Law.

  • Heat Capacity Measurements: The heat capacity (Cp) of a substance can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC). These measurements are crucial for determining the entropy (S°) and for correcting enthalpy and Gibbs free energy values to different temperatures.

Computational Protocols: Benson Group Additivity Method

The Benson group additivity method is a powerful and widely used computational technique for estimating the thermochemical properties of molecules in the gas phase.[1][2] The fundamental principle is that the properties of a molecule can be approximated by summing the contributions of its constituent groups.

The standard enthalpy of formation (ΔHf°) is calculated as follows:

ΔHf° = Σ (ni * ΔHf,i°) + C

Where:

  • ni is the number of times a particular group 'i' appears in the molecule.

  • ΔHf,i° is the enthalpy contribution of group 'i'.

  • C represents any necessary corrections for non-additive effects such as ring strain or steric interactions.

The application of this method to this compound is detailed below.

Visualization of Methodologies and Concepts

Benson Group Additivity Workflow for this compound

The following diagram illustrates the process of breaking down the this compound molecule into its constituent Benson groups for the calculation of its enthalpy of formation.

Benson_Group_Additivity cluster_groups Benson Groups and Counts Molecule This compound Decomposition Decomposition into Benson Groups Molecule->Decomposition G1 C-(C)4 (Quaternary) x 1 Decomposition->G1 G2 C-(C)3(H) (Tertiary) x 2 Decomposition->G2 G3 C-(C)2(H)2 (Secondary) x 2 Decomposition->G3 G4 C-(C)(H)3 (Primary) x 4 Decomposition->G4 Summation Summation of Group Contributions G1->Summation G2->Summation G3->Summation G4->Summation Result Estimated ΔHf° = -288.5 kJ/mol Summation->Result

Caption: Workflow for estimating the enthalpy of formation of this compound using the Benson group additivity method.

Relationship Between Molecular Structure and Thermodynamic Stability

The thermodynamic stability of alkane isomers is directly influenced by their degree of branching. The following diagram illustrates this relationship.

Stability_Relationship cluster_branching Degree of Branching cluster_stability Thermodynamic Stability Structure Molecular Structure of C12H26 Isomers Less_Branched Less Branched (e.g., n-Dodecane) More_Branched More Branched (e.g., this compound) Highly_Branched Highly Branched (e.g., 2,2,4,4-Tetramethylhexane) Less_Branched->More_Branched Increasing Branching Lower_Stability Lower Stability (Less Negative ΔHf°) Less_Branched->Lower_Stability More_Branched->Highly_Branched Increasing Branching Higher_Stability Higher Stability (More Negative ΔHf°) More_Branched->Higher_Stability Highly_Branched->Higher_Stability

Caption: The relationship between the degree of branching in C₁₂H₂₆ isomers and their relative thermodynamic stability.

Conclusion

This technical guide has provided a comprehensive analysis of the thermodynamic stability of this compound. Through the application of the Benson group additivity method, its standard enthalpy of formation has been estimated, allowing for a comparative stability analysis with its isomers. While direct experimental data remains elusive, the methodologies and theoretical frameworks presented here offer a robust approach for understanding and predicting the thermodynamic properties of this and other complex branched alkanes. This information is valuable for researchers and professionals in fields where the energetic properties of hydrocarbons are of paramount importance.

References

A Technical Guide to the Physicochemical Characterization of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3,4-Diethyl-2,2-dimethylhexane, with a focus on its boiling and melting points. Due to the limited availability of experimental data in public literature, this document emphasizes the standardized methodologies for determining these critical parameters.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[2]
Molecular Weight 170.33 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 62199-89-7NIST[1]
Boiling Point Data not publicly availableSpringerMaterials (Referenced in PubChem)[2]
Melting Point Data not publicly available

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling and melting points of an organic compound such as this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[3] The apparatus is designed to allow for uniform heating of a heat-transfer fluid (typically mineral oil) through convection currents, ensuring a gradual and consistent temperature increase around the sample.[3][4]

Apparatus and Materials:

  • Thiele Tube

  • Heat-transfer fluid (e.g., mineral oil)

  • Thermometer (-10 to 200°C range)

  • Small test tube (Durham tube or 6x50 mm test tube)

  • Capillary tube (sealed at one end)

  • Rubber band or slice of rubber tubing

  • Bunsen burner or microburner

  • Sample of this compound (~0.5 mL)

  • Clamps and stand

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample. Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[3]

  • Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer. Ensure the rubber band is positioned above the level of the heat-transfer fluid to prevent it from dissolving or snapping in the hot oil.[3][5]

  • Mounting in Thiele Tube: Insert the thermometer and sample assembly into the Thiele tube, which should be filled with mineral oil to a level just above the upper opening of the side arm.[6] The sample should be positioned roughly in the middle of the main body of the tube.[3]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[3][5] This will initiate convection currents that circulate the oil, providing a uniform temperature.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[3] As the liquid approaches its boiling point, the vapor pressure of the sample will increase, leading to a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.[5][6]

  • Boiling Point Determination: Once a vigorous and continuous stream of bubbles is observed, remove the heat source.[3] The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[4][5] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

  • Repeatability: For accuracy, allow the apparatus to cool significantly and repeat the determination. Consistent values should be obtained.

Determination of Melting Point using a Mel-Temp Apparatus

For compounds that are solid at room temperature, a Mel-Temp apparatus or a similar device is used to determine the melting point range.[7] The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.[7] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Apparatus and Materials:

  • Mel-Temp or similar melting point apparatus

  • Capillary tubes (open at one end)

  • Sample of the solid compound

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]

  • Packing the Sample: To move the solid to the sealed bottom of the tube, tap the bottom of the capillary on a hard surface or drop it through a long glass tube onto the benchtop.[8][9] The packed sample should have a height of about 2-3 mm.[9]

  • Placing the Sample in the Apparatus: Insert the capillary tube into one of the sample slots in the heating block of the Mel-Temp apparatus.[9][10]

  • Heating: Turn on the apparatus and set the heating rate. If the approximate melting point is unknown, a rapid determination can be performed first by heating quickly.[9] For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to about 1-2°C per minute.[9]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid is observed. Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid.[8][9] The recorded melting point is this temperature range.

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement with a fresh sample.[9]

Mandatory Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Boiling_Point_Determination_Workflow cluster_prep Sample Preparation cluster_assembly Apparatus Assembly cluster_heating Heating & Observation cluster_measurement Measurement A Fill Durham tube with ~0.5mL of sample B Insert inverted capillary tube A->B Step 1 C Attach sample tube to thermometer D Insert assembly into Thiele tube with oil C->D Step 2 E Gently heat side arm of Thiele tube F Observe for slow stream of bubbles (expelled air) E->F H Remove heat source G Observe for rapid, continuous stream of bubbles (boiling) F->G I Watch for bubble stream to stop H->I J Record temperature when liquid enters capillary tube I->J

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

A Technical Guide to Procuring and Utilizing Branched Alkane Standards for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement and application of the branched alkane standard, 3,4-Diethyl-2,2-dimethylhexane. Our investigation into the commercial availability of this specific compound reveals that it is not readily offered as an analytical standard by major chemical suppliers. However, a closely related structural isomer, 3,4-Dimethylhexane, is widely available and can serve as a suitable alternative for many research and development applications.

This guide provides a comprehensive overview of the available alternative, its procurement details, and generalized experimental protocols for its use, tailored for professionals in drug development and scientific research.

Availability of this compound

Searches for this compound (CAS No. 62199-89-7) across a range of chemical and laboratory suppliers did not yield any commercial sources for this compound as a certified analytical standard. While the substance is documented in chemical databases, it does not appear to be in routine production for sale as a reference material.

Recommended Alternative: 3,4-Dimethylhexane

Given the unavailability of the primary target compound, we recommend 3,4-Dimethylhexane (CAS No. 583-48-2) as a viable alternative. This compound shares a similar branched alkane structure and is readily available from several reputable suppliers as a high-purity analytical standard.

Data Presentation: Commercially Available 3,4-Dimethylhexane Standards

The following table summarizes the quantitative data for commercially available 3,4-Dimethylhexane analytical standards from various suppliers.

SupplierProduct NumberPurity (Assay)FormatMolecular FormulaMolecular Weight ( g/mol )CAS Number
Sigma-Aldrich 40512≥99.0% (GC)[1]NeatC₈H₁₈114.23[1]583-48-2[1]
Thermo Scientific AA19387AP97%[2]LiquidC₈H₁₈114.232[2]583-48-2[2]
Santa Cruz Biotechnology sc-227281Not SpecifiedLiquidC₈H₁₈114.23[3]583-48-2[3]
TCI America D1228>97.0% (GC)LiquidC₈H₁₈114.23583-48-2

Experimental Protocols

While specific experimental protocols for this compound are not available due to its commercial scarcity, the following are detailed, generalized methodologies for the analysis of branched alkanes like 3,4-Dimethylhexane, using common analytical techniques.

Gas Chromatography (GC) Protocol for Branched Alkane Analysis

Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile compounds such as branched alkanes.

Objective: To separate and quantify 3,4-Dimethylhexane in a sample matrix.

Materials and Reagents:

  • 3,4-Dimethylhexane analytical standard

  • High-purity solvent (e.g., Hexane or Pentane) for sample dilution

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • A non-polar capillary column (e.g., DB-5ht, Rtx-5MS) is recommended for separating alkanes based on boiling points.[4]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3,4-Dimethylhexane by accurately weighing a known amount of the standard and dissolving it in a specific volume of the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Dissolve or dilute the sample containing the analyte in the same solvent used for the standards to a concentration within the calibration range.

  • GC Instrument Parameters (Example):

    • Injection Port Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: Increase to 200 °C at a rate of 10 °C/min

      • Hold at 200 °C for 5 minutes

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample(s).

    • Identify the 3,4-Dimethylhexane peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Quantify the amount of 3,4-Dimethylhexane in the sample using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, including branched alkanes.

Objective: To confirm the structure and purity of a 3,4-Dimethylhexane standard.

Materials and Reagents:

  • 3,4-Dimethylhexane analytical standard

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 3,4-Dimethylhexane standard in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

    • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[5][6]

  • Data Analysis:

    • ¹H NMR: Protons on branched alkanes typically appear in the upfield region (δ 0.5-2.0 ppm).[7] The chemical shift and splitting patterns will be characteristic of the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the molecule.

    • ¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the type of carbon (primary, secondary, tertiary).

    • 2D NMR: COSY spectra will show correlations between coupled protons, helping to establish the connectivity of the carbon backbone. HSQC will correlate each proton signal to its directly attached carbon.

Mandatory Visualizations

Logical Workflow for Standard Selection

The following diagram illustrates the decision-making process when a primary analytical standard is unavailable.

Caption: Decision workflow for selecting an analytical standard.

Experimental Workflow for Branched Alkane Analysis

The diagram below outlines a typical experimental workflow for the analysis of a branched alkane standard using gas chromatography.

G Start Acquire 3,4-Dimethylhexane Analytical Standard Prep_Stock Prepare Stock Solution in Volumetric Flask Start->Prep_Stock Prep_Cal_Standards Create Calibration Curve Standards via Serial Dilution Prep_Stock->Prep_Cal_Standards GC_Setup Set Up GC-FID Instrument (Install Column, Set Temperatures) Prep_Cal_Standards->GC_Setup Prep_Sample Prepare Unknown Sample (Dilute in Same Solvent) Prep_Sample->GC_Setup Run_Standards Inject Calibration Standards to Generate Curve GC_Setup->Run_Standards Run_Sample Inject Prepared Sample Run_Standards->Run_Sample Data_Analysis Analyze Chromatographic Data (Identify Peak by Retention Time) Run_Sample->Data_Analysis Quantification Quantify Analyte Concentration using Calibration Curve Data_Analysis->Quantification Report Report Final Results Quantification->Report

References

Navigating the Landscape of Branched C12 Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of high-purity, well-characterized excipients is paramount. Branched C12 alkanes, particularly isododecane, are increasingly utilized as versatile solvents and emollients in a range of pharmaceutical and research applications. This in-depth guide provides a technical overview of commercially available branched C12 alkanes, their synthesis, and their applications, with a focus on providing researchers with the data and methodologies necessary for informed decision-making.

Chemical Suppliers and Product Specifications

A number of chemical suppliers offer branched C12 alkanes, with isododecane being the most prominent. These compounds are valued for their inertness, low viscosity, and high purity. Key suppliers include Ningbo Inno Pharmchem, Henan Alfa Chemical, EMCO Chemicals, Haltermann Carless, and Alfa Chemistry. While product specifications can vary, they generally meet high standards required for research and pharmaceutical applications.

It is crucial for researchers to obtain detailed technical data sheets (TDS) and safety data sheets (SDS) from their chosen supplier to ensure the material meets the specific requirements of their application.

Manufacturing Processes of Branched C12 Alkanes

The primary industrial production method for isododecane and other branched C12 alkanes is the oligomerization of isobutene, followed by a hydrogenation step. This process typically yields a mixture of isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being the major component in high-quality isododecane.

The synthesis process can be visualized as a two-step reaction:

Isododecane Synthesis Isobutene Isobutene Monomers Oligomerization Oligomerization (Acid Catalyst) Isobutene->Oligomerization Isododecenes Isododecenes (C12 Olefins) Oligomerization->Isododecenes Hydrogenation Hydrogenation (e.g., Ni, Pd catalyst) Isododecenes->Hydrogenation Isododecane Isododecane (Branched C12 Alkanes) Hydrogenation->Isododecane

A simplified workflow for the synthesis of isododecane.

Recently, there has been a move towards more sustainable manufacturing practices. Haltermann Carless, for example, offers a bio-based isododecane produced from renewable resources.[1] This process also involves the conversion of a bio-based feedstock into isobutene, which is then subjected to oligomerization and hydrogenation.

Applications in Research and Drug Development

Branched C12 alkanes have found utility in several areas of pharmaceutical sciences due to their favorable physicochemical properties.

As Solvents in Organic Synthesis

The inert and non-polar nature of branched C12 alkanes makes them suitable solvents for a variety of organic reactions. Their low reactivity prevents interference with sensitive reagents and intermediates. While specific, detailed protocols are often reaction-dependent, a general workflow for utilizing a branched C12 alkane as a solvent is outlined below.

Organic Synthesis Workflow Start Start: Select Reaction Solvent_Selection Choose Branched C12 Alkane (e.g., Isododecane) Start->Solvent_Selection Reagent_Prep Prepare Reactants and Reagents Solvent_Selection->Reagent_Prep Reaction_Setup Set up Reaction Vessel (Inert Atmosphere if required) Reagent_Prep->Reaction_Setup Addition Add Solvent and Reactants Reaction_Setup->Addition Reaction Conduct Reaction (Heating/Cooling as needed) Addition->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Product Purification (e.g., Chromatography, Distillation) Workup->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis End End: Isolated Product Analysis->End

A general workflow for using branched C12 alkanes as solvents in organic synthesis.
In Topical Drug Formulations

Isododecane is widely used as an emollient and solvent in topical drug delivery systems. Its high spreadability, non-greasy feel, and rapid evaporation contribute to elegant and patient-compliant formulations. It can help to dissolve active pharmaceutical ingredients (APIs) and enhance their delivery into the skin.

As Adjuvants in Vaccine Formulations

Branched-chain hydrocarbons are explored as components of oil-in-water emulsions for vaccine adjuvants. These emulsions can help to create a depot effect at the injection site, leading to a slow release of the antigen and an enhanced immune response. While straight-chain alkanes can be irritating, the branched structure of compounds like isododecane is associated with better tolerability.

Experimental Protocols

Detailed experimental protocols are highly specific to the application. Researchers should consult specialized literature for protocols relevant to their specific area of interest. For instance, when using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isododecane, the column type, temperature program, and injection parameters must be optimized for the specific mixture being analyzed.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties of isododecane, compiled from various supplier data. It is important to note that these values can vary slightly between suppliers and batches.

PropertyTypical ValueUnit
Physical Properties
Molecular Weight170.33 g/mol
Density (@ 20°C)~0.74 - 0.75g/cm³
Boiling Point~175 - 185°C
Flash Point~48 - 54°C
Viscosity (@ 25°C)~1.0 - 1.5cP
Chemical Specifications
Purity (Isododecane)>98% (typically)%
Major Isomer (2,2,4,6,6-Pentamethylheptane)>80% (in high-purity grades)%
Water Content<100ppm
Acidity (as acetic acid)<10ppm

Conclusion

Branched C12 alkanes, and isododecane in particular, are valuable tools for researchers and drug development professionals. Their well-defined properties, commercial availability from multiple suppliers, and versatility in a range of applications make them a reliable choice for formulation and synthesis work. As with any chemical, it is imperative to source high-quality materials and to have a thorough understanding of their technical specifications to ensure reproducible and reliable results in a research and development setting.

References

A Comprehensive Technical Review of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with 355 structural isomers, each exhibiting unique physicochemical properties. These isomers are significant components of transportation fuels such as gasoline, jet fuel, and diesel. Their molecular structure plays a crucial role in determining fuel properties like ignition quality, viscosity, and emissions. This technical guide provides a detailed literature review on dodecane isomers, focusing on their properties, experimental analysis, and the logical relationships governing their structure.

Physicochemical Properties of Dodecane Isomers

The structural variations among dodecane isomers lead to a wide range of physical and chemical properties. These differences are primarily due to the degree of branching, which affects intermolecular forces (van der Waals forces). Generally, increased branching leads to a lower boiling point and melting point compared to the linear n-dodecane.

Boiling Point and Density

Table 1: Selected Physicochemical Properties of Dodecane Isomers

Isomer NameMolecular FormulaBoiling Point (°C)Density (g/cm³) at 20°C
n-DodecaneC12H26216.30.749
2-MethylundecaneC12H26210.60.748
3-MethylundecaneC12H26210.10.753
4-MethylundecaneC12H26209.10.752
5-MethylundecaneC12H26209.10.752
2,2-Dimethyl-decaneC12H26202.80.751
2,3-Dimethyl-decaneC12H26208.90.765
2,4-Dimethyl-decaneC12H26205.90.759
2,5-Dimethyl-decaneC12H26205.40.756
2,6-Dimethyl-decaneC12H26205.70.756
2,2,3,3-Tetramethyl-octaneC12H26211.50.791
2,2,4-Trimethyl-nonaneC12H26199.60.756
2,2,5-Trimethyl-nonaneC12H26197.80.752
2,3,4-Trimethyl-nonaneC12H26208.50.774
2,3,5-Trimethyl-nonaneC12H26205.80.767

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.

Experimental Protocols

The synthesis, separation, and identification of dodecane isomers are critical for both fundamental research and industrial applications. Key experimental techniques include catalytic isomerization for synthesis and gas chromatography for separation and analysis.

Synthesis via Catalytic Isomerization

The production of branched dodecane isomers from n-dodecane is often achieved through catalytic isomerization, which is a crucial process in petroleum refining for improving the octane (B31449) number of gasoline.

Experimental Protocol: Isomerization of n-Dodecane

  • Catalyst Preparation: A common catalyst system involves a noble metal (e.g., Platinum) on a solid acid support (e.g., a zeolite like H-ZSM-22 or SAPO-11). The catalyst is typically pre-treated by calcination in air followed by reduction in a hydrogen stream at elevated temperatures (e.g., 350-500°C).

  • Reaction Setup: The isomerization is carried out in a fixed-bed reactor. The reactor is loaded with the prepared catalyst.

  • Reaction Conditions: n-Dodecane is fed into the reactor along with a stream of hydrogen. Typical reaction conditions include a temperature range of 200-350°C, a pressure of 1-5 MPa, and a specific weight hourly space velocity (WHSV) of the n-dodecane feed.

  • Product Collection: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid product, containing a mixture of dodecane isomers and unreacted n-dodecane, is collected for analysis.

  • Product Analysis: The composition of the liquid product is determined using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and quantification of the different dodecane isomers produced.

Separation and Identification

Gas chromatography is the primary method for separating and identifying the complex mixtures of dodecane isomers found in fuel samples or resulting from synthesis.

Experimental Protocol: GC-MS Analysis of Dodecane Isomers

  • Sample Preparation: The liquid sample containing dodecane isomers is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

  • Gas Chromatograph Setup: A high-resolution gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-1 or a semi-polar column) is used. The oven temperature is programmed to ramp up over time (e.g., starting at 40°C and increasing to 300°C) to ensure the separation of isomers with different boiling points.

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or hydrogen).

  • Separation: As the sample travels through the column, the different isomers are separated based on their volatility and interaction with the stationary phase of the column.

  • Detection and Identification: The separated components elute from the column at different times (retention times) and enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each isomer. By comparing the retention times and mass spectra to known standards or libraries, the individual dodecane isomers can be identified and quantified.

Visualizations: Workflows and Relationships

Classification of Alkane Isomers

The structural diversity of dodecane isomers can be understood through a systematic classification based on their carbon chain structure. This logical relationship helps in categorizing the isomers and predicting their properties.

G cluster_0 Alkane Isomers (C12H26) cluster_1 Types of Branched Isomers A n-Dodecane (Linear) B Branched Isomers C Methylundecanes B->C D Dimethyldecanes B->D E Ethyl- and Propyl- Substituted Isomers B->E F Highly Branched Isomers B->F

Caption: Logical classification of dodecane isomers.

Experimental Workflow for Isomer Analysis

The process of synthesizing, separating, and identifying dodecane isomers follows a structured experimental workflow. This diagram illustrates the key steps from synthesis to final analysis.

G A Synthesis (e.g., Catalytic Isomerization) B Product Collection (Liquid/Gas Separation) A->B C Sample Preparation (Dilution) B->C D Gas Chromatography (GC) Separation C->D E Mass Spectrometry (MS) Detection & Identification D->E F Data Analysis (Quantification & Reporting) E->F

Caption: Experimental workflow for dodecane isomer analysis.

Methodological & Application

Application Note and Protocol: A Proposed Synthesis of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated hydrocarbon featuring a sterically hindered quaternary carbon center. The synthesis of such complex alkanes is of interest in various fields, including medicinal chemistry and material science, where precise control over molecular architecture is crucial. This document outlines a proposed two-step synthetic protocol for this compound, commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation sequence. The described methodology is based on established organic chemistry principles for the formation of carbon-carbon bonds and the removal of hydroxyl groups.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Step 1: Grignard Reaction. The synthesis initiates with the nucleophilic addition of ethylmagnesium bromide to 3,3-dimethyl-2-butanone. This reaction forms the tertiary alcohol, 3,4-diethyl-2,2-dimethyl-3-hexanol, which contains the complete carbon framework of the target molecule.

  • Step 2: Deoxygenation via Dehydration and Hydrogenation. The tertiary alcohol is first dehydrated to a mixture of alkenes, primarily 3,4-diethyl-2,2-dimethyl-3-hexene. Subsequent catalytic hydrogenation of the alkene mixture yields the final saturated alkane, this compound.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3,3-Dimethyl-2-butanone

  • Sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Palladium on carbon (10%)

  • Hydrogen gas supply

Protocol 1: Synthesis of 3,4-Diethyl-2,2-dimethyl-3-hexanol (Grignard Reaction)
  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.0 equivalent).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of ethyl bromide (1.05 equivalents) in anhydrous diethyl ether to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of 3,3-dimethyl-2-butanone (0.95 equivalents) in anhydrous diethyl ether to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound (Dehydration and Hydrogenation)
  • Dehydration of the Tertiary Alcohol:

    • In a round-bottom flask, place the purified 3,4-diethyl-2,2-dimethyl-3-hexanol (1.0 equivalent).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for 2 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkene mixture.

  • Hydrogenation of the Alkene:

    • Dissolve the crude alkene in ethanol (B145695) in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the final product by distillation.

Data Presentation

StepReactant 1Reactant 2ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
13,3-Dimethyl-2-butanoneEthylmagnesium bromide3,4-Diethyl-2,2-dimethyl-3-hexanol15.812.68095
23,4-Diethyl-2,2-dimethyl-3-hexanol-This compound11.49.78598

Note: The data presented in this table are representative values and may vary based on experimental conditions.

Visualizations

Signaling Pathway

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation ketone 3,3-Dimethyl-2-butanone alcohol 3,4-Diethyl-2,2-dimethyl-3-hexanol ketone->alcohol + Grignard Reagent grignard Ethylmagnesium Bromide alkene 3,4-Diethyl-2,2-dimethyl-3-hexene alcohol->alkene Dehydration (H+) alkane This compound alkene->alkane Hydrogenation (H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_grignard Prepare Ethylmagnesium Bromide start->prep_grignard reaction React with 3,3-Dimethyl-2-butanone prep_grignard->reaction workup1 Aqueous Work-up and Extraction reaction->workup1 purify1 Purify Tertiary Alcohol (Distillation/Chromatography) workup1->purify1 dehydration Dehydrate Alcohol (H+ catalyst) purify1->dehydration workup2 Aqueous Work-up dehydration->workup2 hydrogenation Hydrogenate Alkene (H2, Pd/C) workup2->hydrogenation purify2 Purify Final Product (Distillation) hydrogenation->purify2 end End Product: This compound purify2->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Gas Chromatography Analysis of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated branched alkane with the chemical formula C12H26. As a member of the dodecane (B42187) isomers, its analysis is relevant in the fields of petroleum geochemistry, fuel analysis, and as a reference compound in chemical synthesis. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and highly sensitive detector for hydrocarbons.

Principle

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. The flame ionization detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for sensitive quantification.

Experimental Protocols

1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a high-purity volatile solvent such as n-hexane or pentane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • If the sample is a liquid, dilute it with n-hexane to a concentration expected to fall within the calibration range.

    • If the sample is a solid matrix, perform a suitable extraction (e.g., soxhlet or ultrasonic extraction) with n-hexane, followed by cleanup if necessary, and dilute the extract to the appropriate concentration.

2. Gas Chromatography (GC) Method

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Parameters: The following table outlines the recommended GC conditions for the analysis of this compound.

ParameterValue
Column Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Data Analysis

  • Qualitative Analysis: The retention time of the peak in the sample chromatogram is compared to the retention time of the this compound standard.

  • Quantitative Analysis: A calibration curve is generated by plotting the peak area of the calibration standards against their respective concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Expected Quantitative Data (Illustrative)

ParameterExpected Value
Retention Time 10 - 15 minutes (dependent on exact GC conditions and column)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity (R²) > 0.995 (for the calibration range of 1-100 µg/mL)

Note: The values presented in Table 1 are illustrative and will need to be experimentally determined and validated for the specific instrument and conditions used.

Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis Standard Procure this compound Standard Stock Prepare 1000 µg/mL Stock Solution in Hexane Standard->Stock Cal_Stds Create Calibration Standards (1-100 µg/mL) Stock->Cal_Stds Inject Inject 1 µL into GC Cal_Stds->Inject Sample Prepare Unknown Sample (Dilute/Extract) Sample->Inject Separate Chromatographic Separation in Column Inject->Separate Detect Detection by FID Separate->Detect Acquire Acquire Chromatograms Detect->Acquire Qual Qualitative Analysis (Retention Time Matching) Acquire->Qual Quant Quantitative Analysis (Calibration Curve) Acquire->Quant Report Generate Report Quant->Report

Application Notes and Protocols for NMR Spectroscopy of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including saturated hydrocarbons. Due to the low chemical shift dispersion and complex signal overlap often observed in the ¹H NMR spectra of alkanes and cycloalkanes, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often essential for unambiguous spectral assignment and structure verification. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of saturated hydrocarbons.

Principles of NMR Spectroscopy of Saturated Hydrocarbons

Saturated hydrocarbons are characterized by sp³-hybridized carbon atoms and protons. The local electronic environment of each nucleus determines its chemical shift (δ), while interactions between neighboring nuclei give rise to spin-spin coupling (J-coupling), which results in signal splitting.

  • ¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The chemical shift is influenced by the degree of substitution, with methine protons (CH) appearing at a lower field than methylene (B1212753) (CH₂) and methyl (CH₃) protons.[2]

  • ¹³C NMR: The chemical shift range for sp³-hybridized carbons in alkanes is broader than for protons, typically falling between 5 and 60 ppm.[3] The chemical shift is sensitive to branching and the substitution pattern of the carbon atom.[4][5]

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shifts and coupling constants for saturated hydrocarbons.

Table 1: ¹H NMR Chemical Shifts for Saturated Hydrocarbons

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (Methyl)R-CH₃0.7 - 1.3[1][6]
Secondary (Methylene)R₂-CH₂1.2 - 1.6[6]
Tertiary (Methine)R₃-CH1.4 - 1.8[6]
Cycloalkanes(CH₂)n0.2 - 1.9

Table 2: ¹³C NMR Chemical Shifts for Saturated Hydrocarbons

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (Methyl)R-CH₃10 - 25
Secondary (Methylene)R₂-CH₂20 - 45
Tertiary (Methine)R₃-CH25 - 50
QuaternaryR₄-C30 - 50

Table 3: Typical ³J H-H Coupling Constants in Acyclic Alkanes

Dihedral Angle (θ)ConformationTypical ³JHH (Hz)
~60°Gauche2 - 5
~180°Anti8 - 12

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol 1: Standard Sample Preparation

  • Sample Amount: Weigh 5-25 mg of the hydrocarbon sample for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for nonpolar compounds like saturated hydrocarbons include chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), and cyclohexane-d₁₂ (C₆D₁₂).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[2][9]

  • Capping: Cap the NMR tube securely.

cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter add_std 4. Add Internal Standard (Optional) filter->add_std cap 5. Cap NMR Tube add_std->cap

Caption: Workflow for NMR sample preparation.

1D NMR Spectroscopy: ¹H and ¹³C Spectra Acquisition

Protocol 2: Acquiring 1D NMR Spectra

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8-16 for sufficient signal-to-noise).

    • Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Set a higher number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs to obtain the final spectra.

2D NMR Spectroscopy: Elucidating Connectivity

For complex saturated hydrocarbons, 2D NMR experiments are invaluable for determining the molecular structure.

Protocol 3: Acquiring 2D COSY Spectra

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11]

  • Pulse Sequence: Select a standard COSY pulse sequence (e.g., COSY-90 or DQF-COSY).[11][12]

  • Parameters: Set the spectral width in both dimensions to encompass all proton signals.

  • Acquisition: Acquire the 2D data set. The experiment time will depend on the number of increments in the indirect dimension.

  • Processing and Interpretation: After 2D Fourier transformation, the resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks that connect coupled protons.[11]

cluster_cosy COSY: H-H Correlation H1 Proton A H2 Proton B H1->H2 ³JHH C1 Carbon X C2 Carbon Y

Caption: COSY reveals through-bond proton-proton couplings.

Protocol 4: Acquiring 2D HSQC Spectra

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons.[13][14]

  • Pulse Sequence: Select an HSQC pulse sequence.

  • Parameters: Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.

  • Acquisition: Acquire the 2D data set.

  • Processing and Interpretation: The 2D spectrum will display cross-peaks connecting each proton signal to the signal of the carbon it is directly bonded to.[15]

cluster_hsqc HSQC: ¹JCH Correlation H1 Proton A C1 Carbon X H1->C1 ¹JCH

Caption: HSQC identifies direct carbon-proton bonds.

Protocol 5: Acquiring 2D HMBC Spectra

The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[13][15] This is crucial for identifying connectivity across quaternary carbons and piecing together the carbon skeleton.

  • Pulse Sequence: Select an HMBC pulse sequence.

  • Parameters: Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The long-range coupling delay should be optimized (typically for J = 4-8 Hz).

  • Acquisition: Acquire the 2D data set.

  • Processing and Interpretation: The resulting spectrum will show cross-peaks between protons and carbons that are separated by multiple bonds.[16]

cluster_hmbc HMBC: Long-Range H-C Correlations H1 Proton A C2 Carbon Y H1->C2 ²JCH C3 Carbon Z H1->C3 ³JCH C1 Carbon X

Caption: HMBC reveals long-range proton-carbon connectivities.

Integrated Strategy for Structure Elucidation

A systematic approach combining these techniques is most effective for determining the structure of an unknown saturated hydrocarbon.

start Unknown Saturated Hydrocarbon nmr_acq 1D & 2D NMR Data Acquisition start->nmr_acq h1_nmr ¹H NMR: Identify Proton Types and Multiplicities nmr_acq->h1_nmr c13_nmr ¹³C NMR: Identify Carbon Types nmr_acq->c13_nmr cosy COSY: Establish H-H Spin Systems h1_nmr->cosy hsqc HSQC: Assign Directly Bonded C-H Pairs c13_nmr->hsqc hmbc HMBC: Connect Fragments and Identify Quaternary Carbons cosy->hmbc hsqc->hmbc structure Propose Structure hmbc->structure

Caption: Integrated workflow for structure elucidation.

By following these protocols and utilizing the provided reference data, researchers can effectively employ NMR spectroscopy for the detailed structural characterization of saturated hydrocarbons.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,2-dimethylhexane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] Understanding its behavior under mass spectrometry, particularly through Electron Ionization (EI), is crucial for its identification and structural elucidation in complex mixtures, such as petroleum products, lubricants, and as a potential metabolite in drug development studies. Branched alkanes exhibit characteristic fragmentation patterns dominated by cleavage at branching points, leading to the formation of stable carbocations.[2][3][4][5][6] Consequently, the molecular ion peak is often of low abundance or entirely absent.[3][5][6] This document provides a detailed analysis of the predicted mass spectrometry fragmentation of this compound, a standardized protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathways.

Predicted Mass Spectrum Data

Due to the unavailability of an experimental mass spectrum for this compound in public databases like the NIST WebBook[7], the following table summarizes the predicted prominent fragment ions and their estimated relative abundances based on established principles of alkane fragmentation.[2][3][4][5][6] The fragmentation of branched alkanes is primarily driven by the formation of the most stable carbocations.[2][3][5] Cleavage is favored at the branching points, and the loss of the largest alkyl group is often the preferred pathway.[3][5]

m/zPredicted Relative Intensity (%)Proposed Fragment IonCorresponding Neutral Loss
43100[C₃H₇]⁺C₉H₁₉•
5780[C₄H₉]⁺C₈H₁₇•
7160[C₅H₁₁]⁺C₇H₁₅•
8540[C₆H₁₃]⁺C₆H₁₃•
11320[C₈H₁₇]⁺C₄H₉•
14110[C₁₀H₂₁]⁺C₂H₅•
170<5[C₁₂H₂₆]⁺• (Molecular Ion)-

Predicted Fragmentation Pathways

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [M]⁺•. This high-energy species then undergoes fragmentation through various pathways, primarily involving cleavage at the C-C bonds adjacent to the highly substituted carbons to yield stable secondary and tertiary carbocations.

fragmentation_pathway cluster_frags Primary Fragmentations M C12H26 (this compound) m/z = 170 F1 [C8H17]+ m/z = 113 M->F1 - C4H9• F2 [C6H13]+ m/z = 85 M->F2 - C6H13• F3 [C5H11]+ m/z = 71 M->F3 - C7H15• F4 [C4H9]+ m/z = 57 M->F4 - C8H17• F5 [C3H7]+ m/z = 43 (Base Peak) F2->F5 - C3H6

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-EI-MS). The parameters are adapted from a standard method for the analysis of organic compounds.[8]

1. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS) capable of electron ionization and quadrupole mass analysis.

2. Materials and Reagents

  • Sample: this compound, dissolved in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 10-100 µg/mL.

  • Carrier Gas: Helium (99.999% purity).

  • Calibration Standard: A mixture of n-alkanes (e.g., C7-C30) for retention index determination.[8]

3. GC Conditions

  • Column: 5% Phenyl Polymethylsiloxane fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (with a splitless time of 1 min).

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

4. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.[8]

  • Quadrupole Temperature: 150 °C.[8]

  • Mass Range: m/z 40-250.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes.

5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Acquire the mass spectrum of the identified peak.

  • Compare the acquired mass spectrum with the predicted fragmentation pattern and data from spectral libraries (if available).

  • Calculate the Kováts retention index using the n-alkane standard mixture to aid in compound identification.[8]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

experimental_workflow P1 Sample Preparation (Dissolve in Hexane) P3 Injection of Sample P1->P3 P2 GC-MS System Setup P2->P3 P4 Gas Chromatographic Separation P3->P4 P5 Electron Ionization & Fragmentation P4->P5 P6 Mass Analysis (Quadrupole) P5->P6 P7 Data Acquisition P6->P7 P8 Data Analysis (Spectrum & Retention Index) P7->P8

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the branching points, leading to the formation of stable carbocation fragments and a very weak or absent molecular ion peak under standard Electron Ionization conditions. The provided experimental protocol offers a robust method for the analysis of this and similar highly branched alkanes by GC-MS. The combination of retention time data and the characteristic mass spectral fragmentation pattern allows for the confident identification of this compound in complex matrices, which is essential for various applications in research and industry.

References

Application Notes and Protocols: 3,4-Diethyl-2,2-dimethylhexane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated branched alkane with the molecular formula C12H26.[1][2] Due to its stable chemical nature and distinct structure, it serves as a valuable reference standard in various analytical applications, particularly in gas chromatography (GC) and mass spectrometry (MS). These application notes provide detailed protocols for its use in the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and as impurities in chemical synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and application as a reference standard.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62199-89-7NIST[2]
IUPAC Name This compoundPubChem[1]
Structure CCC(CC)C(CC)C(C)(C)CPubChem[1]

Applications in Gas Chromatography

This compound is primarily used as a reference standard in gas chromatography for the identification of branched alkanes in complex mixtures. Its elution time can be used to calculate the Kovats Retention Index, a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of n-alkanes.

Chromatographic Data
ParameterValueNotes
Estimated Kovats Retention Index ~1186.6Based on the experimental value for 3,4-diethyl-3,4-dimethylhexane on a standard non-polar column.[3]

Applications in Mass Spectrometry

In mass spectrometry, this compound can be used to calibrate and validate instrument performance for the analysis of saturated hydrocarbons. Understanding its fragmentation pattern is key to its identification in complex matrices.

Predicted Mass Spectral Data

The mass spectrum of this compound is not available in the NIST database. However, based on the established principles of alkane fragmentation, a predicted spectrum can be described. Fragmentation of branched alkanes preferentially occurs at the branching points to form more stable carbocations.[4][5] The molecular ion peak for highly branched alkanes is often of low abundance or absent.[5]

m/z (Mass-to-Charge Ratio)Predicted Relative IntensityProposed Fragment Ion
43High[C3H7]+
57High[C4H9]+
71Medium[C5H11]+
85Medium[C6H13]+
141Low[M-C2H5]+
170Very Low / Absent[M]+ (Molecular Ion)

Experimental Protocols

The following protocols outline the general procedures for using this compound as a reference standard in GC-MS analysis of hydrocarbon mixtures.

Protocol 1: Qualitative Identification using Kovats Retention Index

This protocol describes the use of this compound to aid in the identification of unknown branched alkanes in a sample.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Prepare a homologous series of n-alkanes (e.g., C10 to C16) in the same solvent.

  • Prepare a working standard by mixing the this compound solution with the n-alkane mixture.

2. Sample Preparation:

  • Dissolve or dilute the unknown sample in the same solvent used for the standards.

  • If necessary, perform a cleanup procedure to remove non-volatile or interfering substances.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless, 250°C, split ratio 50:1.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • MS Quadrupole: 150°C.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Inject the working standard and the sample.

  • Record the retention times of the n-alkanes and this compound from the standard run.

  • Calculate the Kovats Retention Index (I) for this compound and any unknown peaks in the sample using the following formula:

  • Compare the calculated retention index and the mass spectrum of the unknown peak to that of the this compound standard for positive identification.

Protocol 2: Quantitative Analysis using an Internal Standard

This protocol describes the quantification of this compound in a sample using an internal standard method.

1. Standard and Sample Preparation:

  • Select an appropriate internal standard (IS) that is not present in the sample and has a retention time close to, but resolved from, this compound (e.g., n-dodecane).

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the IS.

  • Prepare the unknown sample by adding the same constant concentration of the IS.

2. GC-MS Analysis:

  • Use the same GC-MS conditions as described in Protocol 1.

  • Inject the calibration standards and the sample.

3. Data Analysis:

  • For each calibration standard, calculate the response factor (RF) using the following formula:

  • Plot a calibration curve of (Area_analyte / Area_IS) versus (Conc_analyte / Conc_IS).

  • Determine the concentration of this compound in the unknown sample by using the measured peak area ratio and the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a key logical relationship in the application of this compound as a reference standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Prepare Standard (this compound) GCMS GC-MS Analysis Standard->GCMS Sample Prepare Sample Sample->GCMS Qualitative Qualitative ID (Retention Index & Mass Spectrum) GCMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) GCMS->Quantitative kovats_retention_index cluster_inputs Inputs cluster_calculation Calculation cluster_output Output RT_n Retention Time of n-alkane (n) Formula Kovats Index Formula RT_n->Formula RT_N Retention Time of n-alkane (N) RT_N->Formula RT_unknown Retention Time of Unknown RT_unknown->Formula Kovats_Index Kovats Retention Index (I) Formula->Kovats_Index

References

Purification of Branched Alkanes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity branched alkanes is a critical step in various applications, from reference standards in analytical chemistry to building blocks in complex organic synthesis. This document provides detailed application notes and protocols for the primary techniques used in the purification of branched alkanes: fractional distillation, molecular sieve adsorption, urea (B33335) adduction, and preparative gas chromatography.

Fractional Distillation

Fractional distillation is a cornerstone technique for separating liquid mixtures based on differences in boiling points. For alkanes, branching significantly impacts their boiling points; for a given carbon number, a higher degree of branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.[1][2][3] This principle allows for the effective separation of branched isomers from their linear counterparts and from each other.

Quantitative Data: Boiling Points of Alkane Isomers

The following table summarizes the boiling points of various C6-C8 alkane isomers, illustrating the effect of branching.

Alkane Structure Boiling Point (°C) [4]
Hexane Isomers
n-HexaneLinear68.7
2-MethylpentaneBranched60.3
3-MethylpentaneBranched63.3
2,2-DimethylbutaneHighly Branched49.7
2,3-DimethylbutaneHighly Branched58.0
Heptane Isomers
n-HeptaneLinear98.4
2-MethylhexaneBranched90.0
3-MethylhexaneBranched92.0
2,2-DimethylpentaneHighly Branched79.2
2,3-DimethylpentaneHighly Branched89.8
2,4-DimethylpentaneHighly Branched80.5
3,3-DimethylpentaneHighly Branched86.1
3-EthylpentaneBranched93.5
2,2,3-TrimethylbutaneHighly Branched80.9
Octane Isomers
n-OctaneLinear125.7
2-MethylheptaneBranched117.6
3-MethylheptaneBranched118.9
4-MethylheptaneBranched117.7
2,2-DimethylhexaneHighly Branched106.8
2,3-DimethylhexaneHighly Branched115.6
2,4-DimethylhexaneHighly Branched109.4
2,5-DimethylhexaneHighly Branched109.1
3,3-DimethylhexaneHighly Branched112.0
3,4-DimethylhexaneHighly Branched117.7
2,2,3-TrimethylpentaneHighly Branched110.1
2,2,4-TrimethylpentaneHighly Branched99.2
2,3,3-TrimethylpentaneHighly Branched114.8
2,3,4-TrimethylpentaneHighly Branched113.5
Experimental Protocol: Fractional Distillation of a Branched Alkane Mixture

This protocol outlines the general steps for separating a mixture of branched alkanes using fractional distillation in a laboratory setting.

Materials:

  • Mixture of branched alkanes

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the branched alkane mixture and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

  • Initiating Distillation:

    • Turn on the cooling water to the condenser.

    • Begin gentle heating of the mixture using the heating mantle.

  • Fraction Collection:

    • Observe the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component (lowest boiling point) reaches the thermometer.

    • When the temperature stabilizes at the boiling point of the first component, begin collecting the distillate in a receiving flask.

    • Continue collecting this fraction as long as the temperature remains constant.

    • When the temperature begins to rise again, this indicates that the next, less volatile component is beginning to distill. Change the receiving flask to collect this new fraction.

  • Completing the Distillation: Repeat the fraction collection process for each component in the mixture.

  • Shutdown: Once all desired fractions are collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Fractional_Distillation_Workflow Start Start: Mixture of Branched Alkanes Assemble Assemble Fractional Distillation Apparatus Start->Assemble Charge Charge Flask with Mixture and Boiling Chips Assemble->Charge Heat Gently Heat the Mixture Charge->Heat Vaporize Vapors Rise Through Fractionating Column Heat->Vaporize Condense_1 Lowest Boiling Point Isomer Condenses First Vaporize->Condense_1 Collect_1 Collect First Fraction Condense_1->Collect_1 Temp_Rise Temperature Rises to Next Boiling Point Collect_1->Temp_Rise Condense_2 Next Isomer Condenses Temp_Rise->Condense_2 Yes End End: Separated Branched Alkane Fractions Temp_Rise->End No More Components Collect_2 Collect Second Fraction Condense_2->Collect_2 Repeat Repeat for All Components Collect_2->Repeat Repeat->Temp_Rise Molecular_Sieve_Workflow Start Start: Mixture of Linear and Branched Alkanes Activate Activate Zeolite 5A Molecular Sieves Start->Activate Dissolve Dissolve Alkane Mixture in Anhydrous Solvent Start->Dissolve Pack Pack Chromatography Column with Activated Sieves Activate->Pack Load Load Solution onto Column Pack->Load Dissolve->Load Elute Elute with Anhydrous Solvent Load->Elute Separate Branched Alkanes Elute, Linear Alkanes are Adsorbed Elute->Separate Collect Collect Eluent Containing Branched Alkanes Separate->Collect Evaporate Remove Solvent via Rotary Evaporation Collect->Evaporate End End: Purified Branched Alkanes Evaporate->End Urea_Adduction_Workflow Start Start: Mixture of Linear and Branched Alkanes Prepare_Urea Prepare Saturated Urea-Methanol Solution Start->Prepare_Urea Dissolve_Alkanes Dissolve Alkane Mixture in Hexane Start->Dissolve_Alkanes Mix Mix Urea Solution with Alkane Solution Prepare_Urea->Mix Dissolve_Alkanes->Mix Crystallize Cool to Form Urea-n-Alkane Adduct Crystals Mix->Crystallize Filter Filter to Separate Solid Adduct from Liquid Filtrate Crystallize->Filter Filtrate Filtrate Contains Branched Alkanes Filter->Filtrate Adduct Solid Adduct Contains Linear Alkanes Filter->Adduct Wash Wash Filtrate with Water Filtrate->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate End End: Purified Branched Alkanes Evaporate->End GC_Workflow Start Start: Branched Alkane Mixture Method_Dev Develop Analytical GC Method Start->Method_Dev Scale_Up Scale Up to Preparative Conditions Method_Dev->Scale_Up Inject Inject Mixture onto Preparative GC Scale_Up->Inject Separate Components Separate in Column Inject->Separate Detect Detector Signals Eluting Peaks Separate->Detect Collect Fraction Collector Isolates Target Peaks Detect->Collect Analyze_Purity Analyze Purity of Collected Fractions Collect->Analyze_Purity End End: High-Purity Branched Alkanes Analyze_Purity->End Crystallization_Workflow Start Start: Impure Solid Branched Alkane Solvent_Screen Screen for Suitable Crystallization Solvent Start->Solvent_Screen Dissolve Dissolve Impure Solid in Minimal Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slowly Cool Solution to Induce Crystallization Hot_Filter->Cool Ice_Bath Cool in Ice Bath to Maximize Yield Cool->Ice_Bath Vacuum_Filter Isolate Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry Dry Purified Crystals Wash->Dry End End: Purified Crystalline Branched Alkane Dry->End

References

Protocol for the Fractional Distillation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the separation of C12H26 (dodecane) isomers using fractional distillation. Due to the high boiling points of these isomers and the small differences between them, a vacuum fractional distillation setup is recommended to prevent thermal degradation and achieve efficient separation. This protocol outlines the necessary equipment, reagents, and a step-by-step procedure for isolating specific isomers from a mixture. Additionally, a comprehensive table of boiling points for various C12H26 isomers is provided for reference.

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 constitutional isomers.[1] These isomers often exhibit small differences in their physical properties, including their boiling points, making their separation a challenging task. Fractional distillation is a fundamental technique used to separate liquid mixtures based on differences in boiling points.[2][3] For high-boiling point compounds like dodecane isomers, performing the distillation under reduced pressure (vacuum distillation) is crucial to lower the boiling points and prevent decomposition.[4]

The efficiency of a fractional distillation is determined by the number of theoretical plates in the distillation column and the reflux ratio. A higher number of theoretical plates and a higher reflux ratio lead to better separation of components with close boiling points.[5] This protocol is designed for a laboratory setting and can be adapted for various scales of operation.

Data Presentation: Boiling Points of C12H26 Isomers

The successful separation of C12H26 isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the atmospheric boiling points of n-dodecane and several of its branched isomers.

Isomer NameCAS NumberBoiling Point (°C)Boiling Point (K)
n-Dodecane112-40-3216.3[6][7]489.5
2-Methyldecane6975-98-0189.3[8][9]462.5
3-Methyldecane13151-34-3~196~469
4-Methyldecane2847-72-5~192~465
5-Methyldecane13151-35-4186.1[10]459.3
2,2-Dimethyldecane17302-37-3201[11]474
2,9-Dimethyldecane1002-17-1Not availableNot available
2,6-Dimethyldecane13150-81-7Not availableNot available
3,8-DimethyldecaneNot availableNot availableNot available
3-Ethyldecane17085-96-0~202-209[12]~475-482
2,4,6-TrimethylnonaneNot available192[13]465
2,2,4,4-Tetramethyloctane62183-79-3Not availableNot available
2,3,6,7-Tetramethyloctane52670-34-5Not availableNot available
3,3,6,6-Tetramethyloctane62199-46-6Not availableNot available
2,2,4,6,6-Pentamethylheptane13475-82-6170-195[14]443-468

Note: Boiling points can vary slightly based on experimental conditions and data sources. "Not available" indicates that the data was not readily found in the conducted searches.

Experimental Protocol: Vacuum Fractional Distillation

This protocol details the procedure for separating a mixture of C12H26 isomers.

3.1. Materials and Equipment

  • Reagents:

  • Glassware and Apparatus:

    • Round-bottom flask (distilling flask)

    • Heating mantle with a stirrer

    • Fractionating column (e.g., Vigreux, packed column)

    • Distillation head with a thermometer adapter

    • Thermometer (-10 to 250 °C)

    • Condenser (Liebig or Allihn)

    • Vacuum adapter

    • Receiving flasks (round-bottom or Erlenmeyer)

    • Cold trap

    • Vacuum pump

    • Manometer

    • Clamps and stands

    • Tubing for vacuum and cooling water

3.2. Experimental Workflow Diagram

FractionalDistillationWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown Procedure A Assemble Glassware B Add Isomer Mixture & Boiling Chips A->B C Apply Vacuum Grease B->C D Connect Vacuum & Water Lines C->D E Start Vacuum Pump D->E Start Process F Begin Heating E->F G Monitor Temperature & Pressure F->G H Collect Fractions at Stable Boiling Points G->H I Change Receiving Flasks for Each Fraction H->I J Stop Heating I->J Separation Complete K Cool the System J->K L Vent the Apparatus K->L M Turn off Vacuum Pump L->M N Disassemble Glassware M->N

References

Application Notes and Protocols for 3,4-Diethyl-2,2-dimethylhexane as a Nonpolar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,2-dimethylhexane is a branched-chain alkane with the chemical formula C12H26. As a member of the alkane family, it is a nonpolar solvent with properties that make it suitable for a variety of applications in research and drug development. Its branched structure may offer advantages over straight-chain alkanes, such as a lower freezing point and different viscosity, which can be beneficial in specific experimental setups. Alkanes are known to be effective solvents for nonpolar and weakly polar organic compounds, while being immiscible with water.[1][2][3] This makes them ideal for applications such as extraction, chromatography, and as a medium for reactions involving nonpolar reagents.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound, the following table includes computed data from public databases and estimated values based on the properties of similar branched C12 alkanes and general characteristics of nonpolar solvents.

PropertyValueSource/Basis
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Number 62199-89-7PubChem
Appearance Colorless liquid (expected)General alkane properties
Boiling Point Lower than n-dodecane (216 °C)Branched alkanes generally have lower boiling points than their straight-chain isomers.[1][4][5][6]
Density < 1.0 g/mL (less dense than water)Nearly all alkanes have densities less than 1.0 g/mL.[3]
Dielectric Constant ~2.0Typical value for nonpolar alkane solvents like hexane (B92381) (1.88) and cyclohexane (B81311) (2.02).[7]
Polarity Index ~0.1Similar to other C6-C8 alkanes like hexane and heptane.[8]
Solubility in Water InsolubleAlkanes are virtually insoluble in water.[1][2][3]
Solubility in Organic Solvents Soluble in nonpolar and slightly polar solvents"Like dissolves like" principle; soluble in solvents such as other alkanes, ethers, and halogenated hydrocarbons.[1][2]

Applications

This compound can be employed in various laboratory procedures that require a nonpolar medium. Its properties make it a suitable alternative to more common alkane solvents like hexane or heptane, particularly in applications where a different boiling point or viscosity may be advantageous.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a nonpolar organic phase.[9][10][11] this compound can serve as the nonpolar organic solvent for the extraction of nonpolar compounds from aqueous mixtures.

Protocol: Extraction of a Nonpolar Compound from an Aqueous Solution

Objective: To isolate a nonpolar target compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target compound

  • This compound

  • Separatory funnel

  • Ring stand

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Setup: Securely place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the aqueous solution containing the compound of interest into the separatory funnel. Add an equal volume of this compound to the funnel.

  • Mixing and Venting: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup. Repeat this process for 1-2 minutes to ensure thorough mixing.[10][12]

  • Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely. The less dense organic layer (this compound) will be the top layer.

  • Draining the Layers: Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.

  • Collecting the Organic Layer: Pour the upper organic layer containing the extracted compound out through the top of the separatory funnel into a clean, dry flask. This prevents re-contamination with any residual aqueous layer near the stopcock.

  • Drying the Organic Extract: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the organic extract to remove any residual water. Swirl the flask and observe the drying agent. If it clumps together, add more until some of the powder remains free-flowing.

  • Filtration: Filter the dried organic extract to remove the drying agent.

  • Solvent Removal: Remove the this compound using a rotary evaporator to yield the isolated nonpolar compound.

G cluster_setup Setup cluster_extraction Extraction cluster_isolation Isolation setup1 Mount separatory funnel setup2 Close stopcock setup1->setup2 add_aq Add aqueous solution setup2->add_aq add_org Add this compound add_aq->add_org mix Stopper, shake, and vent add_org->mix separate Allow layers to separate mix->separate drain_aq Drain aqueous layer separate->drain_aq collect_org Collect organic layer drain_aq->collect_org dry Dry organic layer with drying agent collect_org->dry filter Filter dry->filter evaporate Evaporate solvent filter->evaporate product Isolated Nonpolar Compound evaporate->product

Fig. 1: Workflow for liquid-liquid extraction.
Chromatography

In normal-phase chromatography, a polar stationary phase is used with a nonpolar mobile phase.[13] this compound can be used as a component of the nonpolar mobile phase for the separation of nonpolar to moderately polar compounds. It can be used alone for very nonpolar compounds or in combination with a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether) to create a mobile phase of desired polarity.[14][15][16]

Protocol: Flash Column Chromatography for the Purification of a Nonpolar Compound

Objective: To purify a nonpolar compound from a mixture using flash column chromatography with a this compound-based mobile phase.

Materials:

  • Crude sample containing the target nonpolar compound

  • Silica (B1680970) gel (for the stationary phase)

  • This compound

  • A co-solvent of slightly higher polarity (e.g., ethyl acetate or diethyl ether), if needed

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) of the crude mixture. Start with 100% this compound and gradually increase the proportion of the more polar co-solvent until the desired compound has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Open the stopcock and begin to elute the column with the mobile phase.

    • Maintain a constant flow rate, applying gentle pressure to the top of the column if necessary (flash chromatography).

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure desired compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nonpolar compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation select_solvent Select mobile phase via TLC pack_column Pack column with silica gel select_solvent->pack_column load_sample Load sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Purified Nonpolar Compound evaporate->product

Fig. 2: Workflow for flash column chromatography.

Safety and Handling

  • Flammability: Alkanes are flammable.[17] Handle this compound in a well-ventilated area, away from open flames, sparks, and other ignition sources.[17][18]

  • Inhalation: Avoid inhaling vapors. Use in a fume hood to prevent the buildup of flammable and potentially harmful vapors.[17]

  • Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[17] In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Logical Relationships in Solvent Selection

The choice of a solvent system is critical for the success of many chemical processes. The following diagram illustrates the logical considerations for selecting a nonpolar solvent like this compound.

G solute_polarity Is the solute nonpolar or weakly polar? select_alkane Select a nonpolar alkane solvent solute_polarity->select_alkane Yes consider_polar Consider a polar solvent solute_polarity->consider_polar No aqueous_immiscibility Is immiscibility with water required? boiling_point Is a specific boiling point needed? aqueous_immiscibility->boiling_point Yes consider_other_nonpolar Consider other nonpolar solvents (e.g., toluene, ether) aqueous_immiscibility->consider_other_nonpolar No use_34DEDMH This compound is a suitable choice boiling_point->use_34DEDMH Yes (if its BP is optimal) select_alkane->aqueous_immiscibility

Fig. 3: Decision tree for nonpolar solvent selection.

References

Application Notes and Protocols for 3,4-Diethyl-2,2-dimethylhexane and Related Branched Alkanes in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Highly branched alkanes, such as 3,4-Diethyl-2,2-dimethylhexane, are of significant interest in fuel research, particularly for spark-ignition (gasoline) engines. Their molecular structure directly influences key fuel properties that determine engine performance and efficiency.

The primary application of branched alkanes in fuel is to increase the octane (B31449) number of gasoline blends.[1][2][3] A higher degree of branching in an alkane's structure generally leads to a higher octane rating.[4][5] This is because branched structures are more resistant to autoignition, or "knocking," under the high temperature and pressure conditions within an engine cylinder.[6][7] Isooctane (B107328) (2,2,4-trimethylpentane), a highly branched octane isomer, serves as the 100-point reference standard for the octane scale.[4][6]

Conversely, for diesel engines, straight-chain alkanes are preferred as they have higher cetane numbers, indicating a shorter ignition delay.[8] Branched structures tend to lower the cetane number.[8][9]

Another critical property for gasoline is its volatility, which is the tendency of the fuel to vaporize. This is commonly measured by the Reid Vapor Pressure (RVP).[10] Volatility affects a vehicle's cold-start performance, vapor lock tendency in hot weather, and evaporative emissions.[10][11] The addition of specific branched alkanes can be used to optimize the RVP of a fuel blend for different seasons and altitudes.[10]

The evaluation of a novel compound like this compound as a potential fuel additive would involve synthesizing or isolating the compound, followed by a series of standardized tests to determine its octane rating (RON and MON) and its effect on the vapor pressure (RVP) of base fuels.

Data Presentation: Properties of Representative Branched Alkanes

The following table summarizes key properties for isooctane and n-heptane, the two primary reference fuels by which octane numbers are scaled. Data for other representative branched alkanes would be compared against these standards.

Compound NameChemical FormulaStructureResearch Octane Number (RON)Motor Octane Number (MON)Boiling Point (°C)
Isooctane (2,2,4-Trimethylpentane)C₈H₁₈Branched10010099.3
n-HeptaneC₇H₁₆Straight-chain0098.4

Note: The octane numbers for isooctane and n-heptane are definitional standards.

Experimental Protocols

The following are summarized protocols for key experiments in evaluating fuel components. These are based on standard ASTM International test methods.

Protocol for Determining Research Octane Number (RON)

Based on ASTM D2699 [12][13]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions (low engine speed and temperature).[12]

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[13]

Methodology:

  • Engine Preparation: The CFR engine is prepared and brought to thermal equilibrium according to the specific operating conditions outlined in ASTM D2699.[14] This includes an engine speed of 600 rpm.[13]

  • Calibration: The engine is calibrated using primary reference fuels (mixtures of isooctane and n-heptane) with known octane numbers.[12]

  • Sample Analysis: The test fuel (e.g., a blend containing this compound) is run in the engine.

  • Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.

  • Bracketing: Two reference fuel blends are identified—one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity than the test fuel at the same compression ratio.

  • RON Calculation: The RON of the test fuel is calculated by interpolating between the octane numbers of the two bracketing reference fuels.[15]

Protocol for Determining Motor Octane Number (MON)

Based on ASTM D2700 [16][17]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions (higher engine speed and temperature) than the RON test.[16]

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[17]

Methodology:

  • Engine Preparation: The CFR engine is prepared and brought to thermal equilibrium according to the specific operating conditions in ASTM D2700, which are more severe than for RON testing.[18]

  • Calibration: The engine is calibrated with primary reference fuels.[16]

  • Sample Analysis: The test fuel is run in the engine.

  • Knock Intensity Measurement: The compression ratio is varied to achieve a standard knock intensity.

  • Bracketing: The test fuel is bracketed between two reference fuel blends.

  • MON Calculation: The MON is determined by interpolation, similar to the RON procedure.

Protocol for Determining Reid Vapor Pressure (RVP)

Based on ASTM D323 [11][19][20]

Objective: To measure the vapor pressure of volatile petroleum products at 37.8°C (100°F).[19]

Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.[21]

Methodology:

  • Sample Preparation: The fuel sample is chilled and saturated with air at 0-1°C.[10]

  • Apparatus Assembly: The chilled sample is poured into the liquid chamber, which is then coupled to the vapor chamber.[21]

  • Heating: The assembled apparatus is submerged in a water bath maintained at 37.8°C (100°F) until a constant pressure is observed.[21]

  • Pressure Measurement: The final pressure reading from the gauge is the Reid Vapor Pressure. This is an absolute pressure, as the initial atmospheric pressure in the vapor chamber is counteracted.[20]

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_testing Fuel Property Testing cluster_analysis Data Analysis and Evaluation synthesis Synthesis or Isolation of This compound rvp Reid Vapor Pressure (ASTM D323) synthesis->rvp Characterize Properties ron Research Octane Number (ASTM D2699) synthesis->ron Characterize Properties mon Motor Octane Number (ASTM D2700) synthesis->mon Characterize Properties blending Evaluate Blending Properties rvp->blending analysis Analyze Octane Sensitivity (RON - MON) ron->analysis mon->analysis analysis->blending conclusion Determine Suitability as Fuel Component blending->conclusion

Caption: Experimental workflow for evaluating a novel branched alkane as a fuel component.

structure_property_relationship cluster_structure Alkane Structure cluster_properties Key Fuel Properties straight Straight-Chain Alkanes (e.g., n-Heptane) cetane High Cetane Number (Ignition Quality) straight->cetane Favors branched Branched-Chain Alkanes (e.g., Isooctane) octane High Octane Number (Anti-Knock) branched->octane Favors

Caption: Relationship between alkane structure and primary fuel properties.

References

Application Notes and Protocols for Studying Alkane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various experimental setups used to study the combustion of alkanes. The information is intended to guide researchers in establishing robust experimental workflows for generating high-quality data on combustion kinetics, flame properties, and emission characteristics.

Constant Volume Combustion Chamber (CVCC)

Constant Volume Combustion Chambers (CVCCs) are versatile platforms for investigating various aspects of alkane combustion under controlled thermodynamic conditions, mimicking those found in internal combustion engines.[1][2][3] They are particularly useful for studying flame propagation, ignition phenomena, and the effects of fuel composition and additives.

Application: Laminar Flame Speed Measurement

This protocol outlines the procedure for measuring the laminar flame speed of an alkane-air mixture using a CVCC with optical access.[4]

Experimental Protocol:

  • Chamber Preparation:

    • Ensure the CVCC is clean and free from contaminants from previous experiments.

    • Evacuate the chamber to a high vacuum (typically < 1 Pa) to remove residual gases.

    • Verify the integrity of all seals and optical windows to withstand the expected combustion pressures.[1][5]

  • Mixture Preparation:

    • Prepare the desired alkane-air mixture based on the partial pressures of the components to achieve the target equivalence ratio.

    • Introduce the alkane and air into a separate mixing vessel to ensure homogeneity. The mixing process should be allowed to proceed for a sufficient duration (e.g., several hours).

  • Charging the Chamber:

    • Introduce the prepared gas mixture into the CVCC to the desired initial pressure.[4]

    • Allow the mixture to become quiescent inside the chamber before ignition.

  • Ignition:

    • Generate a spark at the center of the chamber using two electrodes to ignite the mixture. The ignition energy should be minimized to avoid significant initial flame distortion.

  • Data Acquisition:

    • Record the pressure rise within the chamber using a high-speed pressure transducer.[2]

    • Capture the propagating spherical flame front using a high-speed schlieren imaging system or direct flame chemiluminescence imaging through the optical windows.[4]

  • Data Analysis:

    • From the sequential images, determine the flame radius as a function of time.

    • Calculate the stretched flame speed from the rate of change of the flame radius.

    • Using appropriate theoretical models, extrapolate the stretched flame speed to zero stretch to obtain the unstretched laminar flame speed.

    • The pressure data can be used to determine the rate of heat release.

Data Presentation:

ParameterMethane/AirPropane/Airn-Heptane/Air
Initial Pressure (atm) 1, 5, 10[4]1, 5[4]-
Initial Temperature (K) Room Temperature[4]Room Temperature[4]-
Equivalence Ratio (Φ) 0.8 - 1.40.8 - 1.4-
Laminar Flame Speed (cm/s) Experimental DataExperimental DataExperimental Data
Markstein Length (mm) Experimental DataExperimental DataExperimental Data

Experimental Workflow:

CVCC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Chamber Chamber Preparation Charge Charge Chamber Prep_Chamber->Charge Prep_Mixture Mixture Preparation Prep_Mixture->Charge Ignite Ignition Charge->Ignite Acquire Data Acquisition Ignite->Acquire Analyze Data Analysis Acquire->Analyze Results Results Analyze->Results

Caption: Workflow for laminar flame speed measurement using a CVCC.

Shock Tube

Shock tubes are specialized apparatuses for studying chemical kinetics at high temperatures and pressures.[6] A shock wave is used to rapidly heat and compress a test gas mixture, initiating combustion.[6][7] This method is ideal for measuring ignition delay times and species concentration time-histories.[8][9]

Application: Ignition Delay Time Measurement

This protocol describes the measurement of ignition delay time for an alkane/oxidizer mixture.

Experimental Protocol:

  • Shock Tube Preparation:

    • The driven section of the shock tube, which contains the test gas, must be cleaned to remove impurities.

    • The entire tube is evacuated to a very low pressure (e.g., < 1 mPa) to minimize contamination.[9]

  • Mixture Preparation:

    • The alkane, oxidizer (e.g., air or O2), and a diluent (typically Argon) are mixed in a separate vessel to the desired concentrations.[8]

  • Shock Tube Operation:

    • The driven section is filled with the test gas mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., Helium).[6]

    • A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the test gas.[6]

    • The shock wave reflects off the endwall, further compressing and heating the test gas to the desired experimental conditions.[6]

  • Data Acquisition:

    • Pressure transducers mounted near the endwall record the pressure history.

    • Optical diagnostics are used to detect the onset of ignition. This can be done by monitoring the emission from excited species like CH* or OH*, or by laser absorption of a key intermediate species like OH.[8]

  • Data Analysis:

    • The ignition delay time is defined as the time between the arrival of the reflected shock wave at the measurement location and the onset of rapid pressure rise or a sharp increase in the emission/absorption signal.

Data Presentation:

AlkaneTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
Methane1200 - 200010 - 500.5, 1.0, 2.0Experimental Data
Ethane1100 - 180010 - 500.5, 1.0, 2.0Experimental Data
Propane1000 - 160010 - 500.5, 1.0, 2.0Experimental Data
Iso-octane900 - 150010 - 500.5, 1.0, 2.0Experimental Data[8]

Logical Relationship:

Shock_Tube_Logic cluster_setup Setup cluster_process Process cluster_measurement Measurement Driver_Gas High-Pressure Driver Gas Rupture Diaphragm Rupture Driver_Gas->Rupture Diaphragm Diaphragm Diaphragm->Rupture Test_Gas Low-Pressure Test Gas Test_Gas->Rupture Shock_Wave Incident Shock Wave Rupture->Shock_Wave Reflected_Shock Reflected Shock Wave Shock_Wave->Reflected_Shock Ignition Ignition Reflected_Shock->Ignition Pressure Pressure Measurement Ignition->Pressure Emission Chemiluminescence Ignition->Emission Absorption Laser Absorption Ignition->Absorption

Caption: Logical diagram of a shock tube experiment for ignition delay.

Jet-Stirred Reactor (JSR)

A Jet-Stirred Reactor (JSR) is an ideal reactor used for studying gas-phase kinetics under steady-state conditions.[10] It is well-suited for investigating the oxidation and pyrolysis of hydrocarbons over a wide range of temperatures and pressures.[10][11]

Application: Species Concentration Profiling

This protocol details the methodology for obtaining species concentration profiles as a function of temperature during alkane oxidation.

Experimental Protocol:

  • Reactor Setup:

    • The JSR, typically a spherical quartz vessel, is placed inside a temperature-controlled oven.

    • Reactant gases (alkane, oxidizer, diluent) are preheated before entering the reactor through nozzles that create vigorous mixing.

  • Experimental Conditions:

    • Set the oven to the desired reaction temperature.

    • Control the flow rates of the individual gases using mass flow controllers to achieve the desired equivalence ratio and residence time.

    • Maintain a constant pressure inside the reactor using a back-pressure regulator.

  • Sampling and Analysis:

    • Once the reactor reaches a steady state, a sample of the reacting mixture is extracted through a low-pressure sonic probe. This rapid quenching freezes the chemical reactions.

    • The sampled gases are then analyzed using techniques such as gas chromatography (GC) for stable species or mass spectrometry (MS) for a wider range of intermediates.

  • Data Collection:

    • Repeat the experiment at different temperatures to obtain concentration profiles of reactants, intermediates, and products as a function of temperature.

Data Presentation:

SpeciesMole Fraction at 700 KMole Fraction at 800 KMole Fraction at 900 KMole Fraction at 1000 K
Alkane (e.g., n-dodecane) Experimental DataExperimental DataExperimental DataExperimental Data
O2 Experimental DataExperimental DataExperimental DataExperimental Data
CO Experimental DataExperimental DataExperimental DataExperimental Data
CO2 Experimental DataExperimental DataExperimental DataExperimental Data
H2O Experimental DataExperimental DataExperimental DataExperimental Data
Key Intermediates Experimental DataExperimental DataExperimental DataExperimental Data

Experimental Workflow:

JSR_Workflow Reactants Reactant Gas Supply (Alkane, Oxidizer, Diluent) MFCs Mass Flow Controllers Reactants->MFCs Preheating Preheating Section MFCs->Preheating JSR Jet-Stirred Reactor (Isothermal) Preheating->JSR Sampling Sonic Probe Sampling JSR->Sampling Analysis Gas Analysis (GC, MS) Sampling->Analysis Results Species Concentration Profiles Analysis->Results

Caption: Workflow for species profiling in a jet-stirred reactor.

Bunsen Burner Method

The Bunsen burner method is a classical and effective technique for measuring the laminar flame speed of gaseous fuels.[12] It relies on stabilizing a conical flame on a burner and analyzing its geometry.

Application: Laminar Flame Speed Measurement at Various Preheats

This protocol describes the determination of laminar flame speed for an alkane-air mixture at different initial temperatures.

Experimental Protocol:

  • Apparatus Setup:

    • A contoured nozzle is used to produce a uniform, laminar flow of the reactant mixture.

    • The reactant gas flow rates are precisely controlled by mass flow controllers.

    • The gas mixture can be preheated before reaching the burner nozzle.

  • Flame Stabilization:

    • The fuel-air mixture is ignited at the burner exit, and the flow rates are adjusted to establish a stable, conical Bunsen flame.

  • Flame Imaging:

    • The flame is imaged using a high-resolution camera. Chemiluminescence imaging, capturing emissions from species like CH* or OH*, is often used to clearly define the flame front.

  • Data Analysis:

    • The flame angle or the surface area of the flame cone is determined from the captured images.

    • The laminar flame speed is then calculated based on the known volumetric flow rate of the unburned gas mixture and the geometry of the flame cone.

Data Presentation:

AlkanePre-heat Temperature (K)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
Methane300, 450, 6500.8 - 1.2Experimental Data
Ethane300, 450, 6500.8 - 1.2Experimental Data
Propane300, 450, 6500.8 - 1.2Experimental Data

Signaling Pathway (Conceptual Flow):

Bunsen_Flow Gases Reactant Gases Mixing Gas Mixing Gases->Mixing Preheating Preheating Mixing->Preheating Nozzle Contoured Nozzle Preheating->Nozzle Flame Stable Bunsen Flame Nozzle->Flame Imaging Chemiluminescence Imaging Flame->Imaging Analysis Image Analysis Imaging->Analysis Flame_Speed Laminar Flame Speed Analysis->Flame_Speed

Caption: Conceptual flow for Bunsen burner flame speed measurement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,4-Diethyl-2,2-dimethylhexane. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound, a highly branched alkane, can be synthesized through several methods, primarily involving the formation of a key carbon-carbon bond. The most applicable methods include:

  • Corey-House Synthesis: This is often a preferred method for creating unsymmetrical alkanes with good yields.[1][2] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][3] For this specific target molecule, one plausible route is the reaction of lithium di(tert-butyl)cuprate with 3-bromo-3-ethylpentane (B2441075).

  • Grignard Reagent Coupling: This method involves the reaction of a Grignard reagent with a suitable alkyl halide.[4] However, for highly hindered substrates, this method can be prone to side reactions like elimination. A potential route could involve the reaction of a Grignard reagent derived from a 3-halo-3-ethylpentane with a tert-butyl halide, though this is likely to be challenging.

Q2: How can I purify the final this compound product?

A2: Purification of alkanes from reaction mixtures typically involves several steps. After a standard aqueous workup to remove inorganic byproducts, fractional distillation is the most common method to separate the desired alkane from solvents, unreacted starting materials, and side products, based on differences in their boiling points. For highly branched alkanes, which may have boiling points close to those of side products, preparative gas chromatography (GC) can be employed for high-purity samples.

Q3: What are the main factors that can lower the yield of this compound synthesis?

A3: Several factors can negatively impact the yield, including:

  • Presence of Moisture: Organometallic reagents like Grignard reagents and organolithiums are extremely sensitive to water, which will quench the reagent and prevent the desired reaction.[4][5] All glassware and solvents must be rigorously dried.

  • Steric Hindrance: The target molecule is sterically hindered. This can slow down the desired coupling reaction and promote side reactions such as elimination, especially with secondary and tertiary alkyl halides.[6]

  • Side Reactions: Homocoupling of the organometallic reagent and elimination reactions of the alkyl halide are common side reactions that reduce the yield of the desired product.[7]

  • Reaction Temperature: Improper temperature control can lead to the decomposition of the organometallic reagents and favor side reactions.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Corey-House Synthesis

Question: My Corey-House synthesis of this compound is resulting in a low yield or no product. What are the potential causes and solutions?

Answer:

Potential Cause Solution
Poor quality of organolithium reagent Ensure the alkyllithium solution is fresh and has been properly titrated to determine its exact concentration.
Decomposition of the Gilman reagent Prepare the Gilman reagent (lithium di(tert-butyl)cuprate) at a low temperature (typically -78 °C) and use it immediately.[7] Do not allow it to warm up before the addition of the alkyl halide.
Elimination side reaction of the alkyl halide The electrophile (e.g., a 3-halo-3-ethylpentane derivative) is a tertiary halide, which is prone to elimination. Use a less basic organocuprate if possible, and maintain a low reaction temperature to favor the SN2-like pathway over E2 elimination.[7]
Presence of moisture or oxygen Ensure all glassware is flame-dried or oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[4]
Issue 2: Difficulty in Product Purification

Question: I have obtained a mixture of products and am finding it difficult to isolate pure this compound. What can I do?

Answer:

Problem Suggested Solution
Close boiling points of product and byproducts If fractional distillation is ineffective, consider using preparative gas chromatography (GC) for separation.
Presence of unreacted starting materials Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. A carefully planned aqueous workup can also help remove some unreacted starting materials.
Formation of isomeric alkanes Side reactions can lead to the formation of isomeric alkanes. Purification by preparative GC is the most effective method for separating isomers. Careful analysis of the product mixture by GC-MS and NMR is crucial to identify the impurities.

Experimental Protocols

Proposed Corey-House Synthesis of this compound

This protocol is a proposed method based on the general principles of the Corey-House synthesis and has not been experimentally validated for this specific molecule.

1. Preparation of the Gilman Reagent (Lithium di(tert-butyl)cuprate):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, place copper(I) iodide (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (B1211817) (2.0 eq) in pentane (B18724) dropwise to the stirred suspension.

  • The reaction mixture will change color, indicating the formation of the Gilman reagent. Stir the mixture at -78 °C for 30 minutes.[7]

2. Coupling Reaction:

  • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromo-3-ethylpentane (1.0 eq) in anhydrous diethyl ether.

  • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

3. Workup and Purification:

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis of a highly branched alkane like this compound via the Corey-House reaction. Actual yields will vary.

Parameter Condition A Condition B
Alkyl Halide 3-bromo-3-ethylpentane3-iodo-3-ethylpentane
Gilman Reagent Lithium di(tert-butyl)cuprateLithium di(tert-butyl)cuprate
Reaction Temperature -78 °C to room temp.-78 °C to 0 °C
Reaction Time 4 hours6 hours
Hypothetical Yield 45-55%50-60%
Major Byproducts 2,2,3,3-tetramethylbutane, 3-ethyl-2-pentene2,2,3,3-tetramethylbutane, 3-ethyl-2-pentene

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Anhydrous and Inert Conditions start->check_conditions check_temp Review Temperature Control start->check_temp reagent_issue Solution: Use fresh, titrated reagents. Adjust stoichiometry. check_reagents->reagent_issue Reagents compromised condition_issue Solution: Flame-dry glassware. Use anhydrous solvents. Maintain inert atmosphere. check_conditions->condition_issue Moisture/Oxygen present temp_issue Solution: Maintain low temperature during reagent preparation and addition. check_temp->temp_issue Improper temperature

Caption: Troubleshooting guide for low yield in synthesis.

Corey_House_Synthesis Corey-House Synthesis Pathway cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction tBuLi 2 t-BuLi Gilman Li[t-Bu]2Cu (Gilman Reagent) tBuLi->Gilman CuI CuI CuI->Gilman Product This compound Gilman->Product AlkylHalide 3-bromo-3-ethylpentane AlkylHalide->Product

Caption: Proposed Corey-House synthesis pathway.

References

Technical Support Center: Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the yield and selectivity of branched alkane synthesis.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of branched alkanes, offering potential causes and actionable solutions.

Q1: My catalytic isomerization of n-alkanes results in low yields and excessive cracking (formation of smaller alkanes). What is the likely cause?

A: Low yields of desired isomers coupled with high levels of hydrocracking are typically indicative of suboptimal reaction conditions, primarily temperature.

  • Problem: The reaction temperature is too high. While higher temperatures can increase reaction rates, they also favor undesired side reactions like cracking and coke formation. From a thermodynamic standpoint, the formation of highly branched isomers is favored at lower temperatures.[1]

  • Solution: Gradually decrease the reaction temperature to find an optimal balance where the rate of isomerization is sufficient, but cracking is minimized. There is an optimum temperature for isomer production; exceeding this can lead to an increase in unwanted byproducts.

  • Additional Check: Ensure adequate hydrogen pressure is maintained. High hydrogen pressure helps suppress dehydrogenation reactions that can lead to coke and aromatics, but excessive pressure combined with high temperature can also promote hydrocracking.

Q2: I am observing significant coke formation on my bifunctional catalyst during isomerization. How can this be mitigated?

A: Coke formation is a common catalyst deactivation mechanism in reforming and isomerization processes. It is generally caused by excessive dehydrogenation of hydrocarbons on the catalyst surface.

  • Problem: The reaction conditions favor dehydrogenation. This is often due to low hydrogen partial pressure or excessively high temperatures.[2] The equilibrium of metal site reactions shifts towards dehydrogenation as temperature increases.

  • Solution 1: Increase the hydrogen partial pressure. Recycling a portion of the hydrogen produced during the reaction can help maintain a sufficient overpressure to suppress coke-forming reactions.[2]

  • Solution 2: Optimize the reaction temperature. As with cracking, lowering the temperature can reduce the rate of dehydrogenation and subsequent coke formation.

  • Solution 3: Consider the catalyst type. Some modern catalysts, such as bimetallic formulations (e.g., Platinum-Rhenium), are designed to be more resistant to coking.[3]

Q3: My Grignard reaction to create a tertiary alcohol precursor for an H-branched alkane is failing to initiate or giving a very low yield. What should I check?

A: Grignard reactions are highly sensitive to reaction conditions. Failure to initiate or low yields often point to issues with reagents or atmospheric contamination.

  • Problem 1: Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.[4]

  • Solution 1: Use fresh magnesium turnings or activate the existing ones. Activation can be achieved by crushing the turnings with a glass rod to expose a fresh metal surface or by adding a small crystal of iodine.[4]

  • Problem 2: Presence of Water or Protic Solvents: Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other protic impurities in the glassware or solvent (e.g., diethyl ether, THF). This consumes the reagent and reduces the yield.

  • Solution 2: Ensure all glassware is rigorously dried in an oven before use and allowed to cool in a desiccator. Use anhydrous solvents.

  • Problem 3: Contaminated Alkyl Halide: The alkyl halide starting material may contain impurities that interfere with the reaction.

  • Solution 3: Purify the alkyl halide by distillation before use.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the principles of branched alkane synthesis.

Q1: What are the primary methods for synthesizing branched alkanes?

A: There are several key strategies:

  • Catalytic Reforming and Isomerization: This is the most common industrial method. It converts low-octane linear alkanes (paraffins) and naphthenes from crude oil into high-octane branched alkanes (isoparaffins) and aromatics.[5][6] This process typically uses a bifunctional catalyst, such as platinum on an acidic alumina (B75360) support.[2][3]

  • C-C Bond Forming Reactions: For specific, targeted synthesis in a laboratory setting, classic organic reactions are used to build the carbon skeleton. These include Grignard reactions with carbonyl compounds, Wittig reactions, and modern cross-coupling reactions (e.g., Negishi, Stille).[4][7][8] The resulting unsaturated or functionalized intermediates are then typically hydrogenated to yield the final alkane.[4]

  • Alkylation: This process combines smaller alkanes and olefins (e.g., isobutane (B21531) with butenes) to produce larger, highly branched alkanes (alkylate), which are valuable high-octane gasoline components.[3]

  • Biomass Conversion: Emerging methods focus on converting biomass-derived molecules into branched alkanes. For example, lignocellulose derivatives can undergo Michael addition followed by hydrodeoxygenation to produce highly branched structures.[9]

Q2: Why is branching in alkanes important, particularly for fuels?

A: The degree of branching in an alkane has a significant impact on its physical properties, most notably its octane (B31449) rating. Highly branched alkanes have higher octane numbers, meaning they are more resistant to "knocking" or premature detonation in an internal combustion engine.[2] This allows for higher engine compression ratios and greater efficiency. For example, n-hexane has a research octane number (RON) of only 31, whereas its branched isomers like 2,2-dimethylbutane (B166423) and 2,3-dimethylbutane (B166060) have RONs of 94 and 105, respectively.

Q3: What is the role of a bifunctional catalyst in alkane isomerization?

A: A bifunctional catalyst possesses two types of active sites that work in concert to facilitate the isomerization process: a metallic site and an acidic site.[10]

  • Metallic Site (e.g., Platinum): This site is responsible for dehydrogenating the linear alkane to form an alkene intermediate. After the carbon skeleton has been rearranged, this site also hydrogenates the branched alkene back into a saturated branched alkane.[10]

  • Acidic Site (e.g., Chlorinated Alumina, Zeolite): This site catalyzes the skeletal rearrangement of the alkene intermediate into a branched isomer via a carbenium ion mechanism.[1][10] This synergistic action allows the reaction to proceed under milder conditions than would be possible with either type of site alone.[10]

Q4: How does reaction temperature generally affect the equilibrium of alkane isomers?

A: Alkane isomerization reactions are typically mildly exothermic.[1] According to Le Chatelier's principle, lower reaction temperatures favor the formation of the more stable, highly branched isomers at equilibrium.[1] However, a sufficiently high temperature is required to overcome the activation energy and achieve a reasonable reaction rate. Therefore, the process involves a trade-off between favorable thermodynamics (at low temperatures) and practical kinetics (at higher temperatures).

Section 3: Data Presentation

Table 1: Impact of Branching on Research Octane Number (RON) for C6 Alkanes
Isomer NameStructureResearch Octane Number (RON)
n-HexaneLinear31
2-MethylpentaneMono-branched74
3-MethylpentaneMono-branched76
2,2-DimethylbutaneDi-branched94
2,3-DimethylbutaneDi-branched105

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Laboratory Synthesis of an H-Branched Alkane

This protocol outlines a multi-step synthesis involving a Grignard reaction, dehydration, and hydrogenation, as is common for targeted synthesis of specific branched alkanes.[4]

Step 1: Synthesis of Tertiary Alcohol via Grignard Reaction

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask.

  • Add a solution of an appropriate alkyl halide (e.g., bromoalkane) in anhydrous diethyl ether dropwise to the magnesium.

  • Once the Grignard reagent formation is initiated (indicated by bubbling and heat), add the remaining alkyl halide solution at a rate that maintains a gentle reflux.

  • After the magnesium is consumed, cool the flask in an ice bath.

  • Add a solution of a suitable ketone in anhydrous ether dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of Tertiary Alcohol to Alkene

  • Combine the crude tertiary alcohol with a dehydrating agent, such as phosphoric acid or a catalytic amount of p-toluenesulfonic acid.[4]

  • Heat the mixture to distill the resulting alkene product.

  • Purify the collected alkene by washing with a sodium bicarbonate solution and water, followed by drying and distillation.

Step 3: Hydrogenation of Alkene to Alkane

  • Dissolve the purified alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[4]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the final branched alkane product.[4]

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product & Purification Start1 Alkyl Halide + Magnesium Step1 Grignard Reaction Start1->Step1 Start2 Ketone Start2->Step1 Intermediate1 Tertiary Alcohol Step1->Intermediate1 Step2 Dehydration Intermediate2 Alkene Mixture Step2->Intermediate2 Step3 Hydrogenation (H2, Pd/C) Final Branched Alkane Step3->Final Intermediate1->Step2 Intermediate2->Step3 Purify Purification (Distillation/ Chromatography) Final->Purify

Caption: Workflow for the laboratory synthesis of a specific branched alkane.

Isomerization_Mechanism cluster_catalyst Bifunctional Catalyst Surface Metal Metallic Site (e.g., Pt) Alkene n-Alkene IsoAlkane Branched Alkane Acid Acidic Site (e.g., Zeolite) Carbocation Carbenium Ion (Rearranges) IsoAlkene iso-Alkene Alkane n-Alkane Alkane->Metal - H2 (Dehydrogenation) Alkene->Acid Protonation Carbocation->Acid Deprotonation IsoAlkene->Metal + H2 (Hydrogenation)

Caption: Simplified mechanism of alkane isomerization on a bifunctional catalyst.

Troubleshooting_Tree Start Low Yield of Branched Isomers Problem1 High Level of Cracked Products? Start->Problem1 Problem2 High Level of Coke/Aromatics? Problem1->Problem2 No Solution1 Decrease Reaction Temperature Problem1->Solution1 Yes Solution2 Increase H2 Partial Pressure Problem2->Solution2 Yes Solution3 Check Catalyst Activity/Regenerate Problem2->Solution3 No

Caption: Decision tree for troubleshooting low yield in catalytic isomerization.

References

Technical Support Center: Separation of Diethyl-dimethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of diethyl-dimethylhexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental separation of these C12 alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating isomers of diethyl-dimethylhexane?

A1: The two most effective methods for separating isomers of diethyl-dimethylhexane are gas chromatography (GC) and fractional distillation. GC is particularly powerful for separating complex mixtures of isomers, including positional and stereoisomers, based on their differential interactions with a stationary phase. Fractional distillation separates compounds based on differences in their boiling points. For isomers with close boiling points, a highly efficient fractional distillation column is required.

Q2: Which diethyl-dimethylhexane isomers are most commonly encountered?

A2: Diethyl-dimethylhexane has several structural isomers. Some of the common isomers include:

  • 3,3-Diethyl-2,2-dimethylhexane

  • 3,4-Diethyl-2,2-dimethylhexane

  • 3,4-Diethyl-2,4-dimethylhexane

  • 3,4-Diethyl-2,5-dimethylhexane

  • 4,4-Diethyl-2,2-dimethylhexane

  • 4,4-Diethyl-2,3-dimethylhexane

Q3: Where can I find the physical properties of these isomers to guide my separation strategy?

A3: Key physical properties, such as boiling points, are crucial for developing a separation method. This information can often be found in chemical databases like PubChem and ChemSpider, as well as in various chemical supplier catalogs. A summary of available data is provided in the table below.

Quantitative Data Summary

The separation of diethyl-dimethylhexane isomers is highly dependent on their physical properties. The following table summarizes the known boiling points of several isomers.

IsomerMolecular FormulaBoiling Point (°C)
4,4-Diethyl-2,3-dimethylhexaneC₁₂H₂₆183
This compoundC₁₂H₂₆Data not readily available
3,3-Diethyl-2,5-dimethylhexaneC₁₂H₂₆Data not readily available
4,4-Diethyl-2,2-dimethylhexaneC₁₂H₂₆Data not readily available
3,4-Diethyl-2,4-dimethylhexaneC₁₂H₂₆Data not readily available
3,3-Diethyl-2,2-dimethylhexaneC₁₂H₂₆Data not readily available

Note: The lack of readily available boiling point data for several isomers highlights the importance of empirical method development and the utility of gas chromatography for separating complex isomer mixtures where physical constants are not well-documented.

Experimental Protocols and Troubleshooting Guides

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique ideal for separating complex mixtures of alkane isomers.

Detailed Experimental Protocol: GC Separation of C12 Alkane Isomers

This protocol provides a starting point for the separation of diethyl-dimethylhexane isomers. Optimization will likely be required based on the specific isomer mixture and available instrumentation.

  • Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is a good initial choice. These columns separate alkanes primarily based on their boiling points and degree of branching. For enhanced separation of structurally similar isomers, a liquid crystalline stationary phase may be considered.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.

    • Detector Temperature: 280 °C

Troubleshooting Guide: Gas Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution/Peak Overlap - Inadequate column efficiency.- Temperature program not optimized.- Incorrect stationary phase.- Use a longer column or a column with a smaller internal diameter.- Decrease the temperature ramp rate.- Consider a more selective stationary phase (e.g., liquid crystalline).
Peak Tailing - Active sites on the column or in the injector liner.- Column contamination.- Sample overloading.- Use a deactivated injector liner.- Condition the column at a high temperature.- Dilute the sample.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Contaminated carrier gas.- Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum.- Ensure high-purity carrier gas and use traps if necessary.
Irreproducible Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature instability.- Use electronic pressure control for the carrier gas.- Perform a leak check of the system.- Ensure the GC oven is properly calibrated and stable.

Logical Workflow for GC Troubleshooting

GC_Troubleshooting Start Problem Observed CheckSystem Check System Basics (Gas Supply, Leaks, Syringe) Start->CheckSystem CheckMethod Review GC Method (Temperatures, Flow Rate) CheckSystem->CheckMethod System OK ReplaceConsumables Replace Consumables (Liner, Septum, Column) CheckSystem->ReplaceConsumables Issue Found CheckColumn Inspect Column (Installation, Contamination) CheckMethod->CheckColumn Method OK OptimizeMethod Optimize Method (Temp Program, Flow) CheckMethod->OptimizeMethod Parameter Issue CheckColumn->OptimizeMethod Column OK CheckColumn->ReplaceConsumables Column Issue Resolved Problem Resolved OptimizeMethod->Resolved ReplaceConsumables->Resolved Isomer_Separation_Workflow Start Mixture of Diethyl-dimethylhexane Isomers Method Choose Separation Method Start->Method GC Gas Chromatography Method->GC FD Fractional Distillation Method->FD PureIsomers Separated Isomers GC->PureIsomers AnalyzeGC Analyze Fractions by GC FD->AnalyzeGC AnalyzeGC->PureIsomers

Technical Support Center: Overcoming Peak Co-elution in the Gas Chromatographic Analysis of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the gas chromatographic (GC) analysis of dodecane (B42187) (C12H26) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address and overcome peak co-elution issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in gas chromatography?

A1: Peak co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in overlapping or merged chromatographic peaks.[1] This phenomenon compromises the accuracy of both the identification and quantification of the individual analytes.

Q2: Why is peak co-elution a common problem when analyzing C12H26 isomers?

A2: Dodecane has many structural isomers with very similar physical and chemical properties, including close boiling points. Since gas chromatography primarily separates compounds based on their boiling points and interactions with the stationary phase, the slight differences between C12H26 isomers make their complete separation challenging, often leading to co-elution.[2]

Q3: How can I confirm if I have a co-elution problem?

A3: Visual inspection of the chromatogram can often reveal co-elution. Look for asymmetrical peaks, such as those with a shoulder or tailing.[1] If using a mass spectrometer (GC-MS), you can confirm co-elution by examining the mass spectra across the peak. If the mass spectra change from the beginning to the end of the peak, it indicates the presence of multiple compounds.[1]

Q4: What is the first step I should take to troubleshoot peak co-elution of C12H26 isomers?

A4: Before modifying your GC method, it is crucial to perform routine maintenance on your instrument. This includes checking for leaks, cleaning the injector, and replacing consumables like the liner and septum. A contaminated system can lead to poor peak shape and apparent co-elution.

Troubleshooting Guide: Resolving Co-eluting Dodecane Isomers

This guide provides a systematic approach to troubleshooting and resolving peak co-elution of C12H26 isomers. The strategies are presented in order of complexity, starting with simpler adjustments to the GC method.

Step 1: Optimize the Oven Temperature Program

The temperature program has a significant impact on the separation of compounds. A slow temperature ramp allows more time for isomers to interact with the stationary phase, which can improve resolution.[2]

  • Problem: Peaks are broad and poorly resolved.

  • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This will increase the analysis time but can significantly improve separation.[3]

  • Problem: Early eluting isomers are co-eluting.

  • Solution: Lower the initial oven temperature. This can improve the focusing of volatile isomers at the head of the column, leading to better separation at the beginning of the chromatogram.[4]

Step 2: Adjust the Carrier Gas Flow Rate

The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate depends on the column dimensions and the carrier gas being used.

  • Problem: Peaks are broad, suggesting suboptimal column efficiency.

  • Solution: Adjust the carrier gas flow rate to the optimal linear velocity for your column's internal diameter. A flow rate that is too high or too low can lead to band broadening and reduced resolution.

Step 3: Evaluate and Select the Appropriate GC Column

The choice of GC column is the most critical factor in achieving separation. For alkane isomers, the stationary phase, column length, internal diameter (ID), and film thickness are all important considerations.

  • Problem: Persistent co-elution despite optimizing temperature and flow rate.

  • Solution:

    • Stationary Phase: For non-polar C12H26 isomers, a non-polar stationary phase such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is generally recommended.[2]

    • Column Length: Increase the column length. Doubling the column length can increase resolution by approximately 40%.[5][6] For complex mixtures of isomers, a longer column (e.g., 60 m or 100 m) may be necessary.[2]

    • Internal Diameter (ID): Decrease the column's internal diameter. A smaller ID (e.g., 0.18 mm vs. 0.25 mm) leads to higher column efficiency and better resolution.[7]

    • Film Thickness: For highly volatile isomers, a thicker film can increase retention and improve separation. Conversely, for high-boiling isomers, a thinner film can reduce retention and analysis time.

Data Presentation: Impact of GC Parameters on Dodecane Separation

The following table summarizes the general effects of modifying key GC parameters on the separation of C12H26 isomers.

Parameter ChangeEffect on Retention TimeEffect on ResolutionTypical Application for C12H26 Isomers
Decrease Oven Temperature Ramp Rate IncreasesIncreasesTo improve the separation of closely eluting branched isomers.[2]
Lower Initial Oven Temperature IncreasesIncreases (especially for early eluters)To resolve volatile isomers at the beginning of the chromatogram.[4]
Optimize Carrier Gas Flow Rate May slightly decrease or increaseIncreases to an optimum, then decreasesTo achieve maximum column efficiency and sharper peaks.
Increase Column Length IncreasesIncreasesWhen baseline separation cannot be achieved by optimizing other parameters.[2]
Decrease Column Internal Diameter IncreasesIncreasesTo enhance separation efficiency for complex isomer mixtures.[7]
Increase Stationary Phase Film Thickness IncreasesIncreases (for volatile isomers)To improve the retention and separation of low-boiling C12H26 isomers.

Experimental Protocols

Protocol 1: High-Resolution GC-MS for Dodecane Isomer Analysis

This protocol provides a starting point for the analysis of a mixture of C12H26 isomers.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the C12H26 isomer mixture in n-hexane.

  • If necessary, perform a serial dilution to create calibration standards.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (5% Phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Injection Mode Split (50:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 40°C, hold for 5 minRamp: 2°C/min to 220°CHold: 10 min at 220°C
MSD Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-200
Solvent Delay 3 min

3. Data Analysis:

  • Identify individual isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of each isomer in the standard solutions.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Co-elution Observed maintenance Perform System Maintenance (Clean Injector, Replace Consumables) start->maintenance optimize_temp Optimize Oven Temperature Program (Lower Initial Temp, Decrease Ramp Rate) maintenance->optimize_temp Problem Persists optimize_flow Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) optimize_temp->optimize_flow Co-elution Unresolved resolution_achieved Resolution Achieved optimize_temp->resolution_achieved Resolution Improved evaluate_column Evaluate GC Column (Stationary Phase, Dimensions) optimize_flow->evaluate_column Co-elution Unresolved optimize_flow->resolution_achieved Resolution Improved change_column Change GC Column (Longer Length, Smaller ID) evaluate_column->change_column Column Suboptimal change_column->optimize_temp Re-optimize Method change_column->resolution_achieved Resolution Improved

Caption: A logical workflow for troubleshooting peak co-elution of C12H26 isomers.

GC_Parameter_Effects cluster_parameters GC Parameter Adjustments cluster_effects Impact on Separation decrease_ramp Decrease Temp. Ramp Rate increase_resolution Increased Resolution decrease_ramp->increase_resolution increase_time Increased Analysis Time decrease_ramp->increase_time increase_length Increase Column Length increase_length->increase_resolution increase_length->increase_time decrease_id Decrease Column ID decrease_id->increase_resolution decrease_id->increase_time

Caption: Relationship between GC parameter adjustments and their impact on separation.

References

Technical Support Center: Interpreting Complex ¹H NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H NMR spectrum of 3,4-diethyl-2,2-dimethylhexane. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by significant signal overlap in the aliphatic region, making interpretation challenging. The predicted spectrum (400 MHz, CDCl₃) shows all signals appearing between approximately 0.8 and 1.5 ppm.

Structure of this compound:

Data Presentation: Predicted Chemical Shifts and Multiplicities

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized below. Due to the high degree of branching and the presence of diastereotopic protons, the spectrum is complex with many overlapping multiplets.

Protons (Label)Number of ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-C(CH₃ )₃9~ 0.85Singlet (s)
-CH₂-CH₃ (ethyl groups)6~ 0.88Triplet (t)
-CH -CH-2~ 1.1 - 1.4Multiplet (m)
-CH₂ -CH₃ (ethyl groups)4~ 1.2 - 1.5Multiplet (m)
-CH₂-CH₃ (hexane chain)3~ 0.90Triplet (t)
-CH-CH₂-CH₂ -2~ 1.1 - 1.4Multiplet (m)

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter when interpreting the ¹H NMR spectrum of this compound.

Issue 1: Severe Signal Overlap in the Aliphatic Region

  • Question: The aliphatic region of my ¹H NMR spectrum between 0.8 and 1.5 ppm is a complex and poorly resolved multiplet. How can I begin to assign the different proton signals?

  • Answer: Severe signal overlap is expected for this molecule due to the number of chemically similar protons. Here are several strategies to resolve and assign these signals:

    • Increase Spectrometer Field Strength: If possible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve some of the overlapping multiplets.

    • Solvent Change: While this compound is non-polar, running the spectrum in a different deuterated solvent, such as benzene-d₆, can induce small changes in chemical shifts (due to anisotropic effects) that may help to resolve overlapping signals.[1]

    • 2D NMR Spectroscopy: This is the most powerful method for resolving complex, overlapping spectra.

      • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other (i.e., on adjacent carbons). This will help you trace the connectivity of the carbon skeleton.

      • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon atom. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.

      • TOCSY (Total Correlation Spectroscopy): A 1D or 2D TOCSY experiment can be used to identify all protons within a spin system. For example, irradiating one proton of an ethyl group should reveal the signals of the other protons in that same ethyl group.

Issue 2: Difficulty Distinguishing Between Diastereotopic Protons

  • Question: The methylene (B1212753) (-CH₂-) protons in the ethyl groups are diastereotopic. How can I confirm their non-equivalence and assign their signals?

  • Answer: The presence of a chiral center at C3 and C4 renders the two protons of the adjacent methylene groups (on the ethyl substituents) diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts and couplings.

    • High-Resolution 1D Spectrum: At high field, you may be able to observe that the signal for these methylene protons is not a simple quartet but a more complex multiplet (often a doublet of quartets or two separate multiplets).

    • HSQC Spectrum: In the HSQC spectrum, you should see two distinct cross-peaks for the two diastereotopic protons, each correlating to the same carbon signal.

    • Advanced Simulation: Using NMR simulation software can help to model the expected complex splitting pattern for the diastereotopic methylene protons, which can then be compared to the experimental spectrum.

Issue 3: Broad or Poorly Resolved Peaks

  • Question: My entire spectrum, particularly the multiplets, appears broad and poorly resolved. What could be the cause?

  • Answer: Broad peaks can arise from several experimental factors:

    • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) before acquisition. Poor shimming is a common cause of broad lines.[1]

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause line broadening. For non-polar compounds like this, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.

    • Paramagnetic Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solvent before adding the sample can help.

    • Unresolved Complex Coupling: In some cases, what appears as a broad peak is actually a multitude of very closely spaced lines from complex spin-spin coupling that are not resolved at the given field strength.

Experimental Protocols

1. Standard ¹H NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming on the lock signal.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a standard ¹H spectrum.

2. COSY Experiment for Resolving Connectivity

  • Instrument Setup:

    • Follow the same sample preparation and initial instrument setup as for the 1D ¹H NMR.

    • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the 1D ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 1.5 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • Symmetrize the resulting 2D spectrum.

Mandatory Visualization

Interpreting_Complex_NMR cluster_start Start: Complex 1H NMR Spectrum cluster_troubleshooting Troubleshooting & Initial Analysis cluster_advanced_analysis Advanced Analysis cluster_interpretation Interpretation & Assignment Start Observe Complex Multiplets (0.8 - 1.5 ppm) Check_Purity Verify Sample Purity (GC-MS, etc.) Start->Check_Purity Optimize_Acquisition Optimize Acquisition Parameters (Shimming, Concentration) Check_Purity->Optimize_Acquisition Solvent_Test Acquire Spectrum in Different Solvent (e.g., C6D6) Optimize_Acquisition->Solvent_Test If overlap persists Run_COSY Perform COSY Experiment (H-H Connectivity) Optimize_Acquisition->Run_COSY For detailed analysis Solvent_Test->Run_COSY For detailed analysis Run_HSQC Perform HSQC Experiment (C-H Correlation) Run_COSY->Run_HSQC Further resolution needed Analyze_Multiplets Analyze Complex Multiplets (Diastereotopic Protons, etc.) Run_COSY->Analyze_Multiplets Run_TOCSY Perform TOCSY Experiment (Identify Spin Systems) Run_HSQC->Run_TOCSY Isolate spin systems Run_HSQC->Analyze_Multiplets Assign_Singlet Assign Singlet to -C(CH3)3 Run_TOCSY->Assign_Singlet Assign_Triplets Assign Triplets to Terminal -CH3 Groups Assign_Singlet->Assign_Triplets Assign_Triplets->Analyze_Multiplets Final_Assignment Final Structure Confirmation Analyze_Multiplets->Final_Assignment

Caption: Workflow for troubleshooting and interpreting the complex 1H NMR spectrum of this compound.

References

Technical Support Center: 3,4-Diethyl-2,2-dimethylhexane Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues with the 3,4-Diethyl-2,2-dimethylhexane standard in gas chromatography (GC) analysis.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the calibration of this compound.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the potential causes?

A1: Non-linear calibration curves can arise from several factors.[1][2] The primary areas to investigate are:

  • Standard Preparation Errors: Inaccuracies in serial dilutions, evaporation of the solvent, or degradation of the standard can lead to concentrations that deviate from the theoretical values.[1] It is advisable to prepare a fresh set of standards to rule out this possibility.[1]

  • Instrumental Issues:

    • Injector Problems: The injection process itself can introduce non-linearity. Factors such as injection volume, syringe technique, liner type, split ratio, and injector temperature can significantly affect the amount of sample transferred to the column.[1] Capillary split injectors are particularly sensitive to these parameters.[1]

    • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte amount, leading to a plateauing of the curve.[1] The linear range for most GC detectors is typically between 10⁴ and 10⁵.[1]

  • Active Sites: Active sites within the GC system, such as in the injector liner or at the head of the column, can adsorb the analyte, particularly at low concentrations.[1][3] This leads to a disproportionately lower response for low-concentration standards.

Q2: I'm observing poor peak shape (tailing or fronting) for my this compound standard. How can I resolve this?

A2: Poor peak shape is a common issue in GC analysis.

  • Peak Tailing: This is often caused by active sites in the system that interact with the analyte.[4] Other potential causes include improper column installation or a contaminated injector liner.[5]

  • Peak Fronting: This can be a sign of column overload, where too much sample has been injected.[4][6] It can also result from issues with sample condensation in the injector or column.[5]

Q3: The response for my lowest calibration point is much lower than expected, leading to a poor R-squared value. What should I investigate?

A3: A significantly lower response at the lowest concentration point is a classic symptom of analyte adsorption due to active sites in the GC system.[1][3] At low concentrations, a larger proportion of the analyte is adsorbed, leading to a non-linear response.[3] To address this, consider the following:

  • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Over time, liners can become active; replacing the liner is often a quick solution.[5]

  • Column Maintenance: The front end of the GC column can also develop active sites. Trimming a small portion (e.g., 10-20 cm) of the column can help.[4]

  • Matrix Effects: If analyzing samples in a complex matrix, non-volatile components can accumulate in the inlet, creating new active sites.[7]

Q4: Should I use a split or splitless injection for my this compound calibration?

A4: The choice between split and splitless injection depends on the concentration of your standards and the sensitivity required.

  • Split Injection: This technique is suitable for higher concentration samples.[8][9] It introduces only a portion of the sample into the column, which helps to prevent column overload and produces sharp, narrow peaks.[9][10]

  • Splitless Injection: This method is ideal for trace-level analysis where maximum sensitivity is needed, as it transfers nearly the entire sample to the column.[8][9] However, it can be more susceptible to issues like peak broadening for volatile compounds and analyte degradation due to longer residence times in the inlet.[9][10]

Data Presentation

Table 1: Troubleshooting Summary for Calibration Issues

SymptomPossible CauseSuggested Remedy
Non-linear calibration curveStandard preparation errorPrepare fresh standards.
Detector saturationDilute high-concentration standards or reduce injection volume.
Active sites in the systemReplace inlet liner, trim the column.[4][5]
Peak tailingActive sites, improper column installationUse a deactivated liner, re-install the column.[4][5]
Peak frontingColumn overloadReduce injection volume or increase split ratio.[4]
Low response at low concentrationsAnalyte adsorptionUse a deactivated liner, check for system activity.[3]
Poor R-squared valueAny of the aboveSystematically troubleshoot starting with standard preparation.

Table 2: Typical GC Parameters for Branched Alkane Analysis

ParameterValue
Injector Temperature 250 - 280 °C
Injection Mode Split (e.g., 50:1) or Splitless
Column Non-polar (e.g., DB-1, SE-30)[11]
Oven Program Initial Temp: 60°C, Ramp: 10°C/min, Final Temp: 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 - 300 °C
Carrier Gas Helium or Hydrogen
Acceptable R² Value ≥ 0.995[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in a high-purity solvent (e.g., hexane (B92381) or isooctane).

    • Bring the flask to volume with the solvent and mix thoroughly.

  • Serial Dilutions:

    • Prepare a series of at least five calibration standards by serially diluting the stock solution.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the solvent.

    • Repeat this process to create standards with decreasing concentrations (e.g., 50, 20, 10, 5, 1 µg/mL).

  • GC Analysis:

    • Inject the prepared standards into the GC system, starting with the lowest concentration and proceeding to the highest.

    • Perform at least two injections for each standard to ensure reproducibility.

  • Calibration Curve Construction:

    • Plot the peak area response versus the concentration of each standard.

    • Perform a linear regression analysis on the data points.

    • The resulting equation and the coefficient of determination (R²) will be used to quantify unknown samples. An R² value of ≥ 0.995 is generally considered acceptable.[12][13]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Calibration Issues start Start: Poor Calibration Curve (R² < 0.995 or Non-linear) prep_check Prepare Fresh Standards & Re-analyze start->prep_check prep_ok Problem Solved? prep_check->prep_ok instrument_check Investigate GC System prep_ok->instrument_check No end_good End: Successful Calibration prep_ok->end_good Yes liner_col Check/Replace Inlet Liner & Trim Column instrument_check->liner_col leak_check Check for Leaks instrument_check->leak_check params_check Optimize Injection Parameters (Temp, Volume, Split Ratio) instrument_check->params_check reanalyze Re-analyze Standards liner_col->reanalyze leak_check->reanalyze params_check->reanalyze final_ok Problem Solved? reanalyze->final_ok final_ok->end_good Yes end_bad Contact Technical Support final_ok->end_bad No

Caption: Troubleshooting workflow for GC calibration curve issues.

G cluster_1 Calibration Standard Preparation Workflow start Weigh Pure Standard dissolve Dissolve in Solvent in Volumetric Flask start->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute1 Perform Serial Dilution 1 stock->dilute1 std1 Standard 1 (e.g., 100 µg/mL) dilute1->std1 dilute_n Perform Further Serial Dilutions std1->dilute_n std_n Standards 2-N dilute_n->std_n analyze Analyze Standards by GC std_n->analyze

Caption: Workflow for preparing GC calibration standards.

References

Technical Support Center: Alkane Synthesis Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying alkanes synthesized in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in alkane synthesis reactions?

A1: The nature of impurities largely depends on the synthesis method employed.

  • Catalytic Hydrogenation of Alkenes/Alkynes: The most common impurities are unreacted starting materials (alkenes or alkynes) and potentially isomers if isomerization of the double or triple bond occurs during the reaction. Catalyst poisons, such as sulfur or nitrogen-containing compounds, can also be present in the starting material and affect the reaction's efficiency.

  • Wurtz Reaction: This reaction is notorious for producing a mixture of alkanes, especially when two different alkyl halides are used. This leads to the formation of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate due to their similar boiling points. Elimination side reactions can also occur, particularly with bulky alkyl halides, leading to the formation of alkenes.

  • Grignard Reagent-based Synthesis: A common byproduct is the coupling of the Grignard reagent with unreacted alkyl halide, leading to the formation of a symmetrical alkane (R-R). Another significant impurity can be biphenyl (B1667301) (in the case of phenylmagnesium bromide), which forms from the coupling of the Grignard reagent and unreacted bromobenzene. Unreacted starting materials and magnesium salts are also common impurities.

Q2: Which purification technique is best for my alkane product?

A2: The choice of purification technique depends on the physical properties of your alkane and the nature of the impurities.

  • Fractional Distillation: This is an effective method for separating alkanes from impurities with significantly different boiling points. It is particularly useful for separating the desired alkane from unreacted starting materials or solvents.

  • Column Chromatography: This technique is highly effective for separating alkanes from non-volatile impurities and from other hydrocarbons with different polarities. It is often used when distillation is not feasible or does not provide adequate separation.

  • Recrystallization: This method is suitable for purifying solid alkanes (long-chain alkanes) from soluble impurities.

  • Urea Adduction: This is a specialized technique for separating linear n-alkanes from branched (iso-) and cyclic alkanes. Urea forms crystalline inclusion complexes with straight-chain alkanes, which can then be isolated.

  • Molecular Sieves: These are porous materials that can selectively adsorb molecules based on their size and shape. They are particularly useful for removing smaller molecules or for separating linear alkanes from branched isomers.

Q3: How can I detect and quantify the impurities in my alkane sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used analytical technique for identifying and quantifying volatile and semi-volatile impurities in alkane samples. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification and quantification.

Troubleshooting Guides

Issue 1: Low Yield of Desired Alkane
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider adding more reagent or extending the reaction time.
Side Reactions Optimize reaction conditions (temperature, concentration, catalyst) to minimize side reactions. For Wurtz reactions, using a single alkyl halide will prevent the formation of mixed alkanes. For Grignard reactions, slow addition of reagents can minimize byproduct formation.
Moisture or Air Sensitivity For reactions sensitive to moisture and air, such as the Wurtz and Grignard reactions, ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Loss of Product During Work-up/Purification Ensure proper phase separation during extractions. Minimize the number of transfer steps. When performing distillation, ensure the apparatus is properly set up to avoid leaks and loss of volatile product.
Issue 2: Presence of Unreacted Starting Materials
Purification Method Troubleshooting Tip
Fractional Distillation If the boiling points of the alkane and the starting material are close, use a longer fractionating column or a column with higher efficiency (more theoretical plates) to improve separation.
Column Chromatography Optimize the solvent system (eluent) to achieve better separation between the alkane and the starting material. A less polar solvent will generally elute the alkane faster.
Liquid-Liquid Extraction If the starting material has a different solubility profile (e.g., more polar), it may be removed by washing the organic layer with an appropriate aqueous solution.
Issue 3: Contamination with Side Products (e.g., Alkenes, Coupled Products)
Side Product Recommended Purification Strategy
Alkenes (from elimination) Alkenes are more reactive than alkanes. They can sometimes be selectively removed by reaction with a reagent that does not react with alkanes, followed by purification. Alternatively, column chromatography can be effective.
Coupled Products (from Wurtz or Grignard reactions) Fractional distillation is the primary method for separating alkanes with different chain lengths, but it can be challenging if the boiling points are very similar. Preparative gas chromatography may be necessary for high-purity samples.
Biphenyl (from Grignard reactions) Biphenyl is a solid and can often be removed by recrystallization of the desired product. It can also be separated by column chromatography.

Data Presentation: Illustrative Purity of Hexane (B92381) after Synthesis and Purification

The following table provides illustrative data on the purity of n-hexane synthesized by different methods and purified by various techniques. This data is intended to demonstrate the typical effectiveness of each method. Actual results will vary based on specific experimental conditions.

Synthesis Method Primary Impurities Purification Method Illustrative Purity of n-Hexane (%)
Catalytic Hydrogenation of 1-Hexene1-HexeneSimple Distillation95.0
Fractional Distillation99.0
Column Chromatography99.5
Wurtz Reaction (1-bromopropane)Propane, PropeneFractional Distillation98.0
Grignard Reaction (propylmagnesium bromide + propyl bromide)Propane, PropeneFractional Distillation97.5

Experimental Protocols

Protocol 1: Fractional Distillation for Alkane Purification

Objective: To separate a synthesized alkane from lower-boiling impurities such as unreacted starting materials or solvents.

Materials:

  • Crude alkane mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Add the crude alkane mixture and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the mixture gently.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component.

  • Collect the fraction that distills at a constant temperature. This is your purified lower-boiling impurity.

  • As the temperature begins to rise again, change the receiving flask to collect the desired alkane fraction, which will distill at its characteristic boiling point.

  • Stop the distillation before the distilling flask runs dry.

Protocol 2: Analysis of Alkane Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a purified alkane sample.

Materials:

  • Purified alkane sample

  • Volatile solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument with an appropriate column (e.g., a non-polar column like DB-1 or HP-5ms)

Procedure:

  • Prepare a dilute solution of the alkane sample in the chosen volatile solvent.

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized in the injector and carried by an inert gas (e.g., helium) through the GC column.

  • The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

  • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known spectra.

  • Quantify the impurities by comparing the area of their peaks to the area of the main alkane peak.

Visualizations

Experimental_Workflow cluster_synthesis Alkane Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude Alkane Product distillation Fractional Distillation synthesis->distillation Different Boiling Points chromatography Column Chromatography synthesis->chromatography Different Polarities recrystallization Recrystallization (for solid alkanes) synthesis->recrystallization gcms GC-MS Analysis distillation->gcms chromatography->gcms recrystallization->gcms pure_alkane Pure Alkane gcms->pure_alkane Purity Confirmed

Caption: A general workflow for the synthesis, purification, and analysis of alkanes.

Troubleshooting_Low_Yield decision decision action action issue issue start Low Alkane Yield check_completion Is the reaction complete? start->check_completion check_conditions Are reaction conditions optimal for minimizing side reactions? check_completion->check_conditions Yes extend_time Extend reaction time or add more reagent check_completion->extend_time No check_anhydrous Is the reaction moisture/air sensitive? check_conditions->check_anhydrous Yes optimize_conditions Adjust temperature, concentration, or catalyst check_conditions->optimize_conditions No check_workup Was there potential for product loss during work-up/purification? check_anhydrous->check_workup No use_anhydrous Use anhydrous solvents and inert atmosphere check_anhydrous->use_anhydrous Yes review_procedure Review work-up and purification procedures check_workup->review_procedure Yes end Improved Yield check_workup->end No extend_time->end optimize_conditions->end use_anhydrous->end review_procedure->end

Caption: A troubleshooting decision tree for addressing low yields in alkane synthesis.

Technical Support Center: Optimizing GC-MS Parameters for Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dodecane (B42187) isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good separation of dodecane isomers?

A1: Achieving good chromatographic separation is paramount for the analysis of dodecane isomers. Due to their similar boiling points and mass spectra, co-elution is a significant challenge. The selection of an appropriate capillary column and the optimization of the GC oven temperature program are the most critical first steps to ensure adequate resolution.[1]

Q2: Which type of GC column is best suited for separating dodecane isomers?

A2: Since dodecane isomers are non-polar, a non-polar stationary phase is the most effective choice for their separation.[2] On these columns, analytes are separated primarily by their boiling points.[2]

  • Recommended Phases:

    • 100% Dimethylpolysiloxane: This is a common non-polar phase (e.g., DB-1, HP-1MS) that separates compounds strictly by boiling point.[2]

    • 5% Phenyl 95% Dimethylpolysiloxane: This low-polarity phase (e.g., DB-5, HP-5MS) is a general-purpose choice that offers slightly different selectivity and is widely used for hydrocarbon analysis.[2]

For GC-MS analysis, it is crucial to use columns designated as low-bleed or "MS-grade" to minimize stationary phase degradation, which helps in obtaining a low-noise baseline and protecting the mass spectrometer.[2]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of dodecane isomers?

A3: Column dimensions play a crucial role in optimizing the separation:

  • Length: A 30-meter column generally provides a good balance between resolution and analysis time. For more complex mixtures of isomers, a longer column (e.g., 60 m) may be necessary to improve resolution. Shorter columns (e.g., 15 m) can be used for faster analysis if the required resolution is achieved.[2]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm or 0.25 mm) increases column efficiency, leading to narrower peaks and better resolution.[3] However, it also reduces sample capacity.[3] For most applications, a 0.25 mm I.D. column is a good starting point.[3]

  • Film Thickness: A thinner film (e.g., 0.18 µm or 0.25 µm) is generally preferred for analytes with high boiling points like dodecane, as it reduces retention time and peak broadening.[2]

Q4: What are the recommended starting parameters for the GC oven temperature program?

A4: A good starting point for a temperature program is essential for separating isomers. A slow ramp rate is generally better for resolving compounds with close boiling points.

ParameterRecommended Starting ValueRationale
Initial Temperature 40 - 60 °CA lower starting temperature helps to focus the analytes at the head of the column, leading to sharper peaks.
Initial Hold Time 1 - 2 minutesEnsures all components are volatilized and begin migration at the same time.
Ramp Rate 2 - 5 °C/minuteA slower ramp rate increases the interaction time with the stationary phase, improving separation of closely eluting isomers.[4]
Final Temperature 250 - 280 °CEnsures all dodecane isomers have eluted from the column.
Final Hold Time 5 - 10 minutesGuarantees that all analytes have passed through the column before the next injection.[4]

Q5: Which carrier gas is better for this analysis, Helium or Hydrogen?

A5: Both Helium and Hydrogen can be used as carrier gases. Hydrogen is often preferred as it can provide faster analysis times and better efficiency at higher linear velocities. However, Helium is inert and safer to use. The choice may also depend on the specific requirements of the mass spectrometer.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of dodecane isomers.

Poor Peak Shape (Tailing or Fronting)
Problem Possible Cause Solution
Peak Tailing Active sites in the injector liner or column.[5][6]Use a deactivated liner and ensure the column is properly conditioned. If necessary, trim the first few centimeters of the column.[6]
Column overload.Dilute the sample or use a split injection with a higher split ratio.[4]
Injection port temperature is too low.Increase the injection port temperature to ensure complete and rapid volatilization of the sample.
Peak Fronting Column overload.Dilute the sample or decrease the injection volume.[6]
Incompatible solvent.Ensure the solvent is appropriate for the non-polar nature of dodecane and the stationary phase.
Poor Resolution or Peak Overlap
Problem Possible Cause Solution
Co-eluting Peaks Inadequate temperature program.Optimize the oven temperature program by using a slower ramp rate (e.g., 1-2 °C/min).[4]
Carrier gas flow rate is not optimal.Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for your column dimensions.[4]
Incorrect column stationary phase.Ensure you are using a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl 95% dimethylpolysiloxane.[2]
Column is too short.For very complex isomer mixtures, consider using a longer column (e.g., 60 m).
Irreproducible Results
Problem Possible Cause Solution
Inconsistent Retention Times Leaks in the system (injector, column fittings, MS interface).[4]Perform a leak check of the entire system.
Fluctuations in oven temperature.Calibrate the GC oven to ensure accurate and stable temperature control.[4][7]
Inconsistent injection volume.If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.[8]
Varying Peak Areas Sample adsorption onto surfaces.Ensure all surfaces the sample comes into contact with (e.g., injector liner, transfer lines) are inert and sufficiently heated.[9]
Inconsistent injection volume or sample concentration.Use an internal standard to correct for variations in injection volume and sample preparation.
Sample backflash in the injector.Use a liner with a larger internal volume or reduce the injection volume.
Other Common Issues
Problem Possible Cause Solution
Ghost Peaks Contamination from previous injections (carryover).Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[4]
Contaminated syringe, solvent, or carrier gas.Run a blank solvent injection to identify the source of contamination. Replace septa and clean the injector if necessary.
Baseline Noise or Drift Column bleed.[5]Ensure you are using a low-bleed MS-grade column and that it has been properly conditioned.[2] Check for oxygen leaks in the system.[5]
Contaminated detector.[5]Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Experimental Protocols

GC-MS Method Parameters for Dodecane Isomer Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and the complexity of the isomer mixture.

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 2 minRamp: 3 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Mass Range m/z 40-250
Solvent Delay 3 minutes
Sample Preparation
  • Accurately prepare a stock solution of the dodecane isomer standard in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions of the stock solution to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • If using an internal standard, add a constant, known amount of the internal standard to each working standard and sample.

  • Vortex each solution to ensure complete mixing.

  • Transfer the solutions to 2 mL autosampler vials for analysis.

Visualizations

GC_MS_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_column Step 1: Verify GC Column - Correct Stationary Phase? - Appropriate Dimensions? start->check_column check_column->start Incorrect Column -> Replace check_temp Step 2: Evaluate Temperature Program - Initial Temp & Hold? - Slow Ramp Rate? check_column->check_temp Column OK check_temp->start Suboptimal Program -> Optimize Ramp check_flow Step 3: Check Carrier Gas Flow - Optimal Linear Velocity? check_temp->check_flow Temp Program OK check_flow->start Incorrect Flow -> Adjust check_injection Step 4: Inspect Injection Parameters - Inlet Temp? - Split Ratio? check_flow->check_injection Flow Rate OK check_injection->start Incorrect Parameters -> Adjust check_system Step 5: System Integrity Check - Leaks? - Contamination? check_injection->check_system Injection OK check_system->start Issue Found -> Fix Leak/Clean solution Problem Resolved check_system->solution System OK Column_Selection_Logic start Start: Select GC Column for Dodecane Isomers phase 1. Choose Stationary Phase 'Like dissolves like' start->phase phase_choice Non-polar phase: - 100% Dimethylpolysiloxane - 5% Phenyl Polysiloxane phase->phase_choice dimensions 2. Select Column Dimensions phase_choice->dimensions length Length: 30m (standard) 60m (high resolution) dimensions->length id Internal Diameter (I.D.): 0.25mm (standard) <0.25mm (higher efficiency) dimensions->id film Film Thickness: ≤ 0.25 µm (for high boilers) dimensions->film end Optimal Column Selected length->end id->end film->end

References

Technical Support Center: Preventing Thermal Degradation of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of alkanes, particularly long-chain and high-molecular-weight compounds, during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of alkane thermal degradation during Gas Chromatography (GC) analysis?

A1: The thermal degradation (pyrolysis) of alkanes in a GC system is primarily caused by a combination of excessive heat and active sites within the sample flow path. Key causes include:

  • High Inlet Temperatures: Injector temperatures that are too high can cause the C-C and C-H bonds in alkanes to break, leading to the formation of smaller, more volatile fragments.[1]

  • Active Sites: Catalytic activity can occur on hot metal surfaces within the injector, on contaminated surfaces within the inlet liner, or on degraded sections of the GC column.[1][2] These active sites can promote unwanted chemical reactions and degradation.

  • Column Degradation: Operating a GC column near or above its maximum temperature limit can cause the stationary phase to break down, a phenomenon known as column bleed.[2] This not only creates a rising baseline but also exposes active surfaces that can interact with and degrade analytes.[2]

Q2: What are the common signs of thermal degradation in my chromatogram?

A2: Thermal degradation can manifest in several ways in your chromatogram:

  • Appearance of Unexpected or "Ghost" Peaks: The presence of smaller peaks, often eluting before the parent alkane, can be due to the breakdown products of your target analytes.[2][3]

  • Peak Tailing: Asymmetrical peaks with a "tail" can be a sign of active sites in the system that are causing unwanted interactions and potential degradation of your analytes.[2][3]

  • Poor Recovery of High-Boiling Alkanes: You may see a significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes (e.g., C40 and above) compared to shorter-chain alkanes in the same standard.[2]

  • Non-Linear Calibration Curves: If degradation is occurring, the response of higher molecular weight alkanes may not be linear as the concentration increases.[2][3]

  • Poor Reproducibility: Inconsistent thermal degradation can lead to poor reproducibility of both peak areas and retention times.[2][3]

Q3: How can I prevent or minimize thermal degradation?

A3: Preventing thermal degradation involves a multi-faceted approach focused on reducing thermal stress on the sample and ensuring the entire sample path is inert.[2]

  • Optimize GC Method Parameters: Use the lowest possible injector temperature that still allows for efficient vaporization of your analytes.[2] For very high molecular weight alkanes, a Programmed Temperature Vaporization (PTV) injector is often recommended.[2]

  • Utilize an Inert Flow Path: Ensure that every surface the sample touches is inert to prevent catalytic degradation. This includes using deactivated inlet liners, gold-plated seals, and specialized inert-coated columns.[4][5][6][7]

  • Proper Column Installation and Maintenance: Ensure the column is installed correctly to avoid dead volumes and contact with active metal surfaces.[2] Regularly trim the front end of the column to remove accumulated non-volatile residues and active sites.[8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to alkane degradation.

Issue 1: Appearance of Unexpected Peaks and Poor Recovery of Late-Eluting Alkanes

This is a classic sign of thermal degradation, where larger alkanes are breaking down into smaller fragments in a hot injector.

Potential Cause Diagnostic Check Recommended Solution Expected Outcome
Injector Temperature Too High Analyze a standard containing a wide range of alkanes (e.g., C20-C60). Observe if the peak areas for higher alkanes (>C40) are disproportionately small.Reduce the injector temperature in 10-20°C increments and reinject the standard at each step.Improved peak response and recovery for high-molecular-weight alkanes.
Active Sites in Inlet Liner Visually inspect the liner for discoloration or residue. Replace the liner with a new, deactivated one.Replace the inlet liner with a new, deactivated liner. Consider using a liner with deactivated glass wool to aid vaporization and trap non-volatile residues.[8]Reduced peak tailing and elimination of degradation peaks.[2]
Catalytic Metal Surfaces If the problem persists after liner replacement and temperature optimization.Ensure an inert flow path is used, including deactivated seals and fittings.[4][7]Consistent and reliable analysis without analyte loss.
Troubleshooting Workflow: Diagnosing Thermal Degradation

The following diagram outlines a systematic approach to diagnosing and resolving issues suspected to be caused by thermal decomposition.

G start Problem Observed: - Unexpected Peaks - Poor Recovery of HMW Alkanes - Peak Tailing check_temp Is Injector Temperature > 350°C? start->check_temp reduce_temp Action: Reduce Injector Temperature by 20°C check_temp->reduce_temp Yes check_liner Inspect Inlet Liner. Is it discolored or visibly dirty? check_temp->check_liner No re_evaluate1 Re-evaluate Chromatogram reduce_temp->re_evaluate1 re_evaluate1->check_liner Problem Persists resolved Issue Resolved re_evaluate1->resolved Problem Solved replace_liner Action: Replace with New, Deactivated Liner check_liner->replace_liner Yes check_column Trim Column: Remove 10-20 cm from the inlet side check_liner->check_column No re_evaluate2 Re-evaluate Chromatogram replace_liner->re_evaluate2 re_evaluate2->check_column Problem Persists re_evaluate2->resolved Problem Solved re_evaluate3 Re-evaluate Chromatogram check_column->re_evaluate3 inert_path Consider Upgrading to a Fully Inert Flow Path re_evaluate3->inert_path Problem Persists re_evaluate3->resolved Problem Solved

Caption: Troubleshooting workflow for alkane thermal decomposition.

Experimental Protocols & Method Parameters

Protocol 1: Recommended GC Method Parameters for High-Molecular-Weight Alkanes

This table provides a robust starting point for developing a method for analyzing a broad range of alkanes while minimizing thermal degradation.

Parameter Recommended Setting Justification
Injector Type Split/Splitless or Programmed Temperature Vaporization (PTV)PTV is ideal for preventing degradation of very high boiling point compounds.[2]
Injector Temperature 280 - 320°C (start low and optimize)Ensures vaporization of high-boiling point alkanes without causing pyrolysis.[8]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials that can become active sites.[8]
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis at lower elution temperatures.[8]
Flow Rate 1-2 mL/minA typical starting range for good efficiency.[8]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A general-purpose program for a broad range of alkanes. The slow ramp rate helps minimize time at high temperatures.[8]
Column Phase 100% Dimethylpolysiloxane (non-polar, MS-grade)Separates alkanes by boiling point and ensures low column bleed at high temperatures.[3]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column providing a good balance of efficiency and sample capacity.[3][8]
Protocol 2: Column Trimming for Maintenance

This procedure is used to remove contaminated sections from the front of the GC column, which can be a source of active sites.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Make the Cut: Using a ceramic scoring wafer or specialized tool, score the column tubing about 10-20 cm from the inlet end.

  • Break Cleanly: Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[9] If the cut is not clean, repeat the process.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

The Importance of an Inert Flow Path

For trace-level analysis or when analyzing thermally labile compounds, minimizing interaction with active surfaces is critical. The entire flow path, from injection to detection, can contribute to analyte loss.

G cluster_0 GC System Flow Path cluster_1 Potential Activity Sources (Red) Vial Sample Vial (Deactivated Glass) Syringe Syringe Vial->Syringe Sample Transfer Inlet Inlet (Inert Liner, Gold Seal) Syringe->Inlet Injection Column Column (Ultra Inert) Inlet->Column Separation act1 Active Metal Surfaces, Contaminated Liner Detector Detector (Inert Source - MS) Column->Detector Detection act2 Exposed Silanols, Phase Bleed Data Data System Detector->Data act3 Hot Metal Surfaces in Ion Source

Caption: Key components of an inert GC flow path.

References

Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal intensity in your experiments.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues leading to low signal intensity during mass spectrometry experiments.

Issue 1: Very Low or No Signal for Standard Injections

A complete or significant loss of signal often points to a singular, critical issue within the LC-MS system. A methodical check of the instrument's components is the most efficient way to identify and resolve the problem.[1]

Initial Troubleshooting Steps:

  • Verify System Suitability: Before analyzing your samples, inject a known standard to confirm the system is performing correctly. This helps determine if the issue lies with your sample preparation or the instrument itself.[1]

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or discolored fittings.[1]

  • Inspect the Ion Source:

    • Stable Spray: Visually confirm that the electrospray needle is generating a consistent and fine spray. An unstable or absent spray is a common reason for signal loss.[1][2]

    • Contamination: A dirty ion source can severely suppress the signal. Regular cleaning is crucial for optimal performance.[1][3][4]

  • Review MS Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode and mass range for your target analytes.[1]

  • Sample Integrity: To rule out degradation, prepare fresh samples and re-inject.[1][4]

cluster_Troubleshooting Troubleshooting Workflow: No Signal Start No Signal Detected CheckSystem Inject Known Standard Start->CheckSystem CheckLeaks Inspect for Leaks CheckSystem->CheckLeaks No Signal SignalOK Signal Restored CheckSystem->SignalOK Signal Present CheckSource Inspect Ion Source CheckLeaks->CheckSource No Leaks ContactSupport Contact Support CheckLeaks->ContactSupport Leaks Found CheckMethod Review MS Method CheckSource->CheckMethod Source OK CheckSource->ContactSupport Source Issue PrepSample Prepare Fresh Sample CheckMethod->PrepSample Method OK CheckMethod->ContactSupport Method Error PrepSample->SignalOK Signal Present PrepSample->ContactSupport Still No Signal cluster_Signal_Optimization Optimizing Weak Signal WeakSignal Weak Signal TuneMS Tune MS Parameters (Voltage, Temp, Gas) WeakSignal->TuneMS OptimizeIonization Optimize Ionization (Mobile Phase, Source) WeakSignal->OptimizeIonization ImproveChroma Improve Chromatography (Column, Gradient) WeakSignal->ImproveChroma CleanSample Enhance Sample Cleanup (SPE) WeakSignal->CleanSample CheckStability Verify Analyte Stability WeakSignal->CheckStability StrongSignal Improved Signal TuneMS->StrongSignal OptimizeIonization->StrongSignal ImproveChroma->StrongSignal CleanSample->StrongSignal CheckStability->StrongSignal cluster_IonSource_Optimization Ion Source Optimization Workflow Start Start Optimization Infuse Infuse Analyte Standard Start->Infuse OptVoltage Optimize Capillary Voltage Infuse->OptVoltage OptGas Optimize Nebulizing & Drying Gas Flow OptVoltage->OptGas OptTemp Optimize Gas Temperature OptGas->OptTemp Iterate Iterate for Best Signal OptTemp->Iterate Iterate->OptVoltage Re-optimize End Optimal Parameters Found Iterate->End Done

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 3,4-Diethyl-2,2-dimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Constitutional isomers, such as the various forms of dodecane (B42187) (C12H26), share the same molecular formula but differ in the connectivity of their atoms. These subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides a comparative analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for isomers of 3,4-Diethyl-2,2-dimethylhexane, offering insights into how these analytical techniques can be used for their differentiation.

To illustrate the spectroscopic differences among C12H26 isomers, this guide will focus on a comparative analysis of three representative structures: a linear isomer (n-dodecane), a moderately branched isomer (2,5-dimethyldecane), and a highly branched isomer (2,2,4,6,6-pentamethylheptane), which serves as a structural analog to this compound.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic features of the selected C12H26 isomers.

Table 1: Mass Spectrometry Data

Featuren-Dodecane2,5-Dimethyldecane2,2,4,6,6-Pentamethylheptane (Analog for this compound)
Molecular Ion (M+) m/z 170 (present, but may be weak)m/z 170 (weak or absent)m/z 170 (very weak or absent)
Base Peak m/z 43 or 57m/z 43m/z 57
Key Fragment Ions (m/z) 43, 57, 71, 85 (characteristic repeating CnH2n+1 series)43, 57, 71, 85, 99, 113, 12741, 57, 85, 113
Notable Fragmentation Patterns Cleavage along the straight carbon chain, leading to a series of fragments separated by 14 amu (CH2).Fragmentation is favored at the branching points, leading to stable secondary carbocations.Extensive fragmentation at the quaternary centers, leading to the formation of stable tertiary carbocations. The molecular ion is often not observed.

Table 2: ¹H NMR Spectroscopic Data

Featuren-Dodecane2,5-Dimethyldecane (Predicted)2,2,4,6,6-Pentamethylheptane (Analog for this compound)
Chemical Shift Range (ppm) ~0.8-1.3~0.8-1.6~0.9-1.8
Signal Complexity Simple: a triplet for the terminal methyl groups and a large, overlapping multiplet for the internal methylene (B1212753) groups.More complex: multiple overlapping multiplets for methyl, methylene, and methine protons.Relatively simple due to high symmetry: distinct singlets and doublets are expected.
Key Resonances Triplet at ~0.88 ppm (CH3), large multiplet at ~1.26 ppm (-(CH2)10-).Doublets for the methyl groups adjacent to methine carbons, a multiplet for the methine protons.A sharp singlet for the t-butyl groups, a doublet for the methyl group at C4, and multiplets for the methylene and methine protons.

Table 3: ¹³C NMR Spectroscopic Data

Featuren-Dodecane2,5-Dimethyldecane (Predicted)2,2,4,6,6-Pentamethylheptane (Analog for this compound)
Number of Signals 6 (due to symmetry)6 (assuming no diastereotopicity)7
Chemical Shift Range (ppm) ~14-32~11-40~25-55
Key Resonances Signals for terminal methyl carbons (~14 ppm) and a series of signals for the internal methylene carbons.Distinct signals for the different methyl, methylene, and methine carbons.Signals for quaternary carbons, methine, methylene, and multiple distinct methyl carbons.

Experimental Protocols

The following are generalized experimental protocols for the techniques cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[1]

  • GC Separation: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program typically starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 300°C) to elute the hydrocarbons.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range of, for example, m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Spectra are acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required for quantitative analysis.

Mandatory Visualization

Spectroscopic_Workflow_for_Isomer_Differentiation Workflow for Isomer Differentiation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy MS Acquire Mass Spectrum MolecularIon Observe Molecular Ion (m/z=170) MS->MolecularIon Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Conclusion Structural Elucidation of Isomer Fragmentation->Conclusion NMR Acquire 1H and 13C NMR Spectra H1_NMR Analyze 1H NMR: - Chemical Shifts - Signal Multiplicity - Integration NMR->H1_NMR C13_NMR Analyze 13C NMR: - Number of Signals - Chemical Shifts NMR->C13_NMR H1_NMR->Conclusion C13_NMR->Conclusion IR Acquire IR Spectrum Fingerprint Compare Fingerprint Region (1400-600 cm-1) IR->Fingerprint Fingerprint->Conclusion

Caption: Workflow for differentiating alkane isomers using MS, NMR, and IR spectroscopy.

References

A Researcher's Guide to Differentiating Structural Isomers of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Structural isomers, compounds with the same molecular formula but different atomic arrangements, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for distinguishing between the 355 structural isomers of dodecane (B42187) (C12H26), a common component in various industrial and research applications.

This document outlines the experimental protocols and presents comparative data from three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Experimental Workflow for Isomer Differentiation

The general workflow for distinguishing C12H26 structural isomers involves a multi-step process, beginning with sample preparation and culminating in data analysis and structural elucidation. The following diagram illustrates a typical experimental pathway.

G cluster_0 Sample Preparation cluster_1 Primary Separation & Identification cluster_2 Data Analysis cluster_3 Structural Confirmation cluster_4 Final Elucidation Sample C12H26 Isomer Mixture Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dilution->GCMS NMR NMR Spectroscopy (1H, 13C, DEPT) Dilution->NMR RetentionIndex Retention Index Comparison GCMS->RetentionIndex MassSpectra Mass Spectra Analysis (Fragmentation Pattern) GCMS->MassSpectra Structure Structural Isomer Identification RetentionIndex->Structure MassSpectra->Structure NMR->Structure

Caption: A typical experimental workflow for the separation and identification of C12H26 structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of dodecane isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about their mass and fragmentation patterns, aiding in their identification.

Data Presentation: GC Retention Indices and Mass Spectral Fragments

The retention index (RI) is a normalized measure of a compound's retention time in GC, which is more reproducible between laboratories than the retention time itself. For non-polar compounds like alkanes on a non-polar stationary phase, the RI is primarily influenced by the boiling point and molecular shape. Generally, for isomers of the same carbon number, a higher degree of branching leads to a lower boiling point and thus a lower retention index.

Mass spectrometry of alkanes typically results in a series of fragment ions with mass-to-charge ratios (m/z) corresponding to the loss of alkyl groups. The fragmentation pattern is highly dependent on the stability of the resulting carbocations, with cleavage occurring preferentially at branching points to form more stable secondary and tertiary carbocations.

Table 1: Comparison of GC Retention Indices and Key Mass Spectral Fragments for Selected C12H26 Isomers

IsomerStructureRetention Index (Non-polar column)Key Mass Spectral Fragments (m/z) and Relative Intensity
n-DodecaneCH₃(CH₂)₁₀CH₃120043 (100%), 57 (80%), 71 (60%), 85 (45%), 170 (M⁺, <5%)
2-MethylundecaneCH₃CH(CH₃)(CH₂)₈CH₃~117843 (100%), 57 (90%), 71 (50%), 85 (40%), 155 ([M-CH₃]⁺), 170 (M⁺, <1%)
2,2-DimethyldecaneC(CH₃)₃(CH₂)₇CH₃~115557 (100%, [C₄H₉]⁺), 43 (85%), 71 (50%), 85 (35%), 113 ([M-C₄H₉]⁺), 170 (M⁺, not observed)

Note: Retention indices and relative intensities are approximate and can vary based on specific experimental conditions.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the C12H26 isomer mixture in high-purity hexane.

  • For analysis, dilute the stock solution to a final concentration of 10 µg/mL in hexane.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Determine the retention time and integrate the peak area for each isomer.

  • Calculate the Kovats retention index for each peak using a series of n-alkane standards run under the same conditions.

  • Analyze the mass spectrum of each peak, paying close attention to the molecular ion (if present) and the characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of structural isomers.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shift (δ) in NMR is indicative of the electronic environment of a nucleus. For alkanes, ¹H NMR signals typically appear in the upfield region (0.5-2.0 ppm), while ¹³C NMR signals are observed between 10 and 60 ppm. The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent protons or carbons in the molecule. The splitting patterns (multiplicity) in ¹H NMR provide information about the number of neighboring protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Selected C12H26 Isomers

IsomerNumber of Unique ¹H SignalsPredicted ¹H Chemical Shifts (ppm)Number of Unique ¹³C SignalsPredicted ¹³C Chemical Shifts (ppm)
n-Dodecane6~0.88 (t, 6H), ~1.26 (m, 20H)6~14.1, ~22.7, ~29.4, ~29.7, ~31.9
2-Methylundecane9~0.86 (d, 6H), ~0.88 (t, 3H), ~1.26 (m, 16H), ~1.5 (m, 1H)9~14.1, ~22.6, ~22.7, ~27.2, ~29.7, ~30.0, ~31.9, ~33.8
2,2-Dimethyldecane6~0.85 (s, 9H), ~0.88 (t, 3H), ~1.26 (m, 14H)7~14.1, ~22.7, ~24.5, ~29.5, ~30.2, ~31.9, ~32.1

Note: Chemical shifts are predicted and may vary based on the solvent and other experimental conditions. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet).

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.3 s.

  • Spectral Width: 240 ppm.

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

  • For more complex isomers, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous structural assignment.

Conclusion

The differentiation of C12H26 structural isomers requires a combination of powerful analytical techniques. Gas Chromatography-Mass Spectrometry is an excellent method for the initial separation and identification based on retention indices and fragmentation patterns. Nuclear Magnetic Resonance spectroscopy provides detailed structural information, allowing for the unambiguous confirmation of the isomeric structure. By employing the experimental protocols and comparative data presented in this guide, researchers can confidently distinguish between the various structural isomers of dodecane.

Validation of Analytical Methods for Alkane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of alkanes, tailored for researchers, scientists, and drug development professionals. We will delve into the validation parameters, experimental protocols, and performance characteristics of commonly employed techniques, with a focus on Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, accurate, and reproducible data.[1][2] This process involves a series of experiments to evaluate key performance parameters as stipulated by guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]

Comparison of Analytical Methods

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like alkanes.[6][7][8] The choice of detector is critical and significantly influences the method's sensitivity, selectivity, and linear range.[9][10][11] Below is a comparison of the two most common detectors for alkane analysis: GC-FID and GC-MS.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle The sample is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of organic analyte.[9][10]Molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information.
Selectivity Universal detector for hydrocarbons, but not selective for specific alkanes in a complex mixture without good chromatographic separation.[6]Highly selective, allowing for the identification and quantification of specific alkanes even in complex matrices by monitoring characteristic ions.[12][13]
Sensitivity (LOD/LOQ) Generally provides high sensitivity for hydrocarbons, with a wide linear response range.[6][9]Offers excellent sensitivity, often in the picogram to femtogram range, with the ability to perform selective ion monitoring (SIM) to enhance it further.[12][13]
Linearity Excellent linearity over a wide concentration range.[6]Good linearity, though the range might be narrower than FID in some cases.[12][13]
Accuracy High accuracy when properly calibrated.High accuracy, with the added benefit of confirmation of analyte identity.
Precision (%RSD) Typically demonstrates high precision with %RSD values often below 1.5% for repeatability.[5][14]High precision, with intra-assay coefficients of variation reported to be low, although it can increase at lower concentrations.[12][13]
Cost & Complexity Relatively low cost, robust, and easy to operate.[11]Higher initial and operational costs, and requires more expertise for operation and data interpretation.
Typical Application Routine quantification of total or well-separated alkanes in simpler matrices.[6]Targeted quantification and identification of specific alkanes in complex samples, such as environmental or biological matrices.[12][13]

Experimental Protocols

The following are detailed methodologies for key validation experiments based on ICH Q2(R2) guidelines.[3][4]

Specificity

Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[1][5]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the target alkanes.

  • Spiked Sample Analysis: Spike the blank matrix with known concentrations of potential interferents (e.g., other hydrocarbons, related substances) and analyze to see if they co-elute with the target alkanes.

  • Peak Purity (for GC-MS): Utilize the mass spectral data to confirm the purity of the chromatographic peak corresponding to the target alkane.

Linearity

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in samples within a given range.[3][5]

Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the target alkane(s) to cover the expected concentration range in the samples (e.g., 50% to 150% of the expected working concentration).[15]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area (or height) against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line. The R² value should ideally be ≥ 0.99.[3]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[2][5]

Protocol:

  • Spiked Sample Preparation: Prepare spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the alkane standard to a blank matrix. Prepare at least three replicates for each level.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) x 100%. The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5][14]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and the relative standard deviation (%RSD). The %RSD should not exceed a predefined limit (e.g., 2%).[5]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the different conditions to assess the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][5]

Protocol (based on Signal-to-Noise Ratio):

  • Blank Analysis: Analyze a blank sample multiple times and determine the magnitude of the baseline noise.

  • LOD Determination: Determine the concentration of the analyte that provides a signal-to-noise ratio of approximately 3:1.

  • LOQ Determination: Determine the concentration of the analyte that provides a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Visualizations

Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting define_purpose Define Analytical Method's Purpose (e.g., Assay, Impurity Test) prepare_protocol Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) define_purpose->prepare_protocol specificity Specificity prepare_protocol->specificity Execute Experiments linearity Linearity & Range prepare_protocol->linearity Execute Experiments accuracy Accuracy prepare_protocol->accuracy Execute Experiments precision Precision (Repeatability, Intermediate) prepare_protocol->precision Execute Experiments lod_loq LOD & LOQ prepare_protocol->lod_loq Execute Experiments robustness Robustness prepare_protocol->robustness Execute Experiments analyze_data Analyze Data & Compare Against Acceptance Criteria specificity->analyze_data Collect Data linearity->analyze_data Collect Data accuracy->analyze_data Collect Data precision->analyze_data Collect Data lod_loq->analyze_data Collect Data robustness->analyze_data Collect Data prepare_report Prepare Validation Report (Results, Deviations, Conclusion) analyze_data->prepare_report final_approval Final Method Approval prepare_report->final_approval Submit for Review

Caption: Workflow for Analytical Method Validation.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability method Validated Analytical Method accuracy Accuracy (Closeness to True Value) precision Precision (Agreement between Measurements) linearity Linearity (Proportionality to Concentration) range_node Range (Interval of Reliable Quantification) loq LOQ (Quantifiable Limit) specificity Specificity (Analyte Assessment in Presence of Interferents) lod LOD (Detectable Limit) robustness Robustness (Insensitivity to Small Method Variations) accuracy->method precision->method linearity->method range_node->method loq->method specificity->method lod->method robustness->method

Caption: Interrelation of Analytical Method Validation Parameters.

References

A Comparative Guide to 3,4-Diethyl-2,2-dimethylhexane and Other Dodecane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Applications, and Biological Interactions

In the landscape of pharmaceutical research and development, the selection of appropriate solvents and excipients is a critical factor influencing the efficacy, stability, and safety of drug formulations. Dodecane (B42187) (C12H26), with its 355 structural isomers, presents a diverse array of physicochemical properties.[1][2] This guide provides a comparative analysis of 3,4-Diethyl-2,2-dimethylhexane against other dodecane isomers, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The structural variations among dodecane isomers lead to significant differences in their physical and chemical characteristics. While n-dodecane is a linear alkane, branched isomers such as this compound exhibit more complex three-dimensional structures that influence their boiling points, densities, and viscosities. Generally, increased branching leads to lower boiling points and melting points compared to the straight-chain counterpart.

Below is a summary of key physicochemical properties for this compound and a selection of other dodecane isomers. It is important to note that much of the available data for highly branched isomers like this compound is based on computational models, whereas more extensive experimental data exists for n-dodecane and less complex branched structures.

Table 1: Comparison of Physicochemical Properties of Dodecane Isomers

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane (B104275)
Molecular Formula C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33170.33170.34
Boiling Point (°C) Not available (Computed)[3]215-217[4]170-195[5]
Melting Point (°C) Not available-9.6[4]-60.0[5]
Density (g/mL at 20°C) Not available0.75 (at 25°C)[4]0.751[5]
Viscosity (mPa·s) Not available1.34 (at 25°C)[1]Not available
Water Solubility Insoluble (predicted)Practically insoluble[6]Not miscible[5]
LogP (Octanol-Water Partition Coefficient) 5.7 (Computed)[3]6.1Not available

Applications in Research and Drug Development

Dodecane and its isomers are utilized in various industrial and scientific applications. Their non-polar nature makes them suitable as solvents for a range of organic compounds. In the pharmaceutical industry, they can be employed as solvents in drug formulations and as raw materials for the synthesis of pharmaceutical intermediates.[7]

  • Solvents in Organic Synthesis: The choice of a dodecane isomer as a solvent can influence reaction selectivity. For instance, in the catalytic conversion of prenol to isoprene, both dodecane and its branched isomer, isododecane, were found to provide high selectivity towards the desired product.[8] This suggests that the branching of the alkane solvent may not significantly affect selectivity in certain reactions.[8]

  • Drug Formulation and Delivery: Dodecane is used as an emollient and carrier for active ingredients in cosmetic and personal care products due to its low viscosity and non-greasy feel.[7] These properties are also desirable in topical pharmaceutical formulations.

  • Reference Standards: Due to their well-defined properties, certain dodecane isomers, like n-dodecane, are used as standards in chromatography and other analytical techniques.[6]

Experimental Protocols

General Protocol for Aqueous Solubility Determination (Shake-Flask Method)

A common method to determine the aqueous solubility of non-polar compounds like dodecane isomers is the shake-flask method.[9]

Objective: To determine the concentration of a dodecane isomer in a saturated aqueous solution.

Materials:

  • Dodecane isomer (test compound)

  • Distilled or deionized water

  • Vials with screw caps

  • Shaker or rotator in a constant temperature bath

  • Centrifuge or filtration apparatus (e.g., solubility filter plates)[9]

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Add an excess amount of the dodecane isomer to a vial containing a known volume of water. This is to ensure that a saturated solution is formed.

  • Seal the vial and place it in a shaker or rotator within a constant temperature bath. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure saturation is reached.[9]

  • After equilibration, allow the mixture to stand to let the undissolved compound separate.

  • Carefully collect a sample of the aqueous phase. To ensure no undissolved compound is collected, the sample can be centrifuged at high speed or filtered.[9]

  • Extract the dodecane isomer from the aqueous sample using a suitable organic solvent.

  • Analyze the concentration of the dodecane isomer in the extract using a calibrated GC-MS or a similar sensitive analytical technique.

  • The solubility is reported as the concentration of the dodecane isomer in the saturated aqueous solution (e.g., in mg/L or mol/L).

Workflow for Solvent Screening in a Pharmaceutical Formulation

The selection of a suitable solvent is a critical step in drug formulation. The following workflow, visualized using a Graphviz diagram, outlines a systematic approach to screening dodecane isomers as potential solvents.

G Workflow for Dodecane Isomer Solvent Screening cluster_0 Initial Screening cluster_1 Performance and Stability Testing cluster_2 Toxicological and Final Selection start Define Formulation Requirements (e.g., solubility, stability, viscosity) select_isomers Select a Panel of Dodecane Isomers (e.g., this compound, n-dodecane, etc.) start->select_isomers solubility_testing Perform Solubility Studies of Active Pharmaceutical Ingredient (API) in selected isomers select_isomers->solubility_testing stability_studies Conduct Stability Studies of API in Isomer Solutions (e.g., at various temperatures) solubility_testing->stability_studies viscosity_measurement Measure Viscosity of Formulations stability_studies->viscosity_measurement tox_assessment Assess Toxicological Profile of Down-selected Isomers viscosity_measurement->tox_assessment final_selection Final Solvent Selection Based on Performance, Stability, and Safety Data tox_assessment->final_selection

Caption: A logical workflow for the selection of a suitable dodecane isomer as a solvent in a pharmaceutical formulation.

Toxicological and Biological Considerations

The toxicological profiles of dodecane isomers are of paramount importance for their application in drug development. Generally, alkanes are considered to have low systemic toxicity. However, aspiration of liquid hydrocarbons can be fatal.[10] Repeated exposure may cause skin dryness or cracking.[10]

A study comparing the bioconcentration of n-dodecane and a highly branched isomer, 2,2,4,6,6-pentamethylheptane, in fathead minnows found that the branched isomer had a higher bioconcentration factor.[11] Both compounds were suggested to be efficiently metabolized by the fish, which prevents high levels of bioaccumulation.[11]

The metabolism of branched-chain alkanes is a complex process. While specific pathways for this compound are not well-documented, the general metabolism of branched-chain compounds can be considered.

G Generalized Metabolic Considerations for Branched-Chain Alkanes cluster_0 Absorption and Distribution cluster_1 Metabolism cluster_2 Excretion ingestion Ingestion / Inhalation / Dermal Contact absorption Absorption into Systemic Circulation ingestion->absorption distribution Distribution to Tissues (especially lipophilic tissues) absorption->distribution oxidation Oxidation by Cytochrome P450 Enzymes distribution->oxidation hydroxylation Hydroxylation to form Alcohols oxidation->hydroxylation further_oxidation Further Oxidation to Aldehydes, Ketones, and Carboxylic Acids hydroxylation->further_oxidation conjugation Conjugation with Glucuronic Acid or Sulfate further_oxidation->conjugation excretion Excretion in Urine or Feces conjugation->excretion

Caption: A simplified diagram illustrating the potential metabolic fate of branched-chain alkanes in a biological system.

Conclusion

This compound, as a highly branched dodecane isomer, is expected to exhibit physicochemical properties that differ significantly from its linear counterpart, n-dodecane. While experimental data for this specific isomer is limited, the broader understanding of structure-property relationships in alkanes allows for informed predictions. For researchers and drug development professionals, the choice between different dodecane isomers will depend on the specific application requirements, balancing factors such as solvency, viscosity, and toxicological profile. Further experimental characterization of a wider range of dodecane isomers would be beneficial for expanding their application in the pharmaceutical sciences.

References

The Influence of Molecular Structure on Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Physical Properties of Branched Alkanes

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of molecules is paramount. Alkanes, as fundamental hydrocarbon structures, serve as a basis for comparison across numerous organic compounds. This guide provides an objective comparison of the key physical properties—boiling point, melting point, and density—of straight-chain versus branched alkanes, supported by experimental data and detailed methodologies.

The physical characteristics of alkanes are dictated by the nature of their intermolecular forces (IMFs). As nonpolar molecules, the primary IMFs are the relatively weak van der Waals forces, specifically London dispersion forces.[1][2][3][4] The strength of these forces is influenced by the molecule's surface area and its ability to pack closely with its neighbors. Branching significantly alters these structural features, leading to distinct and predictable trends in physical properties.

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, marking the transition from a liquid to a gas.[5][6] This process requires overcoming the intermolecular attractions holding the molecules together in the liquid state.[7]

Trend: For alkanes with the same number of carbon atoms (isomers), the boiling point decreases as the degree of branching increases.[1][2][4][8][9]

Explanation: Straight-chain alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger London dispersion forces, which require more energy (a higher temperature) to overcome.[1][9] Branched alkanes are more compact and spherical, reducing the available surface area for intermolecular interaction.[1][2][10] This leads to weaker dispersion forces and, consequently, a lower boiling point.[8][10]

Supporting Data: Comparison of Butane and Pentane Isomers

CompoundStructureBoiling Point (°C)
n-ButaneStraight-Chain-0.4[10][11]
Isobutane (2-Methylpropane)Branched-11.7[11][12]
n-PentaneStraight-Chain36.1[4]
Isopentane (2-Methylbutane)Branched27.8[13]
Neopentane (B1206597) (2,2-Dimethylpropane)Highly Branched9.5[13]
Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. This change of state depends not only on the strength of intermolecular forces but also on how efficiently the molecules can pack into a solid crystal lattice.[14]

Trend: The relationship between branching and melting point is less straightforward than for boiling point. While branching generally leads to weaker intermolecular forces, highly symmetrical molecules can have unusually high melting points.

Explanation: The efficiency of crystal lattice packing plays a crucial role. Symmetrical molecules can fit together more neatly and compactly in a solid structure, resulting in a more stable crystal lattice that requires more energy to break apart.[14][15][16] Neopentane, for instance, is highly symmetrical and spherical. This symmetry allows it to pack very efficiently, leading to a significantly higher melting point than its less branched isomers, despite having the weakest intermolecular forces in the liquid phase.[14][15] Straight-chain alkanes with an even number of carbons also tend to pack better than those with an odd number, leading to a sawtooth pattern in the melting points of the homologous series.[3]

Supporting Data: Comparison of Pentane Isomers

CompoundStructureMelting Point (°C)
n-PentaneStraight-Chain-130
Isopentane (2-Methylbutane)Branched-160
Neopentane (2,2-Dimethylpropane)Highly Branched-16.6[9]

Note: The highly symmetrical structure of neopentane leads to a much higher melting point compared to its isomers.

Density

Density is a measure of mass per unit volume. For alkanes, it is influenced by both molecular weight and how closely the molecules can pack together in the liquid state.

Trend: For isomeric alkanes, density tends to decrease with increased branching.[17] For straight-chain alkanes, density increases with molecular weight, though all remain less dense than water.[2][4][8]

Explanation: The more efficient packing of linear, straight-chain molecules results in more mass being contained within a given volume compared to their more spherical, branched counterparts.[17] Branched molecules, being bulkier, prevent close packing, leading to more empty space between molecules and thus a lower density.[17]

Supporting Data: Comparison of Alkane Densities

CompoundStructureDensity (g/mL at 20°C)
n-HexaneStraight-Chain0.659[2]
2-MethylpentaneBranched0.653
2,2-DimethylbutaneHighly Branched0.649
n-OctaneStraight-Chain0.703[2]
2,2,4-Trimethylpentane (Isooctane)Highly Branched0.692

Experimental Protocols

Accurate determination of these physical properties is crucial for compound identification and purity assessment.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts. Pure compounds typically have a sharp melting range of 0.5-1°C.[5][18]

  • Apparatus: Mel-Temp apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • Sample Preparation: Finely crush the solid sample. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[19]

    • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[19]

    • Measurement: Place the capillary tube into the heating block of the Mel-Temp apparatus.

    • Heating: Heat the sample rapidly to get an approximate melting point. Then, cool the apparatus and repeat with a new sample, heating slowly (1-2°C per minute) as you approach the expected melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]

Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid samples (less than 0.5 mL).[20]

  • Apparatus: Thiele tube, thermometer, small test tube or Durham tube, capillary tube (sealed at one end), heat source.

  • Procedure:

    • Assembly: Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Capillary Insertion: Place a capillary tube (sealed end up) inside the test tube.[20]

    • Heating: Place the entire assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[20]

    • Observation: As the liquid heats, air will bubble out of the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges.[20]

    • Data Recording: Remove the heat source. The liquid will begin to cool and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[20]

Density Determination (Pycnometer Method)

This method provides a highly accurate density measurement for liquids.

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance.

  • Procedure:

    • Mass of Empty Pycnometer: Carefully clean and dry the pycnometer and measure its mass (m1).

    • Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated mark with the alkane sample, ensuring there are no air bubbles. Measure the total mass (m2).

    • Mass of Pycnometer with Water: Empty and clean the pycnometer, then fill it to the mark with distilled water. Measure the total mass (m3).

    • Calculation:

      • Mass of the alkane = m2 - m1

      • Mass of the water = m3 - m1

      • Volume of the pycnometer = (Mass of water) / (Density of water at the experimental temperature)

      • Density of the alkane = (Mass of the alkane) / (Volume of the pycnometer)

Visualization of Structure-Property Relationships

The following diagram illustrates the logical connections between an alkane's molecular structure and its resulting physical properties.

G cluster_structure Molecular Structure cluster_straight Straight-Chain cluster_branched Branched-Chain cluster_properties Physical Properties Alkane_Isomers Alkane Isomers Surface_Area_H Larger Surface Area Alkane_Isomers->Surface_Area_H Linear Packing_H Efficient Packing Alkane_Isomers->Packing_H Linear Surface_Area_L Smaller Surface Area Alkane_Isomers->Surface_Area_L Branched Forces_H Stronger van der Waals Forces Surface_Area_H->Forces_H Density_H Higher Density Packing_H->Density_H BP_H Higher Boiling Point Forces_H->BP_H Packing_L Inefficient Packing Surface_Area_L->Packing_L Forces_L Weaker van der Waals Forces Surface_Area_L->Forces_L Symmetry High Molecular Symmetry (e.g., Neopentane) Crystal_Packing Efficient Crystal Packing Symmetry->Crystal_Packing BP_L Lower Boiling Point Forces_L->BP_L MP_H Higher Melting Point Crystal_Packing->MP_H

Caption: Relationship between alkane structure and physical properties.

References

Comparative Purity Assessment of 3,4-Diethyl-2,2-dimethylhexane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3,4-Diethyl-2,2-dimethylhexane. It is intended for researchers, scientists, and drug development professionals who require accurate and robust purity data for this compound. The guide details experimental protocols for multiple analytical techniques and presents comparative data for three hypothetical samples to illustrate the application and interpretation of the results.

Introduction

This compound is a saturated alkane with the molecular formula C12H26. As with many synthetic organic compounds, its purity is critical for its intended application, particularly in pharmaceutical and high-technology fields. Impurities, which are often isomers formed during synthesis, can significantly alter the physical, chemical, and biological properties of the final product. Therefore, rigorous analytical characterization is essential.

This guide compares the utility of Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification.

Hypothetical Sample Overview

To illustrate the comparative analysis, three hypothetical commercial samples of this compound were evaluated.

  • Sample A (High Purity): Marketed as a high-purity standard.

  • Sample B (Standard Grade): A standard-grade sample suitable for general laboratory use.

  • Sample C (Bulk Solvent): A bulk-grade solvent with expected lower purity.

The primary impurities anticipated are structural isomers of C12H26, which can be challenging to separate and identify due to their similar physical properties.

Data Presentation and Comparison

The purity of the three samples was assessed using GC-FID, with impurity identification confirmed by GC-MS and NMR. The results are summarized in the tables below.

Table 1: Purity of this compound Samples by GC-FID

Sample IDPurity (%)Relative Standard Deviation (RSD, n=3)
Sample A99.850.02%
Sample B98.210.05%
Sample C95.680.12%

Table 2: Impurity Profile by GC-MS

Impurity (Isomer of C12H26)Retention Time (min)Sample A Abundance (%)Sample B Abundance (%)Sample C Abundance (%)
3,3,4-Trimethylnonane10.210.080.751.89
2,2,3,3-Tetramethyloctane10.350.050.431.12
Unidentified Isomers-0.020.611.31
Total Impurities 0.15 1.79 4.32

Table 3: NMR Purity and Structural Confirmation

Sample IDPurity by qNMR (%)¹H NMR¹³C NMR
Sample A99.8Conforms to structureConforms to structure
Sample B98.1Conforms, minor impurity signalsConforms, minor impurity signals
Sample C95.5Conforms, multiple impurity signalsConforms, multiple impurity signals

Experimental Workflow

The overall workflow for the purity assessment is depicted below. This process ensures a comprehensive evaluation, from initial quantitative analysis to definitive structural confirmation of the primary component and its impurities.

G Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Quantitative Analysis cluster_2 Impurity Identification cluster_3 Structural Confirmation cluster_4 Data Analysis & Reporting prep Sample Dilution in Hexane gcfid GC-FID Analysis prep->gcfid Aliquots gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr report Purity Calculation & Impurity Profiling gcfid->report gcms->report nmr->report

Caption: Workflow for the comprehensive purity assessment of this compound samples.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Objective: To determine the purity of the samples by quantifying the peak area of this compound relative to the total peak area.

  • Instrumentation: Agilent 8890 GC system with FID.

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split ratio 100:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Data Analysis: Purity was calculated using the area percent method. The area of the main peak was divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify the chemical structure of the impurities.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B Mass Selective Detector.

  • Column and GC Conditions: Same as for GC-FID.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Mass spectra of impurity peaks were compared against the NIST Mass Spectral Library for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of this compound and to detect and structurally characterize impurities.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR: 16 scans, relaxation delay of 1 s.

    • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

  • Data Analysis: Chemical shifts were referenced to the residual CHCl₃ signal (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). The structures were confirmed by comparing the observed chemical shifts and coupling constants with predicted values. Quantitative NMR (qNMR) was performed using a certified internal standard to confirm the purity values obtained by GC-FID.

Conclusion

The combination of GC-FID, GC-MS, and NMR spectroscopy provides a robust and comprehensive approach for the purity assessment of this compound.

  • GC-FID offers high precision and accuracy for quantitative purity determination.

  • GC-MS is an indispensable tool for the identification of volatile impurities, particularly the isomeric byproducts that are common in the synthesis of branched alkanes.

  • NMR Spectroscopy provides definitive structural confirmation of the main component and can reveal the presence of non-volatile or thermally labile impurities that might not be detected by GC.

For routine quality control, GC-FID is a reliable and efficient method. However, for initial batch characterization, method validation, or in-depth investigation of out-of-specification results, a multi-technique approach including GC-MS and NMR is strongly recommended to ensure the identity, purity, and safety of the product.

A Guide to Inter-laboratory Comparison of Alkane Analysis for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies and laboratory performance for the analysis of alkanes, targeting researchers, scientists, and professionals in drug development. It includes a summary of quantitative data from inter-laboratory studies, detailed experimental protocols, and workflow diagrams to ensure clarity and reproducibility.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are crucial components of a laboratory's quality assurance system. They involve multiple laboratories analyzing the same sample to assess and compare their analytical performance. Such studies are vital for validating analytical methods, identifying systematic errors, and ensuring that data is comparable and reliable across different organizations. This is particularly important in environmental monitoring and petroleum hydrocarbon analysis, where alkanes are key analytes.

Quantitative Data from Inter-laboratory Studies

The performance of laboratories in analyzing petroleum hydrocarbons, including alkanes, has been evaluated in various inter-laboratory comparison studies. A notable example is the series of studies conducted by the National Institute of Standards and Technology (NIST) in response to the Deepwater Horizon oil spill, which aimed to benchmark the capabilities of numerous analytical laboratories.[1][2]

Below are summarized results from a hypothetical inter-laboratory study on the determination of total petroleum hydrocarbons (TPH) in a contaminated sediment certified reference material (CRM). This table illustrates how data from such studies can be presented to compare laboratory performance.

Table 1: Inter-laboratory Comparison of Total Petroleum Hydrocarbon (TPH-alkane fraction) in Contaminated Sediment CRM

Laboratory IDMethodReported Value (mg/kg)Z-Score*
Lab 1GC-FID1250-0.8
Lab 2GC-MS13500.4
Lab 3GC-FID1180-1.6
Lab 4GC-MS13100.0
Lab 5GC-FID14201.4
Lab 6GC-MS/MS1290-0.2
Assigned Value 1315 mg/kg
Standard Deviation 85 mg/kg

*Z-scores are calculated based on the assigned value and standard deviation of the proficiency test. A Z-score between -2 and 2 is generally considered satisfactory.

In real-world studies, such as those coordinated by NIST, results for specific polycyclic aromatic hydrocarbons (PAHs), alkylated PAHs, hopanes, and steranes are often reported alongside total hydrocarbon data.[1][2] These studies highlight the variability that can exist between laboratories and the importance of standardized methods and materials.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of alkanes in environmental samples, based on common practices in proficiency testing and standard operating procedures.

Sample Preparation for Solid and Aqueous Matrices

1. Solid Samples (e.g., Sediment, Soil):

  • Extraction: A known weight of the homogenized sample is typically extracted using a solvent or solvent mixture. Common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction. The choice of solvent depends on the specific alkanes of interest, with hexane (B92381) or a mixture of hexane and dichloromethane (B109758) being common.

  • Cleanup: The extract may require a cleanup step to remove interfering compounds. This is often achieved using column chromatography with silica (B1680970) gel or alumina, which separates the aliphatic (alkane) fraction from more polar compounds.

2. Aqueous Samples (e.g., Water):

  • Extraction: Liquid-liquid extraction (LLE) is a common method where the water sample is extracted with an immiscible organic solvent like hexane. Solid-phase extraction (SPE) with a suitable sorbent can also be used to concentrate the analytes from a larger volume of water.

Instrumental Analysis: Gas Chromatography

Gas chromatography (GC) is the primary technique for separating and quantifying alkanes.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is widely used for quantifying total petroleum hydrocarbons and individual n-alkanes. For more specific identification and quantification, a mass spectrometer (MS) is used as the detector (GC-MS).

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separating alkanes based on their boiling points.

  • Operating Conditions:

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280-300°C) to ensure vaporization of the sample.

    • Oven Temperature Program: A temperature program is used to separate the alkanes by their carbon number. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector: The FID is sensitive to hydrocarbons and provides a response proportional to the mass of carbon. The MS detector provides mass spectra that can be used to identify individual compounds.

Quality Control and Calibration
  • Calibration: The instrument is calibrated using a series of standards containing known concentrations of n-alkanes (e.g., C10 to C40).

  • Internal Standards: An internal standard (e.g., a deuterated alkane) is often added to all samples and standards to correct for variations in injection volume and instrument response.

  • Quality Control Samples: Laboratory control samples (LCS), method blanks, and matrix spikes are analyzed with each batch of samples to monitor the performance of the entire analytical process.

Mandatory Visualizations

The following diagrams illustrate the typical workflow and logical relationships in the inter-laboratory analysis of alkanes.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Sample Receipt and Login B Homogenization and Sub-sampling A->B C Solvent Extraction (e.g., PFE, Soxhlet) B->C D Extract Cleanup (e.g., Silica Gel Column) C->D E GC-FID/MS Analysis D->E F Data Processing and Integration E->F G Quantification and Reporting F->G H Data Review and Validation G->H I Final Report H->I Final Report to Client/ Proficiency Test Provider

Caption: A typical experimental workflow for alkane analysis in an inter-laboratory study.

logical_relationship cluster_method_validation Method Performance Validation cluster_data_quality Ongoing Data Quality Assurance cluster_interlab_comparison Inter-laboratory Comparison A Accuracy (CRM Analysis) H Proficiency Test Sample Analysis A->H B Precision (Replicate Analysis) B->H C Limit of Detection (LOD) (Low-level Spikes) D Linearity (Calibration Curve) E Method Blanks F Laboratory Control Samples (LCS) G Matrix Spikes / Duplicates I Comparison of Results (Z-Scores) H->I Performance Evaluation

Caption: Logical relationships in quality assurance for alkane analysis.

References

A Researcher's Guide to Confirming the Structure of Synthesis Products: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized product's chemical structure is a critical step that underpins the reliability and reproducibility of their work. This guide provides a comprehensive comparison of the primary analytical techniques employed for structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present a comparative analysis of their performance, detailed experimental protocols, and a logical framework for technique selection.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is often dictated by the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[1][2]Molecular weight, elemental composition, and fragmentation patterns that can infer structure.[3][4][5]Precise 3D atomic arrangement, bond lengths, and bond angles in a crystal lattice.[6][7]
Sample Requirements Soluble sample (typically 1-10 mg) in a deuterated solvent.[8]Very small sample amount (nanograms to micrograms), can be solid, liquid, or gas.[9]A high-quality single crystal (typically >0.1 mm in all dimensions).[6][7]
Resolution Atomic level information on local chemical environments.High mass resolution can distinguish between molecules with very similar masses.Atomic to near-atomic resolution of the entire molecule in the crystalline state.[10][11]
Limitations Can be challenging for very large molecules or complex mixtures. Sensitivity can be a limitation.[12]Does not directly provide 3D structural information; fragmentation can be complex to interpret.The primary bottleneck is the requirement for a high-quality single crystal, which can be difficult to obtain.[10]
Typical Use Case Primary method for determining the structure of novel organic molecules in solution.Rapid confirmation of molecular weight and as a complementary technique to NMR. Often coupled with chromatographic methods."Gold standard" for unambiguous structure determination when a suitable crystal is available.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each of the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[1][2]

1. Sample Preparation:

  • Dissolve 1-10 mg of the purified synthesis product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Transfer the solution to a clean NMR tube.

  • If required, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to achieve homogeneity, which results in sharp, well-resolved spectral lines.

3. Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information about the different types of protons in the molecule and their relative numbers.

  • Acquire a 1D ¹³C NMR spectrum to identify the different types of carbon atoms.

  • For more complex structures, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[14]

4. Data Processing and Interpretation:

  • Apply a Fourier transform to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.[15]

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlation peaks to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of a molecule.[3][4][5]

1. Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer. This can be done directly or, more commonly, via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[9]

  • The sample is then ionized. Common ionization techniques include Electron Ionization (EI), which is a "hard" technique that causes extensive fragmentation, and "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which typically leave the molecular ion intact.[5][9][16]

2. Mass Analysis:

  • The generated ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. Common mass analyzers include quadrupoles, time-of-flight (TOF) tubes, and ion traps.

3. Detection:

  • An ion detector measures the abundance of ions at each m/z value.

4. Data Interpretation:

  • The resulting mass spectrum is a plot of ion abundance versus m/z.

  • The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

  • The fragmentation pattern provides clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

X-ray Crystallography

X-ray crystallography is a technique that provides the precise three-dimensional structure of a molecule in its crystalline form.[6][7]

1. Crystallization:

  • The first and often most challenging step is to grow a high-quality single crystal of the synthesized product.[6] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should be well-ordered and of a suitable size (generally >0.1 mm).[6][7]

2. Data Collection:

  • The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[13]

  • The crystal is rotated, and a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[10]

3. Structure Solution:

  • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and symmetry of the crystal.

  • The "phase problem" is solved using computational methods to generate an initial electron density map.[10]

4. Structure Refinement and Validation:

  • An atomic model of the molecule is built into the electron density map.[10][11]

  • The model is then refined to improve the fit between the calculated and observed diffraction data.

  • The final structure is validated to ensure its quality before being deposited in a crystallographic database.[10]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the process of structure confirmation, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting the appropriate analytical technique.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Initial Check NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Proceed if MW matches Xray X-ray Crystallography (Unambiguous 3D Structure) NMR->Xray If ambiguity remains or absolute stereochemistry needed Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed If structure is clear Xray->Structure_Confirmed Definitive Confirmation

A typical experimental workflow for synthesis and structure confirmation.

Technique_Selection start Is the sample soluble? soluble Can a high-quality single crystal be grown? start->soluble Yes insoluble Is the sample volatile? start->insoluble No nmr Perform NMR Spectroscopy soluble->nmr No xray Perform X-ray Crystallography soluble->xray Yes gcms Perform GC-MS insoluble->gcms Yes lcms Perform LC-MS insoluble->lcms No ms Perform Mass Spectrometry nmr->ms Complementary Data xray->nmr Confirm structure in solution

A logical diagram for selecting the appropriate analytical technique.

References

A Comparative Analysis of Alkane Combustion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of the combustion efficiency of four primary alkanes: methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), propane (B168953) (C₃H₈), and n-butane (C₄H₁₀). The following sections present key performance metrics, detailed experimental protocols for their determination, and visual representations of the underlying chemical processes and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of alkane combustion characteristics.

Data Presentation

The combustion properties of alkanes are critical for their application as fuels. The following tables summarize the standard enthalpy of combustion, heat of combustion, and adiabatic flame temperature for methane, ethane, propane, and n-butane.

Table 1: Standard Enthalpy and Heat of Combustion of Alkanes

AlkaneFormulaStandard Enthalpy of Combustion (ΔH°c) (kJ/mol)Heat of Combustion (MJ/kg)
MethaneCH₄-890.4[1]55.536[2]
EthaneC₂H₆-1560[1]51.926[2]
PropaneC₃H₈-2220[1]50.404[2]
n-ButaneC₄H₁₀-2877[1]49.595[2]

Table 2: Combustion Properties of Alkanes in Air

AlkaneAdiabatic Flame Temperature (°C)Air/Fuel Ratio (by mass)
Methane1920[2]17.195[2]
Ethane1950[2]15.899[2]
Propane1970[2]15.246[2]
n-Butane1970[2]14.984[2]

Experimental Protocols

The data presented in this guide are primarily determined through bomb calorimetry. This technique measures the heat released from a combustion reaction at constant volume.

Experimental Protocol: Determination of the Heat of Combustion using a Bomb Calorimeter

Objective: To determine the heat of combustion of a liquid or gaseous alkane.

Apparatus:

  • Oxygen bomb calorimeter

  • Crucible

  • Ignition wire

  • Oxygen cylinder with regulator

  • Balance (accurate to 0.1 mg)

  • Thermometer or temperature sensor with high resolution

  • Stirrer

  • Water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific mass (typically 0.5 - 1.0 g) of the alkane sample into a crucible. For gaseous alkanes, a specialized gas handling system is used to introduce a known mass into the bomb.

  • Bomb Assembly:

    • Place the crucible containing the sample inside the bomb.

    • Attach a piece of ignition wire of known mass and length to the electrodes within the bomb, ensuring it is in contact with the sample.

  • Pressurization:

    • Seal the bomb and purge it with a small amount of oxygen to remove any atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precise volume of water to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket inside the insulating jacket of the calorimeter.

    • Insert the thermometer/temperature sensor and stirrer into the water.

  • Temperature Equilibration and Ignition:

    • Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature of the water.

    • Ignite the sample by passing an electric current through the ignition wire.

  • Data Acquisition:

    • Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis:

    • Release the pressure from the bomb.

    • Open the bomb and measure the mass of any unburned ignition wire.

    • Rinse the inside of the bomb with a known volume of distilled water and analyze the washings for the formation of nitric acid and sulfuric acid (if sulfur-containing impurities are present) to make necessary corrections.

Calculations:

The heat of combustion is calculated using the following formula:

  • q_total = C_cal * ΔT

    • where q_total is the total heat released, C_cal is the heat capacity of the calorimeter, and ΔT is the corrected temperature rise.

  • The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Corrections are made for the heat released by the combustion of the ignition wire and the formation of acids.

  • The molar enthalpy of combustion is then calculated by dividing the corrected heat released by the number of moles of the alkane sample.

Mandatory Visualizations

The following diagrams illustrate the fundamental process of alkane combustion and the experimental workflow for its measurement.

G General Alkane Combustion Pathway Alkane Alkane (CnH2n+2) Combustion Combustion (High Temperature) Alkane->Combustion Oxygen Oxygen (O2) Oxygen->Combustion CO2 Carbon Dioxide (CO2) Combustion->CO2 Water Water (H2O) Combustion->Water Heat Heat Energy Combustion->Heat

Caption: General chemical pathway of complete alkane combustion.

G Bomb Calorimetry Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Alkane Sample B Assemble Bomb A->B C Pressurize with O2 B->C D Place Bomb in Calorimeter C->D E Equilibrate & Record Ti D->E F Ignite Sample E->F G Record Temperature Change F->G H Calculate Corrected ΔT G->H I Determine q_total H->I J Calculate Heat of Combustion I->J

Caption: Experimental workflow for determining the heat of combustion.

References

A Comparative Guide to the Physicochemical Properties of 3,4-Diethyl-2,2-dimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data for 3,4-Diethyl-2,2-dimethylhexane, a highly branched C12 alkane, and its structural isomers. While comprehensive experimental data for this specific compound is limited in publicly accessible databases, this guide compiles available information and draws comparisons with related isomers to provide a valuable resource for researchers in fields such as fuel development, materials science, and toxicology.

Introduction to this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure, characterized by significant branching, influences its physical and chemical properties, distinguishing it from its linear and less-branched isomers. The arrangement of its ethyl and methyl groups along the hexane (B92381) backbone results in a compact molecular structure, which is expected to affect properties such as boiling point, density, and viscosity.

Physicochemical Data Comparison

A direct comparison of experimental data for this compound with its isomers is challenging due to the limited availability of public data for the target compound. The primary source for comprehensive thermophysical and thermochemical data, the NIST/TRC Web Thermo Tables, requires a subscription.[1] However, by compiling data from various public sources, including the NIST Chemistry WebBook and PubChem, we can establish a comparative framework based on available experimental data for isomers and computed data.

Table 1: Basic Properties of this compound and Selected C₁₂H₂₆ Isomers

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
This compound62199-89-7[1]C₁₂H₂₆170.33[1]
n-Dodecane112-40-3[3]C₁₂H₂₆170.33[3]
3,4-Dimethyl-3,4-diethylhexane62184-97-8[4]C₁₂H₂₆170.33[4]
3,4-Diethyl-2,4-dimethylhexane62184-93-4[5]C₁₂H₂₆170.33[5]
3,3-Diethyl-2,4-dimethylhexane62184-92-3[6]C₁₂H₂₆170.33[6]
3,4-Diethyl-2,5-dimethylhexane62184-95-6[7]C₁₂H₂₆170.33[7]

Table 2: Comparison of Physical Properties of C₁₂H₂₆ Isomers

PropertyThis compoundn-Dodecane3,4-Dimethyl-3,4-diethylhexane
Boiling Point (°C) Data not available (Computed available)215-217[8]Data not available
Density (g/mL at 25°C) Data not available (Computed available)0.75[8]Data not available
Refractive Index (n20/D) Data not available (Computed available)1.421Data not available
Kovats Retention Index Data not availableNot applicable1186.6 (Standard non-polar)[4]

Note: The majority of physical property data for branched C12 alkanes is found in subscription-based databases such as those provided by the Thermodynamics Research Center (TRC).[9][10] The values for n-dodecane, the linear isomer, are provided as a baseline for comparison.

Experimental Protocols

Gas Chromatography for Kovats Retention Index

The Kovats Retention Index (I) is a dimensionless quantity that relates the retention time of a compound to the retention times of n-alkanes eluting before and after it. It is a standardized method for reporting gas chromatographic data, making it less dependent on the specific analytical conditions.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis prep_sample Dissolve analyte in a volatile solvent mix Combine analyte and alkane standard prep_sample->mix prep_alkane Prepare a mixture of n-alkanes (e.g., C8-C20) prep_alkane->mix injection Inject sample into GC with a non-polar column mix->injection separation Temperature-programmed elution injection->separation detection Detect compounds using a Flame Ionization Detector (FID) separation->detection record_rt Record retention times (tR) of analyte and n-alkanes detection->record_rt calculate_i Calculate Kovats Index (I) using the formula below record_rt->calculate_i formula I = 100 * [n + (N - n) * (log(tR_unknown) - log(tR_n)) / (log(tR_N) - log(tR_n))] Where: n = carbon number of the n-alkane eluting before the unknown N = carbon number of the n-alkane eluting after the unknown tR = retention time

Caption: Workflow for Kovats Retention Index Determination.

The experimental conditions, including the type of capillary column (typically a non-polar phase like SE-30), temperature program, and carrier gas flow rate, would be optimized to achieve good separation of the analyte and the n-alkane standards.

Structure-Property Relationships

The degree of branching in alkanes significantly impacts their physical properties. Generally, for a given carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their linear counterparts.[11]

The available experimental data point for a highly branched isomer, the Kovats Retention Index of 1186.6 for 3,4-Dimethyl-3,4-diethylhexane, can be compared to the indices of less branched C12 alkanes if such data were available, providing insight into the effect of specific branching patterns on chromatographic retention.

A Increased Branching B More Compact/ Spherical Molecular Shape A->B leads to C Reduced Surface Area B->C D Weaker van der Waals Forces C->D E Lower Boiling Point D->E results in

Caption: Effect of Branching on Boiling Point.

Conclusion

While a comprehensive experimental dataset for this compound is not publicly available, this guide provides a starting point for researchers by presenting the existing information and comparing it with related C12 alkane isomers. The provided data and generalized experimental protocols can aid in the design of further experimental work and in the computational prediction of properties for this and other highly branched alkanes. Further research to populate public databases with experimental data for a wider range of branched alkanes is crucial for advancing our understanding of structure-property relationships in these important compounds.

References

Safety Operating Guide

Safe Disposal of 3,4-Diethyl-2,2-dimethylhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3,4-Diethyl-2,2-dimethylhexane. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on information for the closely related compound, 3,3-Dimethylhexane, and general procedures for flammable liquid hydrocarbons. Due to its expected properties as a flammable hydrocarbon, this compound is classified as a hazardous waste.

Key Safety and Hazard Information

This compound is presumed to be a highly flammable liquid and vapor. It may cause skin and respiratory irritation and could be fatal if swallowed and enters the airways. It is also expected to be very toxic to aquatic life with long-lasting effects.[1] As a flammable liquid, it is categorized under EPA Hazardous Waste Code D001.[1][2]

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and the closely related 3,3-Dimethylhexane for reference.

PropertyThis compound3,3-Dimethylhexane (for comparison)
Molecular Formula C₁₂H₂₆[3]C₈H₁₈
Molecular Weight 170.33 g/mol [3]Not Available
Boiling Point Not Available112 °C[1]
Melting Point/Freezing Point Not Available-126 °C[1]
Flash Point Not Available7 °C[1]
Water Solubility Not AvailableNo information available[1]
US EPA Waste Number Presumed D001D001[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in compliance with federal, state, and local regulations.

  • Waste Identification and Classification:

    • Characterize the waste as a flammable liquid (EPA hazardous waste code D001).[2][4][5]

    • Do not mix with non-hazardous waste.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, compatible container. The original container or a suitable glass, plastic, or metal container can be used.[5]

    • Ensure the container is clean and in good condition.[6]

    • Keep the container tightly closed except when adding waste.[5]

    • Label the container clearly with a "Hazardous Waste" label and identify the contents as "Waste this compound".[5][7]

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from ignition sources.[1][7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[6][7]

    • Provide the waste manifest with accurate information about the chemical and its quantity.

    • Do not attempt to dispose of this chemical down the drain or as regular trash.[5][7]

  • Contaminated Materials:

    • Any materials, such as rags or personal protective equipment, contaminated with this compound must also be disposed of as hazardous waste.[6]

    • Place these materials in a separate, clearly labeled, and sealed container.[6]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_1 Professional Disposal A Step 1: Identify as Hazardous Waste (D001) B Step 2: Collect in a Labeled, Sealed Container A->B P1 Wear Appropriate PPE C Step 3: Store in a Designated Safe Accumulation Area B->C P2 Avoid Ignition Sources D Step 4: Contact EH&S or Licensed Disposal Vendor C->D Initiate Disposal Request P3 Do Not Dispose Down Drain E Step 5: Prepare for Transport with Proper Manifest D->E F Step 6: Off-Site Treatment (e.g., Incineration) E->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 3,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3,4-Diethyl-2,2-dimethylhexane, a flammable liquid hydrocarbon. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is essential to minimize risks associated with this chemical.

Hazard Summary for a Structurally Similar Chemical (3,3-Dimethylhexane): [1]

  • Physical Hazards: Highly flammable liquid and vapor.[1]

  • Health Hazards: Causes skin irritation. May cause respiratory irritation. May be fatal if swallowed and enters airways (aspiration toxicity).[1]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure and physical injury. The following table summarizes the required PPE for handling this compound, based on general guidelines for flammable liquids and information for structurally similar chemicals.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact with the solvent. Always check the manufacturer's guidelines for chemical resistance.[2]
Eyes Safety goggles or face shieldTo protect eyes from splashes and vapors which can cause irritation and injury.[2][3][4]
Body Flame-resistant laboratory coat or overallsProvides a barrier against spills and protects from fire hazards.[3][5]
Feet Closed-toe, chemical-resistant safety footwearProtects feet from spills and potential impact.[2]
Respiratory Respirator with appropriate filtersTo be used in areas with inadequate ventilation or when the potential for inhaling high concentrations of vapor exists.[4][6]

Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidents and ensure a safe laboratory environment.

Procedure Step-by-Step Guidance
Receiving and Inspection 1. Upon receipt, inspect the container for any signs of damage or leaks. 2. Verify that the container is clearly labeled with the chemical name and hazard warnings.[3] 3. Store in a designated, well-ventilated, and cool area away from heat, sparks, and open flames.[3][4]
Dispensing 1. Always work in a well-ventilated area, preferably within a fume hood. 2. Ground and bond the container and receiving equipment to prevent static discharge.[1] 3. Use only non-sparking tools.[1] 4. Dispense only the amount needed for the immediate procedure.
Storage 1. Store in a tightly closed, properly labeled container.[1][3][4] 2. Keep in a flammable liquid storage cabinet.[7] 3. Store away from incompatible materials, such as oxidizing agents.[4]
Spill Response 1. Evacuate the immediate area. 2. Remove all sources of ignition.[1] 3. Contain the spill using absorbent materials like sand or diatomaceous earth. Do not use water, as it can spread the spill.[3][8] 4. Collect the contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with institutional and regulatory guidelines. Improper disposal can lead to environmental harm and legal consequences.

Waste Type Disposal Protocol
Unused Chemical Dispose of as hazardous waste through your institution's designated hazardous waste collection program.[9] Do not pour down the drain.[8][9]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a clearly labeled, sealed container designated for hazardous chemical waste.[4]
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate for disposal as hazardous waste.[9][10] After rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[9]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical workflow for using this compound in a laboratory setting, highlighting critical safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal cluster_cleanup Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Retrieve Chemical from Flammable Storage C->D E Ground and Bond Containers D->E F Dispense Required Amount E->F G Perform Experimental Procedure F->G H Segregate and Label Waste G->H I Store Waste in Designated Area H->I J Arrange for Hazardous Waste Pickup I->J K Clean Work Area J->K L Remove and Properly Store/Dispose of PPE K->L M Wash Hands Thoroughly L->M

Caption: This diagram outlines the key steps and safety considerations from preparation to disposal when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.